Bromoacetylcholine bromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >45.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2-bromoacetyl)oxyethyl-trimethylazanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BrNO2.BrH/c1-9(2,3)4-5-11-7(10)6-8;/h4-6H2,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIIOPIEVQSYHH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)CBr.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017386 | |
| Record name | 2-(2-Bromoacetyloxy)-N.,N,N-trimethylethanaminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56463469 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
22004-27-9 | |
| Record name | 2-(2-Bromoacetyloxy)-N.,N,N-trimethylethanaminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Advent of a Molecular Probe: A Technical History of Bromoacetylcholine as an Affinity Label
For decades, the intricate dance between a neurotransmitter and its receptor was a concept confined to the realm of physiological observation. The ability to dissect this interaction at a molecular level, to pinpoint the precise location of binding, was a significant leap forward in neurobiology and pharmacology. This in-depth technical guide explores the history and application of a pivotal tool in this endeavor: bromoacetylcholine, an affinity label that provided one of the first chemical footholds for understanding the architecture of the nicotinic acetylcholine receptor.
The Genesis of Affinity Labeling: A New Paradigm in Receptor Biochemistry
The concept of affinity labeling emerged from the desire to move beyond reversible interactions and create a stable, covalent bond between a ligand and its biological target.[1] This technique utilizes a molecule that not only possesses a high affinity for the binding site of interest but also carries a reactive chemical group.[1] This reactive moiety, once in the proximity of the binding pocket, can form a covalent linkage with a nearby amino acid residue, effectively "labeling" the site.
The first forays into this field in the context of neurotransmitter receptors were made on the muscarinic acetylcholine receptor in the mid-1960s.[1] However, it was the study of the nicotinic acetylcholine receptor (nAChR), particularly from the electric organs of species like the electric eel (Electrophorus electricus) and the torpedo ray (Torpedo californica), that saw the most significant advancements with this technology.[2][3] Early affinity labels for the nAChR, such as p-(trimethylammonium)benzenediazonium fluoroborate (TDF) and 4-(N-maleimido)phenyltrimethylammonium (MPTA), paved the way for more specific and versatile probes.[1]
The Emergence of Bromoacetylcholine: A Substrate-Directed Molecular Probe
The development and application of bromoacetylcholine as an affinity label for the nAChR are significantly attributed to the pioneering work of Dr. Arthur Karlin and his colleagues.[2][4] Their research in the 1970s was instrumental in elucidating the structure and function of this critical receptor.[2] Bromoacetylcholine, a structural analog of the natural neurotransmitter acetylcholine, was an ideal candidate for an affinity label. Its choline head group provided the necessary affinity for the cholinergic binding site, while the bromoacetyl group served as the reactive electrophile poised to form a covalent bond.
Synthesis of Bromoacetylcholine
While now commercially available, the initial synthesis of bromoacetylcholine for research purposes was a crucial step. The synthesis typically involves the reaction of choline with a bromoacetylating agent, such as bromoacetyl bromide, in an appropriate solvent.
Conceptual Synthesis Pathway:
This straightforward synthesis provided researchers with a tool to irreversibly block the acetylcholine binding site, enabling a range of biochemical and structural studies that were previously impossible.
Mechanism of Action: Covalent Modification of the Acetylcholine Receptor
Bromoacetylcholine functions as a classical affinity label. The process begins with the reversible binding of the bromoacetylcholine molecule to the acetylcholine binding site on the nAChR. This initial, non-covalent interaction is driven by the affinity of the choline moiety for the aromatic and negatively charged residues within the binding pocket.
Once positioned within the binding site, the electrophilic bromoacetyl group is in close proximity to nucleophilic amino acid residues. The primary targets for alkylation by bromoacetylcholine are the side chains of cysteine residues. The sulfhydryl group of cysteine acts as a potent nucleophile, attacking the carbon atom bearing the bromine atom in an SN2 reaction. This results in the formation of a stable thioether bond, covalently linking the acetylcholine analog to the receptor.
This irreversible inactivation of the receptor allowed researchers to:
-
Identify the subunits that constitute the acetylcholine binding site.
-
Determine the stoichiometry of ligand binding sites on the receptor complex.[5]
-
Probe the conformational changes associated with agonist and antagonist binding.
Experimental Protocol: Affinity Labeling of the Nicotinic Acetylcholine Receptor with Bromoacetylcholine
The following is a generalized protocol based on the principles established in the literature for the affinity labeling of the nAChR from Torpedo electric organ membranes. Specific concentrations and incubation times may require optimization depending on the receptor preparation and experimental goals.
Materials:
-
Purified nAChR-rich membrane fragments from Torpedo californica.
-
Bromoacetylcholine bromide.[6]
-
Dithiothreitol (DTT) for receptor reduction.
-
Iodoacetamide or N-ethylmaleimide for quenching excess reducing agent.
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Radiolabeled bromoacetylcholine (e.g., [3H]bromoacetylcholine) for quantification.
-
Scintillation counter.
-
SDS-PAGE and autoradiography equipment.
Procedure:
-
Receptor Preparation: Resuspend the nAChR-rich membranes in the assay buffer to a desired protein concentration.
-
Reduction of the Receptor (Optional but often enhances labeling): Treat the membrane suspension with a reducing agent like DTT (typically in the low millimolar range) to reduce a disulfide bond near the acetylcholine binding site, making a cysteine residue more accessible.
-
Quenching of Reducing Agent: After a short incubation with DTT, add a molar excess of a quenching agent like iodoacetamide to react with the remaining DTT and prevent non-specific reactions.
-
Affinity Labeling: Add bromoacetylcholine (radiolabeled or non-radiolabeled) to the receptor preparation. The concentration will depend on the Kd of the interaction and the desired level of labeling, but is often in the micromolar range. Incubate for a specific period (e.g., 30-60 minutes) at a controlled temperature (e.g., room temperature or 4°C).
-
Termination of Reaction: The reaction can be stopped by dilution with a large volume of buffer, centrifugation to pellet the membranes, or the addition of a competitive antagonist to displace any non-covalently bound bromoacetylcholine.
-
Analysis of Labeling:
-
Quantification: If using radiolabeled bromoacetylcholine, the extent of covalent incorporation can be determined by scintillation counting of the washed membrane pellets.
-
Subunit Identification: The labeled receptor can be solubilized and the subunits separated by SDS-PAGE. Autoradiography of the gel will reveal which subunits have been covalently modified.
-
Peptide Mapping: To identify the specific amino acid residue(s) labeled, the labeled subunit can be excised from the gel, subjected to proteolytic digestion (e.g., with trypsin), and the resulting peptides separated by HPLC. The radioactive peptide fraction can then be sequenced.[7][8]
-
Identification of the Labeled Residues: Pinpointing the Binding Site
A crucial outcome of affinity labeling studies with bromoacetylcholine and other reagents was the identification of the specific amino acid residues that form the acetylcholine binding pocket. Through techniques like peptide mapping and sequencing of the labeled receptor subunits, it was demonstrated that cysteine residues on the α-subunits of the nAChR are the primary targets for alkylation.[9] Specifically, cysteines at positions homologous to 192 and 193 in the Torpedo α-subunit were identified as being in close proximity to the binding site.[9] This provided direct chemical evidence for the location of the neurotransmitter binding site and was a cornerstone in the development of structural models of the nAChR.
Bromoacetylcholine and Acetylcholinesterase: A Dual Target
While primarily known for its use in labeling the nAChR, bromoacetylcholine also acts as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the rapid hydrolysis of acetylcholine in the synaptic cleft.[10][11] Bromoacetylcholine can act as an irreversible inhibitor of AChE, likely through a similar mechanism of alkylating a nucleophilic residue within the enzyme's active site. The kinetics of this inhibition have been studied to understand the structure of the AChE active site.[12][13][14]
Quantitative Insights from Bromoacetylcholine Labeling
Affinity labeling with bromoacetylcholine has provided valuable quantitative data on the nAChR.
| Parameter | Typical Value/Observation | Significance |
| Stoichiometry of Labeling | Biphasic concentration dependence, suggesting two classes of binding sites with different affinities.[5] | Revealed the existence of two distinct ligand-binding sites on the receptor oligomer. |
| Labeled Subunit | Primarily the α-subunit (Mr ~40,000-43,000).[5] | Confirmed the α-subunit as the primary component of the acetylcholine binding site. |
| Kinetics of Inactivation | Time- and concentration-dependent irreversible inhibition. | Consistent with the mechanism of affinity labeling. |
Legacy and Impact
Bromoacetylcholine, as an early and effective affinity label, played a vital role in transforming the acetylcholine receptor from a physiological concept into a tangible molecular entity. The insights gained from its use, particularly by Arthur Karlin's group, laid the groundwork for our current understanding of the structure, function, and pharmacology of the nicotinic acetylcholine receptor. While more sophisticated techniques like cryo-electron microscopy now provide atomic-level resolution of these receptors, the fundamental knowledge of the location and composition of the binding site, first gleaned through chemical probes like bromoacetylcholine, remains a cornerstone of modern neuroscience and drug development.
References
- 1. Discovery of the First Neurotransmitter Receptor: The Acetylcholine Nicotinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Affinity labeling of the acetylcholine receptor in the electroplax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bromoacetylcholine as an affinity label of the acetylcholine receptor from Torpedo californica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay of the acetylcholine receptor by affinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stoichiometry of the ligand-binding sites in the acetylcholine-receptor oligomer from muscle and from electric organ. Measurement by affinity alkylation with bromoacetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Monoclonal antibodies as probes of acetylcholine receptor structure. 1. Peptide mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. Bromoacetylcholine and acetylcholinesterase introduced via liposomes into motor nerve endings block increases in quantal size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Kinetics of inhibition of acetylcholinesterase by spin labeled acetylcholine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acetylcholinesterase kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Bromoacetylcholine Bromide: A Technical Guide to its Discovery, Synthesis, and Application as a Nicotinic Acetylcholine Receptor Probe
Abstract
This technical guide provides an in-depth exploration of bromoacetylcholine bromide, a pivotal tool in the field of neurobiology and pharmacology. We delve into the historical context of its emergence as a potent affinity alkylating agent for nicotinic acetylcholine receptors, a discovery that unlocked new avenues for receptor characterization. A comprehensive, field-proven synthesis protocol is detailed, offering researchers a practical guide to its preparation. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's origins, synthesis, and application in probing the intricacies of cholinergic neurotransmission.
Introduction: The Quest for Understanding the Cholinergic Synapse
The journey to understanding neurotransmission is a cornerstone of modern neuroscience. The cholinergic system, with acetylcholine as its primary neurotransmitter, has been a subject of intense investigation for over a century. Early research by pioneers like Langley and Dale laid the groundwork for the concept of a "receptive substance," now known as a receptor, which specifically interacts with neurotransmitters to elicit a physiological response.[1] A critical breakthrough in this field was the isolation and characterization of the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel, from the electric organ of fish like Torpedo californica.[1] This abundance of nAChRs provided an unprecedented opportunity to study receptor structure and function.
A significant challenge in receptor biochemistry is the ability to specifically and irreversibly label receptor proteins to facilitate their isolation and the identification of their ligand-binding sites. This need led to the development of affinity labels, molecules that structurally resemble a natural ligand but also contain a reactive functional group that can form a covalent bond with amino acid residues at or near the binding site. This compound emerged from this context as a powerful tool, designed to specifically target and covalently modify the nAChR.
Discovery as an Affinity Alkylating Agent
The utility of this compound as a specific affinity label for the nAChR was notably demonstrated in the late 1970s. Research by Damle, McLaughlin, and Karlin in 1978 was instrumental in establishing its role as an affinity alkylating agent for the nicotinic acetylcholine receptor from Torpedo californica.[2] Their work showed that bromoacetylcholine could specifically and covalently label the receptor, providing a method to probe the structure of the acetylcholine-binding site. This discovery was a significant step forward in the molecular dissection of the nAChR.
The rationale behind the design of bromoacetylcholine is elegant in its simplicity. The molecule retains the core structure of acetylcholine – the quaternary ammonium head and the ester linkage – which confers affinity for the nAChR binding site. The substitution of a bromine atom on the acetyl group introduces a reactive electrophile. Once bound to the receptor, the bromoacetyl group is positioned to react with a nucleophilic amino acid residue in its vicinity, forming a stable covalent bond and thus "labeling" the receptor.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its synthesis, handling, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 22004-27-9 | [3][4] |
| Molecular Formula | C₇H₁₅Br₂NO₂ | [3] |
| Molecular Weight | 305.01 g/mol | [3] |
| Appearance | White to off-white powder | N/A |
| Solubility | Soluble in water | |
| Storage Temperature | -20°C |
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is achieved through the esterification of a suitable choline precursor with bromoacetyl bromide. The following protocol is a comprehensive, self-validating system based on established principles of organic synthesis.
Synthesis Workflow
Caption: A streamlined workflow for the synthesis of this compound.
Synthetic Scheme
Caption: The chemical reaction for the synthesis of this compound.
Step-by-Step Methodology
Materials and Reagents:
-
Choline bromide (CAS 67-48-1), dried under vacuum
-
Bromoacetyl bromide (CAS 598-21-0), freshly distilled
-
Anhydrous acetonitrile
-
Anhydrous diethyl ether
-
Argon or Nitrogen gas
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Schlenk line or similar apparatus for inert atmosphere techniques
Protocol:
-
Preparation of the Reaction Vessel: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser connected to an argon or nitrogen inlet is assembled. The glassware should be oven-dried and cooled under a stream of inert gas to ensure anhydrous conditions.
-
Dissolution of Choline Bromide: 10.0 g (approximately 54 mmol) of dried choline bromide is added to the reaction flask. 100 mL of anhydrous acetonitrile is then added, and the mixture is stirred to dissolve the choline bromide. Gentle warming may be required to achieve complete dissolution.
-
Addition of Bromoacetyl Bromide: The solution is cooled to 0°C in an ice bath. 12.1 g (5.4 mL, approximately 60 mmol) of freshly distilled bromoacetyl bromide is dissolved in 20 mL of anhydrous acetonitrile and transferred to the dropping funnel. The bromoacetyl bromide solution is added dropwise to the stirred choline bromide solution over a period of 30-45 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is then stirred for an additional 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion of the reaction, the precipitated product is collected by filtration under an inert atmosphere. The crude product is washed with two 20 mL portions of cold, anhydrous acetonitrile, followed by two 30 mL portions of anhydrous diethyl ether to remove any unreacted starting materials and byproducts.
-
Drying: The white to off-white solid is dried under high vacuum for several hours to yield the final product, this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Bromoacetyl bromide is highly reactive towards water, which would lead to the formation of bromoacetic acid and hydrobromic acid, reducing the yield of the desired product.[5]
-
Inert Atmosphere: The use of argon or nitrogen prevents the introduction of moisture from the air.
-
Slow Addition at 0°C: The reaction is exothermic. Slow, dropwise addition at a low temperature helps to control the reaction rate and minimize the formation of side products.
-
Use of Acetonitrile: Acetonitrile is a suitable polar aprotic solvent that can dissolve the reactants and facilitate the nucleophilic attack of the choline's hydroxyl group on the bromoacetyl bromide.
-
Washing with Diethyl Ether: Diethyl ether is used to wash the final product as it is a non-polar solvent that will remove non-polar impurities while the desired ionic product remains insoluble.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule. The spectra should show characteristic peaks for the trimethylammonium protons, the methylene protons of the choline backbone, and the methylene protons of the bromoacetyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight of the cation.
Applications in Research
This compound's primary application is as an affinity alkylating agent for nicotinic acetylcholine receptors .[4] Its ability to form a covalent bond with the receptor allows for:
-
Identification of binding site residues: By covalently labeling the receptor, it is possible to digest the protein and use techniques like mass spectrometry to identify the specific amino acid residues that have been modified, thus mapping the agonist binding site.
-
Structural studies of the receptor: The irreversibly bound ligand can help to stabilize the receptor in a particular conformation, aiding in structural elucidation by techniques such as X-ray crystallography or cryo-electron microscopy.
-
Functional studies: By irreversibly blocking the binding of acetylcholine, bromoacetylcholine can be used to study the functional consequences of receptor inactivation in various physiological preparations.
Safety and Handling
Bromoacetyl bromide is a corrosive and lachrymatory substance.[5] It should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. This compound, as a quaternary ammonium salt and an alkylating agent, should also be handled with care, avoiding inhalation and skin contact.
Conclusion
This compound stands as a testament to the ingenuity of chemical biology in designing molecular tools to dissect complex biological systems. Its development was a logical and crucial step in the exploration of the nicotinic acetylcholine receptor, providing a means to covalently label and characterize this vital component of the nervous system. The synthesis of this compound, while requiring careful attention to experimental detail, is accessible and allows for the continued investigation of cholinergic mechanisms. As our understanding of neurotransmitter receptors continues to evolve, the principles behind the design and application of such targeted covalent probes remain as relevant as ever.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Bromoacetylcholine as an affinity label of the acetylcholine receptor from Torpedo californica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bromo-acetylcholine bromide | C7H15Br2NO2 | CID 129711488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. BROMOACETYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-Depth Technical Guide to the Chemical Properties and Reactivity of Bromoacetylcholine Bromide
Executive Summary
Bromoacetylcholine bromide is a powerful pharmacological and biochemical tool, primarily utilized as an affinity alkylating agent for cholinergic receptors.[1] Structurally, it is an analog of the neurotransmitter acetylcholine, featuring a highly reactive bromoacetyl moiety in place of the acetyl group. This modification transforms the molecule from a reversible agonist into an irreversible covalent inhibitor. Its quaternary ammonium head facilitates specific binding to the acetylcholine binding pocket of nicotinic acetylcholine receptors (nAChRs) and acetylcholinesterase (AChE), while the electrophilic bromoacetyl group serves as a "warhead," forming a stable covalent bond with nucleophilic amino acid residues within the binding site. This guide provides a comprehensive overview of its chemical properties, core reactivity, and practical applications, offering researchers and drug development professionals the foundational knowledge required for its effective and safe utilization in experimental settings.
Chemical Identity and Physicochemical Properties
Structure and Nomenclature
This compound is a quaternary ammonium salt. Its structure consists of a choline backbone esterified with a bromoacetyl group. The positive charge on the quaternary nitrogen is balanced by a bromide counter-ion.
-
IUPAC Name: (2-acetyloxy-2-bromoethyl)-trimethylazanium bromide[2]
-
Synonyms: 2-(2-Bromoacetyloxy)-N,N,N-trimethylethanaminium bromide
-
Molecular Formula: C₇H₁₅Br₂NO₂[2]
-
SMILES: CC(=O)OC(C--INVALID-LINK--(C)C)Br.[Br-][2]
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below. This data is essential for calculating molar concentrations for solutions and for understanding the compound's general physical nature.
| Property | Value | Source(s) |
| Molecular Weight | 305.01 g/mol | [1][2] |
| CAS Number | 22004-27-9 | [1] |
| Appearance | Powder | |
| Storage Temperature | -20°C |
Solubility and Stability
This compound is soluble in water (H₂O). A study noted its solubility to be greater than 45.8 µg/mL at a pH of 7.4[3].
Causality Behind Experimental Choices: The high water solubility is a direct result of its ionic, salt-like nature, conferred by the quaternary ammonium group and the bromide counter-ion. This property is highly advantageous for biological experiments, as it allows for direct dissolution in aqueous buffers without the need for organic co-solvents that could perturb protein structure or biological membranes.
However, the molecule's stability in aqueous solutions is a critical consideration. The ester linkage is susceptible to hydrolysis, and the carbon-bromine bond is reactive. This reactivity is fundamental to its function but also means that aqueous solutions should be prepared fresh before use to ensure an accurate effective concentration of the active compound. Storing stock solutions at -20°C is recommended to minimize degradation over time.
Core Chemical Reactivity
The Bromoacetyl Moiety: The Engine of Reactivity
The pharmacological activity of this compound is almost entirely dictated by the electrophilic character of the bromoacetyl group. The carbon atom attached to the bromine (the α-carbon) is highly electron-deficient due to the inductive electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. This makes it an excellent target for nucleophilic attack.
Nucleophilic Substitution Reactions
The primary reaction mechanism through which this compound exerts its biological effect is nucleophilic substitution, specifically an Sₙ2-type reaction.[4] Nucleophilic side chains of amino acids, such as the thiol group of cysteine, the hydroxyl group of serine, or the imidazole group of histidine, can attack the α-carbon, displacing the bromide ion, which is a good leaving group. This results in the formation of a stable covalent bond between the receptor and the acetylcholine analog.
Hydrolysis: A Critical Consideration
The molecule contains an ester linkage that is susceptible to hydrolysis, which would yield bromoacetic acid and choline. This process is accelerated by basic or acidic conditions and elevated temperatures. Furthermore, the carbon-bromine bond itself can undergo hydrolysis, where a water molecule acts as the nucleophile, to produce hydroxyacetylcholine bromide.[5]
Trustworthiness through Self-Validation: When designing experiments, the potential for hydrolysis necessitates careful controls. For instance, to confirm that an observed inhibitory effect is due to covalent modification and not simply the presence of the compound or its hydrolysis products, a "wash-out" experiment is crucial. If the receptor's function does not recover after thoroughly washing away the unbound compound, it provides strong evidence for irreversible, covalent inhibition.
Biological Reactivity and Applications as an Affinity Label
Principle of Affinity Labeling
Affinity labeling is a powerful technique to identify and characterize the binding sites of macromolecules. An affinity label is a molecule that:
-
Resembles the natural ligand: It possesses structural features that allow it to bind reversibly and specifically to the target site (the "affinity" component).
-
Contains a reactive group: It carries a functional group capable of forming a covalent bond with nearby amino acid residues (the "labeling" component).
This compound is a classic example of an affinity label for nicotinic receptors.[1] The trimethylammonium head group mimics that of acetylcholine, providing the affinity and specificity for the receptor's binding site.[6] The bromoacetyl group provides the reactive functionality for covalent labeling.
Mechanism of Irreversible Inhibition of Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission in the nervous system.[6][7] The binding of acetylcholine to nAChRs causes a conformational change that opens an ion channel permeable to cations like Na⁺ and Ca²⁺.[8]
When this compound is applied, it first binds non-covalently to the acetylcholine binding site located at the interface of receptor subunits. This positioning brings the electrophilic bromoacetyl group into close proximity with nucleophilic amino acid side chains within the pocket. A subsequent Sₙ2 reaction leads to the formation of a covalent bond, permanently occupying the binding site and preventing subsequent activation by acetylcholine. This results in irreversible inhibition of the receptor. This process of desensitization, or loss of response from prolonged agonist exposure, is a key characteristic of these receptors.[9]
Experimental Protocols and Methodologies
Expertise & Experience: The following protocols are generalized but based on established principles for handling reactive biochemical reagents. The causality behind key steps, such as the use of specific buffers and the necessity of controls, is explained to ensure robust and reproducible results.
Preparation of Stock Solutions
Rationale: Due to the compound's susceptibility to hydrolysis, stock solutions should be prepared in a manner that minimizes degradation. Preparing concentrated stocks in an appropriate solvent and storing them in aliquots at low temperatures is standard best practice.
Methodology:
-
Weighing: On a calibrated analytical balance, carefully weigh the desired amount of this compound powder. Perform this in a fume hood, wearing appropriate PPE.
-
Dissolution: For a 100 mM aqueous stock, for example, dissolve 30.5 mg of this compound in 1 mL of high-purity, sterile water or a suitable buffer (e.g., HEPES or PBS at pH 7.4). Ensure complete dissolution by vortexing gently.
-
Aliquoting: Immediately dispense the stock solution into small-volume, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Storage: Snap-freeze the aliquots in liquid nitrogen or place them directly into a -20°C freezer. Avoid repeated freeze-thaw cycles, which can accelerate degradation.
General Protocol for Affinity Labeling of nAChRs in a Membrane Preparation
Rationale: This workflow is designed to demonstrate the irreversible inhibition of a receptor population. The "wash" step is critical for distinguishing covalent modification from simple competitive binding.
Self-Validating System: The inclusion of a "protection" control (Step 3) adds a layer of validation. In this sample, a reversible competitive antagonist is added before the this compound. This antagonist will occupy the binding site, preventing the affinity label from binding and reacting. If the receptor activity in the "protection" sample is significantly higher than in the experimental sample (and similar to the untreated control), it confirms that the covalent labeling occurred specifically at the intended binding site.
Safety, Handling, and Storage
Personal Protective Equipment (PPE)
Due to its reactivity, this compound should be handled with care. The related compound, bromoacetyl bromide, is known to be corrosive and causes severe skin burns and eye damage.[10][11]
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[12]
-
Hand Protection: Wear suitable chemical-resistant gloves.[12]
-
Respiratory Protection: When handling the powder, use a dust mask or work in a chemical fume hood to avoid inhalation.
Handling and Spill Procedures
-
Handle exclusively in a well-ventilated area or a chemical fume hood.[13]
-
Avoid contact with skin, eyes, and clothing.[13]
-
In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated waste container.
Storage Conditions
-
Short-term and Long-term: Store the solid compound tightly sealed at -20°C.
-
In Solution: As previously noted, prepare aqueous solutions fresh. If short-term storage of a stock solution is necessary, store it in aliquots at -20°C or below.
Conclusion
This compound is a structurally simple yet highly effective molecule for the irreversible inhibition and characterization of cholinergic receptors. Its utility is rooted in the dual-functionality of its structure: the acetylcholine-like moiety provides binding specificity, while the electrophilic bromoacetyl group enables covalent modification. A thorough understanding of its chemical properties, particularly its reactivity with nucleophiles and its potential for hydrolysis, is paramount for designing rigorous, reproducible, and safe experiments. When used with appropriate controls and handling procedures, this compound remains an invaluable tool for researchers in neuroscience, pharmacology, and drug development.
References
- 1. scbt.com [scbt.com]
- 2. Bromo-acetylcholine bromide | C7H15Br2NO2 | CID 129711488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C7H15Br2NO2 | CID 11957478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nuclophilic Br- Reagents - Wordpress [reagents.acsgcipr.org]
- 5. Furman Chemistry 120: Organic / Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides [furmanchm120.pbworks.com]
- 6. Nicotinic acetylcholine receptor and the structural basis of neuromuscular transmission: insights from Torpedo postsynaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding of nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetylcholine and the alpha 7 nicotinic receptor: a potential therapeutic target for the treatment of periodontal disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Desensitization of the nicotinic acetylcholine receptor: Molecular mechanisms and effect of modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide on the Covalent Modification of Biomolecules by Bromoacetylcholine Bromide
This guide provides a comprehensive technical overview of the mechanism and application of bromoacetylcholine bromide as a covalent modification agent for biological macromolecules. It is intended for researchers, scientists, and drug development professionals engaged in the study of protein structure and function, particularly in the field of neurobiology and receptor pharmacology.
Introduction: The Significance of Covalent Probes in Elucidating Biological Function
Covalent modification of proteins is a powerful tool for elucidating their structure, function, and interactions.[1][2] By forming a stable, irreversible bond with a target molecule, covalent probes, also known as affinity labels, enable the identification of binding sites, the characterization of active site residues, and the stabilization of protein-ligand complexes for structural studies.[3][4] this compound has emerged as a valuable affinity alkylating agent, particularly for the study of nicotinic acetylcholine receptors (nAChRs) and other cholinergic binding proteins.[5][6][7] Its structural similarity to the endogenous neurotransmitter acetylcholine allows it to specifically target acetylcholine binding sites, while the reactive bromoacetyl moiety facilitates the formation of a covalent bond with nucleophilic residues within or near this site.[8]
This guide will delve into the core principles of covalent modification by this compound, detailing the underlying chemical mechanism, providing robust experimental protocols for its application, and outlining advanced analytical techniques for the characterization of the resulting covalent adducts.
The Chemical Mechanism of Covalent Modification by this compound
The covalent modification of proteins by this compound is a targeted alkylation reaction. The specificity of this modification is primarily driven by the initial non-covalent binding of the acetylcholine-like head group of the molecule to the target protein's binding pocket. Once localized, the electrophilic bromoacetyl group is positioned to react with a nearby nucleophilic amino acid residue.
The Key Players: Electrophile and Nucleophile
-
The Electrophile: The Bromoacetyl Group: The key to the covalent reactivity of bromoacetylcholine lies in its α-bromoacetyl functional group. The bromine atom is a good leaving group, and the adjacent carbonyl group withdraws electron density, making the α-carbon highly electrophilic and susceptible to nucleophilic attack.[9]
-
The Nucleophiles: Target Amino Acid Residues: The most common targets for alkylation by bromoacetylating agents within a protein are amino acid residues with nucleophilic side chains. These include:
-
Cysteine: The thiol group (-SH) of cysteine is a potent nucleophile, particularly in its deprotonated thiolate form (-S⁻).[10][11] Reaction with bromoacetylcholine results in the formation of a stable thioether bond. Evidence suggests that a sulfhydryl group is a likely target for bromoacetylcholine in the acetylcholine receptor after reduction with dithiothreitol.[8]
-
Histidine: The imidazole side chain of histidine can also act as a nucleophile, leading to the formation of a stable covalent adduct.[12][13][14]
-
Lysine: The primary amine (-NH₂) of a lysine side chain can be a target, though it is generally less nucleophilic than cysteine or histidine at physiological pH.
-
Aspartate and Glutamate: The carboxylate groups of these residues can also participate in nucleophilic attack, although this is less common.
-
Tyrosine: The hydroxyl group of tyrosine can also be a target for covalent modification.[2]
-
The Reaction: A Nucleophilic Substitution
The covalent modification proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The nucleophilic side chain of an amino acid residue in the target protein attacks the electrophilic α-carbon of the bromoacetyl group. This leads to the displacement of the bromide ion and the formation of a stable covalent bond between the protein and the acetylcholinemimetic moiety.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reactive chemistry for covalent probe and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Affinity labeling of the acetylcholine-receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversible protein affinity-labelling using bromomaleimide-based reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. This compound 22004-27-9 [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. Bromoacetylcholine as an affinity label of the acetylcholine receptor from Torpedo californica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetylcholine receptor: covalent attachment of depolarizing groups at the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. Targeting Non-Catalytic Cysteine Residues Through Structure-Guided Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The amino acid sequence around the active-site cysteine and histidine residues of stem bromelain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Distinct Roles of Catalytic Cysteine and Histidine in the Protease and Ligase Mechanisms of Human Legumain As Revealed by DFT-Based QM/MM Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of catalytic cysteine, histidine, and lysine residues in Escherichia coli homoserine transsuccinylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Inner Sanctum: A Technical Guide to Bromoacetylcholine Bromide for Mapping Acetylcholine Binding Sites
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theory and application of bromoacetylcholine bromide as a covalent probe for the elucidation of acetylcholine binding sites. Moving beyond a simple recitation of protocols, this document delves into the causality of experimental design, offering field-proven insights into the chemical reactivity, specificity, and practical application of this powerful affinity label. We will explore the intricate architecture of the nicotinic acetylcholine receptor (nAChR) binding pocket, detail the mechanism of covalent modification, and provide robust, self-validating experimental workflows for labeling, characterization, and data interpretation. This guide is intended to empower researchers to leverage this compound effectively, accelerating the characterization of cholinergic systems and the development of novel therapeutics.
Introduction: The Imperative of Understanding the Cholinergic Synapse
The precise and rapid transmission of nerve impulses across cholinergic synapses is fundamental to a vast array of physiological processes, from muscle contraction to cognitive functions like learning and memory.[1] Central to this signaling cascade is the interaction between the neurotransmitter acetylcholine (ACh) and its receptors.[2] Nicotinic acetylcholine receptors (nAChRs), members of the Cys-loop superfamily of ligand-gated ion channels, are critical players in this process.[3] The development of therapeutic agents targeting these receptors for conditions such as Alzheimer's disease, Parkinson's disease, and nicotine addiction necessitates a granular understanding of the ligand-receptor interactions at an atomic level.[4]
Affinity labeling, a technique where a reactive molecule that is structurally similar to the natural ligand is used to covalently modify the binding site, has been an invaluable tool in mapping the architecture of these complex proteins.[4] this compound emerges as a potent and specific affinity alkylating agent for this purpose.[1] Its structural analogy to acetylcholine directs it to the binding pocket, while the electrophilic bromoacetyl group facilitates the formation of a stable, covalent bond with a nearby nucleophilic amino acid residue, effectively "tagging" the site of interaction.[5] This guide will provide the scientific rationale and detailed methodologies for the effective use of this compound in probing these vital biological targets.
This compound: A Chemically Tailored Probe
This compound is a quaternary ammonium salt that mimics the endogenous neurotransmitter acetylcholine.[6] Its utility as a covalent probe is conferred by the replacement of a terminal methyl group of the acetyl moiety with a bromine atom, creating a reactive electrophile.
Chemical Properties and Synthesis
| Property | Value | Source |
| Molecular Formula | C₇H₁₅Br₂NO₂ | [6] |
| Molecular Weight | 305.01 g/mol | [6] |
| CAS Number | 22004-27-9 | [1] |
| Appearance | White to off-white powder | Commercially available |
| Solubility | Soluble in aqueous buffers | General knowledge |
Synthesis: While commercially available, this compound can be synthesized in the laboratory. A common method involves the reaction of choline bromide with bromoacetyl bromide in an appropriate solvent. For radiolabeling studies, a similar approach can be used with radiolabeled precursors.
The Target: Architecture of the Nicotinic Acetylcholine Receptor Binding Site
The acetylcholine binding sites on nAChRs are located at the interfaces between subunits in the extracellular domain.[3] In the archetypal muscle-type nAChR, with an α₂βγδ subunit composition, there are two distinct acetylcholine binding sites, located at the α-γ and α-δ interfaces.[7] These sites are characterized by a highly conserved "aromatic box" of amino acid residues that form cation-π interactions with the quaternary ammonium group of acetylcholine.[7]
Key residues contributing to the binding pocket include:
-
Principal Component (α-subunit):
-
Loop A: Tryptophan (Trp)
-
Loop B: Tryptophan (Trp)
-
Loop C: Tyrosine (Tyr) and a disulfide-bonded pair of Cysteines (Cys)[8]
-
-
Complementary Component (γ or δ-subunit):
The following diagram illustrates the key components of the nAChR acetylcholine binding site.
References
- 1. scbt.com [scbt.com]
- 2. A Review of a Neurotransmitter [pmhealthnp.com]
- 3. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]
- 6. Bromo-acetylcholine bromide | C7H15Br2NO2 | CID 129711488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Frontiers | A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bioorthogonal chemical labeling of endogenous neurotransmitter receptors in living mouse brains - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure and Conformation of Bromoacetylcholine Bromide
Abstract
This technical guide provides a comprehensive examination of the molecular structure and conformational dynamics of bromoacetylcholine bromide, a significant affinity alkylating agent for nicotinic acetylcholine receptors (nAChRs).[1] In the absence of a definitive crystal structure for this compound, this guide establishes a robust analytical framework by leveraging the detailed, experimentally determined structure of the closely related acetylcholine bromide. Through a synthesis of crystallographic data, spectroscopic insights, and computational principles, we will explore the foundational structural parameters of the acetylcholine core and extrapolate the conformational implications of the bromoacetyl modification. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this important pharmacological tool.
Introduction: The Significance of this compound in Nicotinic Receptor Research
This compound is a derivative of the endogenous neurotransmitter acetylcholine. Its utility in neuroscience and pharmacology stems from its function as an affinity alkylating agent.[1] This property allows for the covalent labeling of amino acid residues within the binding sites of nicotinic acetylcholine receptors, providing an invaluable method for elucidating receptor structure and function. A thorough understanding of the molecule's own structure and preferred conformations is paramount to interpreting its interactions with biological targets.
This guide will navigate the structural landscape of this compound through a multi-faceted approach. We will begin by dissecting the high-resolution crystal structure of acetylcholine bromide to establish a baseline for bond lengths, angles, and core conformation. Subsequently, we will delve into the conformational flexibility of the acetylcholine backbone, informed by Nuclear Magnetic Resonance (NMR) spectroscopy and computational studies. Finally, we will consider the electronic and steric influences of the bromoacetyl group on the overall molecular conformation and reactivity.
Foundational Molecular Structure: Insights from Acetylcholine Bromide Crystallography
While a crystal structure for this compound is not publicly available, a detailed reinvestigation of the crystal structure of acetylcholine bromide provides precise, experimentally determined geometric parameters.[2] This data serves as the most reliable foundation for understanding the core structure of bromoacetylcholine. The study of acetylcholine bromide revealed a monoclinic crystal system with the space group P21/n.[2]
Key Bond Lengths and Angles
The precise measurement of bond lengths and angles is fundamental to defining the molecular geometry. The following table summarizes the key parameters determined from the X-ray diffraction analysis of acetylcholine bromide.[2]
| Bond | Bond Length (Å) | Angle | Angle (°) |
| C1-C2 | 1.518 | O1-C5-C4 | 111.3 |
| C2-N | 1.523 | C5-C4-N | 115.8 |
| C3-N | 1.511 | C4-N-C1 | 108.3 |
| C4-N | 1.526 | C4-N-C2 | 110.5 |
| C4-C5 | 1.512 | C4-N-C3 | 108.9 |
| C5-O1 | 1.439 | C1-N-C2 | 109.1 |
| C6-O1 | 1.343 | C1-N-C3 | 109.9 |
| C6-O2 | 1.191 | C2-N-C3 | 110.1 |
| C6-C7 | 1.491 | C5-O1-C6 | 116.5 |
| O1-C6-O2 | 124.3 | ||
| O1-C6-C7 | 110.5 | ||
| O2-C6-C7 | 125.2 |
Data extracted from the reinvestigation of the crystal structure of acetylcholine bromide.[2]
The Acetylcholine Backbone Conformation in the Solid State
The conformation of the acetylcholine backbone is defined by a series of torsion angles. In the crystalline state of acetylcholine bromide, the molecule adopts a specific, low-energy conformation. This solid-state structure provides a static snapshot of the molecule, which serves as a crucial starting point for understanding its more dynamic behavior in solution.
Conformational Dynamics in Solution: An NMR Perspective
In contrast to the fixed conformation in a crystal lattice, molecules in solution are conformationally dynamic. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the solution-state structure and dynamics of molecules like acetylcholine and its derivatives.[3][4][5] Proton NMR, particularly through two-dimensional nuclear Overhauser effect (2D-NOE) experiments, can determine the average distances between protons within a molecule, thereby revealing its predominant conformation in solution.[3][4]
Studies on acetylcholine have shown that in a free solution, it predominantly exists in an extended conformation.[3][4] However, when bound to the nicotinic acetylcholine receptor, it adopts a more bent or folded conformation.[3][4][6] This observation underscores the principle of conformational selection in ligand-receptor interactions.
Experimental Protocol: 2D-NOESY for Conformational Analysis
The determination of solution conformation via 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) follows a well-established workflow. The causality behind this experimental choice lies in its ability to detect through-space interactions between protons that are close in proximity (typically < 5 Å), regardless of their covalent bonding pathway.
Step-by-Step Methodology:
-
Sample Preparation: A solution of the compound of interest (e.g., this compound) is prepared in a suitable deuterated solvent (e.g., D₂O) to minimize solvent proton signals. The concentration is optimized for the spectrometer's sensitivity.
-
Spectrometer Setup: The experiment is performed on a high-field NMR spectrometer. The temperature is controlled to mimic physiological conditions if desired.
-
Data Acquisition: A 2D-NOESY pulse sequence is employed. The key parameter is the mixing time, during which magnetization transfer through the nuclear Overhauser effect occurs. A range of mixing times is often used to build up the NOE signal and to distinguish between direct and spin-diffusion-mediated NOEs.
-
Data Processing: The acquired two-dimensional data is Fourier transformed to generate a 2D spectrum.
-
Spectral Analysis: Cross-peaks in the 2D-NOESY spectrum indicate protons that are close in space. The volume of these cross-peaks is proportional to the inverse sixth power of the distance between the protons. By integrating the cross-peak volumes and calibrating against a known distance (e.g., a geminal proton pair), internuclear distances can be estimated.
-
Conformational Modeling: The experimentally derived distance restraints are then used in molecular modeling software to generate a family of structures consistent with the NMR data. This provides a representation of the predominant solution-state conformation.
Computational Modeling and Theoretical Insights
Computational chemistry provides a powerful avenue for exploring the conformational landscape of molecules and for predicting their properties.[7] Methods such as molecular mechanics and quantum mechanics can be used to calculate the potential energy of different conformations and to identify low-energy, stable structures.[8] For acetylcholine and its analogs, computational studies have been instrumental in understanding the energetic barriers between different rotamers and the influence of the solvent environment on conformational preference.[7][8]
The Impact of Bromo-substitution: A Theoretical Analysis
The substitution of a hydrogen atom with a bromine atom in the acetyl group of acetylcholine to form bromoacetylcholine introduces several key changes:
-
Steric Effects: The bromine atom is significantly larger than a hydrogen atom, which will introduce steric hindrance and likely alter the preferred torsion angles around the C6-C7 bond.
-
Electronic Effects: Bromine is an electronegative and electron-withdrawing atom. This will alter the electron density distribution within the acetyl group, potentially influencing the reactivity of the carbonyl carbon and the stability of different conformations.
These factors are expected to influence the conformational equilibrium of this compound in solution, although the fundamental flexibility of the choline backbone is likely retained.
The this compound Molecule: A Structural and Conformational Summary
Based on the available evidence from the crystal structure of acetylcholine bromide and the extensive conformational studies of acetylcholine, we can construct a comprehensive picture of the this compound molecule.
Caption: Molecular structure of this compound.
The molecule possesses a flexible backbone, primarily due to rotation around the C-C and C-O single bonds. The key torsional angles that define its conformation are:
-
τ₁ (O1-C5-C4-N): Defines the orientation of the ester group relative to the quaternary ammonium group.
-
τ₂ (C6-O1-C5-C4): Defines the planarity of the ester group.
-
τ₃ (O2-C6-O1-C5): Also related to the ester group conformation.
The interplay of steric and electronic factors will determine the population of different conformers in solution, with implications for its ability to bind to and react with its target receptors.
Experimental Workflow for Structural Elucidation
The comprehensive structural analysis of a small molecule like this compound relies on a synergistic combination of experimental techniques.
Caption: Integrated workflow for structural elucidation.
This workflow illustrates the logical progression from synthesis and purification to a multi-pronged analytical approach. Each step provides complementary information, leading to a holistic understanding of the molecule's structure and behavior. The self-validating nature of this process comes from the convergence of data from independent methods; for instance, computationally predicted low-energy conformers should be consistent with the conformations observed through NMR.
Conclusion: A Structurally Informed Approach to a Key Pharmacological Tool
This guide has provided a detailed exploration of the molecular structure and conformation of this compound. By grounding our analysis in the high-resolution crystal structure of acetylcholine bromide and integrating insights from NMR spectroscopy and computational chemistry, we have developed a comprehensive model for this important affinity-labeling agent. The principles and methodologies outlined herein provide a robust framework for the structural analysis of other flexible, biologically active small molecules, emphasizing the necessity of a multi-technique, integrated approach to fully understand the relationship between molecular structure and biological function.
References
- 1. scbt.com [scbt.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Conformation of acetylcholine bound to the nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformation of acetylcholine bound to the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solution NMR of acetylcholine binding protein reveals agonist-mediated conformational change of the C-loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of Radiolabeled Bromoacetylcholine Bromide for Research Applications
Introduction: The Significance of Bromoacetylcholine Bromide in Nicotinic Acetylcholine Receptor Research
This compound is a potent affinity alkylating agent for nicotinic acetylcholine receptors (nAChRs).[1][2] Its structural similarity to the endogenous neurotransmitter acetylcholine allows it to bind to the receptor's active site. The presence of a reactive bromoacetyl group enables the formation of a covalent bond with nucleophilic amino acid residues within the binding pocket, leading to irreversible inhibition. This property makes bromoacetylcholine an invaluable tool for researchers studying the structure, function, and pharmacology of nAChRs.[2][3]
Radiolabeled versions of this compound, incorporating isotopes such as tritium (³H) or carbon-14 (¹⁴C), serve as highly sensitive probes for quantifying and characterizing nAChRs in various biological preparations.[4][5] These radiotracers are instrumental in receptor binding assays, autoradiography, and in vivo imaging studies, providing crucial insights into receptor density, distribution, and kinetics in both healthy and diseased states.[6][7] The synthesis of these specialized molecules, however, demands a meticulous and multi-step approach, integrating principles of organic chemistry and radiochemistry.
Part 1: Chemical Synthesis of this compound (Non-Radiolabeled)
The foundational step in producing radiolabeled bromoacetylcholine is the synthesis of the non-radiolabeled ("cold") molecule. This typically involves a two-step process starting from readily available precursors.
Step 1: Synthesis of Choline Bromoacetate
The initial step is the esterification of choline with bromoacetic acid. This reaction is often catalyzed by a strong acid and driven to completion by the removal of water.
Step 2: Quaternization to this compound
The second step involves the quaternization of the tertiary amine of choline bromoacetate with an appropriate methylating agent, such as methyl bromide. However, a more common and practical laboratory-scale synthesis involves the direct reaction of 2-bromoacetyl bromide with N,N-dimethylethanolamine, followed by quaternization.
A key precursor in this synthesis is bromoacetyl bromide (CAS 598-21-0), a highly reactive, colorless to yellowish liquid.[8][9] Its synthesis typically involves the bromination of acetyl bromide.[8] Due to its reactivity, careful handling and storage are crucial.[9]
Experimental Protocol: Synthesis of this compound
Materials:
-
2-(Dimethylamino)ethanol
-
Anhydrous diethyl ether
-
Methyl bromide (or alternative methylating agent)
Procedure:
-
Esterification: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-(dimethylamino)ethanol in anhydrous diethyl ether. Cool the solution in an ice bath.
-
Slowly add a solution of bromoacetyl bromide in anhydrous diethyl ether dropwise to the cooled solution with constant stirring.
-
Allow the reaction to proceed at 0°C for 1-2 hours, then let it warm to room temperature and stir overnight.
-
The product, 2-(dimethylamino)ethyl bromoacetate, will precipitate out of the solution. Filter the solid and wash with cold diethyl ether.
-
Quaternization: Dissolve the crude 2-(dimethylamino)ethyl bromoacetate in a suitable solvent like acetone.
-
Introduce methyl bromide gas into the solution or add a liquid methylating agent. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
The final product, this compound, will precipitate. Filter the solid, wash with cold acetone, and dry under vacuum.
Part 2: Radiolabeling Strategies for this compound
The introduction of a radioactive isotope into the bromoacetylcholine molecule can be achieved through several strategies, primarily depending on the chosen isotope (tritium or carbon-14) and the desired specific activity.[10]
Tritium (³H) Labeling
Tritium is a low-energy beta emitter, making it a popular choice for receptor binding studies due to its high specific activity and the minimal structural alteration it imparts to the molecule.[11][12]
-
[³H]-Methyl Labeling: A common method involves the quaternization of 2-(dimethylamino)ethyl bromoacetate with tritiated methyl iodide ([³H]CH₃I). This approach introduces the tritium label at the metabolically stable N-methyl groups.
-
Catalytic Tritiation: An alternative involves the synthesis of a precursor molecule containing a double bond or a halogen that can be replaced with tritium via catalytic reduction or dehalogenation with tritium gas.[11]
Carbon-14 (¹⁴C) Labeling
Carbon-14 is another beta emitter with a much longer half-life than tritium, making it suitable for long-term studies.[13][14]
-
[¹⁴C]-Acetyl Labeling: This strategy involves using [¹⁴C]-labeled bromoacetyl bromide in the initial esterification step. The [¹⁴C]-bromoacetyl bromide can be synthesized from [¹⁴C]-acetic acid.
-
[¹⁴C]-Choline Labeling: An alternative is to use [¹⁴C]-labeled choline as the starting material. This places the radiolabel in the choline backbone of the molecule.
The choice of labeling position is critical and should be in a metabolically stable part of the molecule to ensure the radiotracer's integrity throughout the experiment.[15]
Part 3: Purification and Quality Control
Purification of the radiolabeled product is essential to remove unreacted precursors and radiochemical impurities, which could interfere with experimental results.[16][17]
Purification Techniques
-
High-Performance Liquid Chromatography (HPLC): HPLC is the most common and effective method for purifying radiolabeled compounds. A reverse-phase column is typically used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. The eluent is monitored by a UV detector and a radioactivity detector.
-
Thin-Layer Chromatography (TLC): Preparative TLC can also be used for small-scale purifications.
Quality Control (QC) Procedures
Rigorous quality control is imperative to ensure the identity, purity, and specific activity of the final radiolabeled product.[18][19]
| QC Parameter | Analytical Method | Acceptance Criteria | Rationale |
| Identity | Co-elution with a non-radiolabeled standard on HPLC | Retention times should match | Confirms the chemical identity of the radiolabeled compound. |
| Radiochemical Purity | HPLC with radioactivity detection, Radio-TLC | >95% | Ensures that the radioactivity is associated with the desired compound.[20] |
| Radionuclidic Purity | Gamma or beta spectroscopy | Absence of other radionuclides | Confirms that the radioactivity originates solely from the intended isotope.[18] |
| Specific Activity | Quantification of mass (UV or MS) and radioactivity (liquid scintillation counting) | Reported in Ci/mmol or Bq/mol | Determines the amount of radioactivity per unit mass of the compound. |
Part 4: Safety and Handling
Working with radiolabeled compounds necessitates strict adherence to safety protocols to minimize radiation exposure and prevent contamination.[21][22]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves.[23][24]
-
Designated Work Area: All work with radioactive materials should be conducted in a designated and properly shielded area, such as a fume hood.[25]
-
Monitoring: Regularly monitor the work area and personnel for contamination using appropriate survey meters.[25]
-
Waste Disposal: Dispose of all radioactive waste according to institutional and regulatory guidelines.[23]
-
Training: All personnel must receive proper training on the safe handling of radioactive materials.[22]
Conclusion
The synthesis of radiolabeled this compound is a complex but essential process for advancing our understanding of nicotinic acetylcholine receptors. This guide has outlined the core principles and methodologies involved, from the initial chemical synthesis to the critical steps of radiolabeling, purification, and quality control. By following these rigorous procedures and adhering to strict safety standards, researchers can produce high-quality radiotracers that are vital for elucidating the role of nAChRs in health and disease, and for the development of novel therapeutics targeting this important receptor system.
References
- 1. scbt.com [scbt.com]
- 2. Bromoacetylcholine as an affinity label of the acetylcholine receptor from Torpedo californica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formation of the Nicotinic Acetylcholine Receptor Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of radiolabeled acetylcholine synthesis and release in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [14C]chloroacetylcholine as an advantageous affinity label of the acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Synthesis and Biodistribution of Radiolabeled α7 Nicotinic Acetylcholine Receptor Ligands | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 8. nbinno.com [nbinno.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. moravek.com [moravek.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. openmedscience.com [openmedscience.com]
- 14. Isotopic API labelling with carbon-14 - Almac [almacgroup.com]
- 15. Spotlight on Synthesis of Radiolabeled Compounds with DMPK Considerations and Applications in New Modalities - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 17. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 18. pharmacylibrary.com [pharmacylibrary.com]
- 19. researchgate.net [researchgate.net]
- 20. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 21. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 22. moravek.com [moravek.com]
- 23. www2.sjsu.edu [www2.sjsu.edu]
- 24. ehs.princeton.edu [ehs.princeton.edu]
- 25. 6. Procedures for Work with Radioactive Materials | Office of Environment, Health & Safety [ehs.berkeley.edu]
understanding the electrophilicity of the bromoacetyl group
An In-depth Technical Guide to the Electrophilicity of the Bromoacetyl Group
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bromoacetyl group is a cornerstone of chemical biology and drug development, prized for its role as a potent electrophile.[1] This guide provides a comprehensive exploration of the chemical principles governing the electrophilicity of the bromoacetyl moiety. We will delve into its reactivity, selectivity towards biological nucleophiles, and its application in bioconjugation, peptide modification, and the design of covalent inhibitors. Detailed protocols and mechanistic insights are provided to equip researchers with the foundational knowledge required for the effective utilization of this versatile functional group.
Introduction: The Bromoacetyl Group as a Strategic Tool
In the intricate landscape of molecular design, the ability to forge stable, covalent bonds with specific biological targets is of paramount importance. The bromoacetyl group, an α-haloacetyl functionality, has emerged as a powerful tool for achieving this objective.[2] Its primary utility lies not as a temporary protecting group, but as a strategically introduced electrophilic site for the permanent modification of molecules.[2] This inherent reactivity is harnessed to create a diverse array of complex biomolecules, including cyclic peptides, peptide-protein conjugates, and targeted covalent inhibitors.[2][3]
The bromoacetyl group's value stems from a combination of factors: its pronounced electrophilicity, its selective reactivity with soft nucleophiles like thiols, and the stability of the resulting covalent bond.[1][4] This guide will dissect the electronic and steric factors that contribute to its reactivity, explore its interactions with key biological nucleophiles, and provide practical guidance for its application in experimental settings.
The Chemical Foundation of Bromoacetyl Electrophilicity
The reactivity of the bromoacetyl group is fundamentally governed by the electronic properties of its constituent atoms and their arrangement.
Inductive and Resonance Effects
The bromoacetyl group features a carbonyl group (C=O) and an adjacent carbon atom bonded to a bromine atom (α-carbon). The high electronegativity of both the oxygen and bromine atoms creates a strong inductive effect, pulling electron density away from the α-carbon. This electron withdrawal renders the α-carbon significantly electron-deficient and therefore highly electrophilic.
The Role of the Leaving Group
The bromine atom serves as an excellent leaving group. In a nucleophilic substitution reaction, the incoming nucleophile attacks the electrophilic α-carbon, leading to the displacement of the bromide ion. The stability of the resulting bromide anion (Br⁻) makes this departure energetically favorable, driving the reaction forward. The general order of reactivity for haloacetamides follows the trend of the leaving group's ability: Iodoacetamide > Bromoacetamide > Chloroacetamide.[1]
Reaction Mechanism: A Classic SN2 Pathway
The reaction of a bromoacetyl group with a nucleophile typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5]
Caption: SN2 reaction of a bromoacetyl group with a nucleophile.
In this one-step process, the nucleophile attacks the electrophilic α-carbon from the backside, simultaneously displacing the bromide ion. This concerted mechanism results in an inversion of stereochemistry at the α-carbon, although this is often not relevant in the context of bioconjugation where the α-carbon is typically achiral.
Reactivity with Biological Nucleophiles: A Matter of Selectivity
The true utility of the bromoacetyl group in a biological context lies in its selective reactivity. While it is a potent electrophile, its reactivity can be tuned to favor specific nucleophiles present in complex biological mixtures.
Cysteine Residues: The Primary Target
The thiol group (-SH) of cysteine residues is the most common and preferred target for bromoacetylation.[4] The deprotonated form of the thiol, the thiolate anion (R-S⁻), is a powerful nucleophile that reacts readily with the bromoacetyl group to form a stable thioether bond.[1][4]
The rate of this reaction is highly pH-dependent.[1] As the pH increases above the pKa of the cysteine's thiol group (typically around 8.3), the concentration of the more nucleophilic thiolate anion increases, leading to a faster reaction rate.[1] This pH dependence allows for a degree of control over the reaction, enabling selective modification of cysteine residues by performing the reaction at a slightly basic pH (7.5-9.0).[1][6]
Other Nucleophilic Residues: Potential for Off-Target Reactions
While cysteine is the primary target, other nucleophilic amino acid side chains can also react with the bromoacetyl group, particularly under forcing conditions or in the absence of more reactive thiols.
-
Histidine: The imidazole ring of histidine can be alkylated by bromoacetyl groups, especially at a pH between 5 and 7.[7][8]
-
Lysine: The ε-amino group of lysine, in its unprotonated form, can react with bromoacetyl groups at pH values above 7.[7]
-
Methionine: The thioether side chain of methionine has been shown to react with bromoacetate.[9]
It is crucial to be aware of these potential off-target reactions and to optimize reaction conditions (pH, stoichiometry, and reaction time) to maximize selectivity for the desired target.
Comparative Reactivity: Bromoacetyl vs. Other Thiol-Reactive Groups
The bromoacetyl group is one of several electrophilic moieties used for thiol modification. Understanding its reactivity in comparison to other common reagents is essential for selecting the appropriate tool for a given application.
| Reagent Class | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | pH Optimum | Resulting Linkage | Notes |
| Bromoacetamides | ~0.6 - 10 | 7.5 - 9.0 | Thioether | Good stability; reactivity is pH-dependent due to the requirement for the thiolate anion. [1] |
| Iodoacetamides | Generally faster than bromoacetamides | 7.5 - 9.0 | Thioether | Iodide is a better leaving group than bromide, leading to higher reactivity.[1] |
| Maleimides | 10 - 1000 | 6.5 - 7.5 | Thioether (via Michael addition) | Highly reactive at neutral pH, but the resulting thioether can undergo a retro-Michael reaction, leading to instability.[1][6] |
| Vinyl Sulfones | ~1 - 100 | 8.0 - 9.0 | Thioether | Forms a very stable thioether linkage.[1] |
Note: The kinetic data presented are approximate and can vary significantly based on the specific reactants and reaction conditions.[1]
Studies have shown a significant kinetic difference between maleimide and bromoacetyl functionalities. At a pH of 6.5, maleimides can react with thiols at a rate that is 2-3 orders of magnitude faster than bromoacetyl groups.[6][10] This differential reactivity can be exploited for sequential conjugations.[6]
Applications in Research and Drug Development
The unique reactivity profile of the bromoacetyl group has led to its widespread adoption in various scientific disciplines.
Peptide Modification and Bioconjugation
The bromoacetyl group is extensively used for the modification of synthetic peptides.[2] It can be readily introduced at the N-terminus or on the side chain of an amino acid like lysine.[2][11] This modification transforms the peptide into a reactive handle for:
-
Cyclization: Intramolecular reaction between an N-terminal bromoacetyl group and a cysteine residue within the same peptide leads to the formation of cyclic peptides.[2][3]
-
Polymerization: Intermolecular reactions between bromoacetylated peptides and cysteine-containing peptides can generate peptide polymers.[3][12]
-
Protein Conjugation: Bromoacetylated peptides can be conjugated to proteins containing accessible cysteine residues to create well-defined peptide-protein conjugates for use as immunogens or for other applications.[3][12]
Covalent Inhibitor Design
The ability of the bromoacetyl group to form stable covalent bonds with target proteins makes it an attractive warhead for the design of covalent inhibitors.[4] By incorporating a bromoacetyl group into a molecule that has affinity for the active site of an enzyme, it is possible to achieve irreversible inhibition through the alkylation of a nearby nucleophilic residue, often a cysteine.[4]
Experimental Protocols
The following protocols provide a framework for the use of bromoacetyl groups in common experimental workflows. It is essential to optimize these protocols for each specific application.
Protocol 1: N-Terminal Bromoacetylation of a Resin-Bound Peptide
This protocol describes the manual bromoacetylation of a peptide synthesized on a solid support.
Materials:
-
Peptide-resin with a deprotected N-terminus
-
Bromoacetic acid
-
N,N'-dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM)
-
Methanol
-
Anhydrous hydrogen fluoride (HF) (for cleavage)
-
Diethyl ether
Procedure:
-
Preparation of Bromoacetic Anhydride (in situ):
-
In a separate vessel, dissolve bromoacetic acid (2.0 mmol) in 5 mL of DCM.
-
Add a 0.5 M solution of DCC in DCM (2 mL, 1.0 mmol DCC).
-
Stir the solution for 15 minutes at 25°C to form the symmetric anhydride of bromoacetic acid.[12]
-
-
Bromoacetylation Reaction:
-
Filter the bromoacetic anhydride solution to remove the dicyclohexylurea (DCU) byproduct.
-
Add the filtered solution to the deprotected peptide-resin.
-
Agitate the mixture for 2 hours at 25°C.[2]
-
-
Washing:
-
Filter the resin and wash it thoroughly with DCM (3x), followed by methanol (3x) to remove excess reagents and byproducts.[2]
-
-
Cleavage and Deprotection:
-
Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Caption: Workflow for N-terminal bromoacetylation of a peptide.
Protocol 2: Bromoacetylation of Cysteine Residues in a Protein
This protocol outlines the general procedure for labeling a protein with a bromoacetylating reagent.
Materials:
-
Purified protein containing cysteine residues
-
Bromoacetylating reagent (e.g., N-bromoacetyl-modified peptide, bromoacetyl-containing probe)
-
Reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.5-8.5)
-
Quenching solution (e.g., L-cysteine or 2-mercaptoethanol)
-
Size-exclusion chromatography column or dialysis membrane
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If necessary, reduce any existing disulfide bonds by treating with a reducing agent like dithiothreitol (DTT) and subsequently remove the DTT.
-
-
Bromoacetylation Reaction:
-
Prepare a stock solution of the bromoacetylating reagent in a water-miscible organic solvent (e.g., DMSO or DMF).
-
Add the bromoacetylating reagent to the protein solution to achieve a 5- to 20-fold molar excess over the protein.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C in the dark.[4]
-
-
Quenching the Reaction:
-
Purification of the Labeled Protein:
-
Remove excess bromoacetylating reagent and quenching agent by size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer.[4]
-
-
Analysis:
-
Confirm the modification by mass spectrometry. The mass of the bromoacetylated cysteine residue will be increased by the mass of the bromoacetyl moiety.[4]
-
Stability and Handling Considerations
Bromoacetylated compounds are generally stable under acidic conditions but are susceptible to hydrolysis under basic conditions. [12]When not in the presence of thiols, the bromoacetyl moiety is reasonably stable in aqueous buffers for up to a day at room temperature. [12]However, for long-term storage, it is advisable to store bromoacetylated compounds in a dry state at low temperatures. Bromoacetylating reagents, such as bromoacetyl chloride, are highly reactive and moisture-sensitive and should be handled with appropriate safety precautions in a fume hood. [13]
Conclusion
The bromoacetyl group stands as a testament to the power of fundamental chemical principles in advancing biological research and drug discovery. Its well-defined electrophilicity, coupled with its selective reactivity towards thiols, provides a robust and versatile tool for the precise covalent modification of peptides and proteins. A thorough understanding of its reactivity, reaction mechanisms, and potential for off-target interactions is paramount for its successful implementation. By leveraging the principles and protocols outlined in this guide, researchers can confidently employ the bromoacetyl group to forge new molecular architectures and probe the complexities of biological systems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Specific alkylation of a histidine residue in carnitine acetyltransferase by bromoacetyl-l-carnitine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (PDF) Concurrent Bromoacetate Reaction at Histidine and [research.amanote.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of N alpha-(tert-butoxycarbonyl)-N epsilon-[N-(bromoacetyl)-beta-alanyl]-L-lysine: its use in peptide synthesis for placing a bromoacetyl cross-linking function at any desired sequence position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]
- 13. nbinno.com [nbinno.com]
Methodological & Application
protocol for affinity labeling of nicotinic receptors with bromoacetylcholine bromide
Application Note & Protocol
Covalent Tagging of the Nicotinic Acetylcholine Receptor Agonist Site Using Bromoacetylcholine Bromide
Senior Application Scientist: Dr. Gemini
Abstract
This document provides a comprehensive guide for the affinity labeling of nicotinic acetylcholine receptors (nAChRs) using this compound. Affinity labeling is a powerful technique to covalently modify a specific binding site within a protein, enabling the identification of constituent amino acid residues and providing invaluable insights into receptor structure and function. Bromoacetylcholine, an analog of the endogenous neurotransmitter acetylcholine, serves as an effective electrophilic probe for the nAChR agonist binding site. This protocol details the preparation of nAChR-rich membranes, the specific labeling procedure including critical protection experiments to validate specificity, and downstream analytical techniques such as SDS-PAGE and mass spectrometry for the identification of labeled subunits and residues.
Introduction: The Principle and Power of Affinity Labeling
Nicotinic acetylcholine receptors (nAChRs) are pentameric ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[1][2] Their critical roles in cognition, muscle contraction, and autonomic control make them significant targets for therapeutic drug development.[3][4] Structurally, nAChRs are composed of five subunits arranged around a central ion-conducting pore. The agonist binding sites, where acetylcholine and other ligands bind to trigger channel opening, are located at the interfaces between subunits.[4]
Affinity labeling is a robust biochemical method used to elucidate the architecture of such binding sites.[5][6][7] The technique employs a reagent that mimics the natural ligand but also contains a reactive chemical group. This reagent first binds reversibly and with high affinity to the target site, and then, due to its proximity and favorable orientation, reacts with a nearby amino acid residue to form a stable covalent bond.
Bromoacetylcholine is an ideal affinity label for the nAChR agonist site. Its quaternary ammonium headgroup mimics that of acetylcholine, directing it to the binding pocket. The bromoacetyl group, however, is an active electrophile that can covalently modify nucleophilic amino acid side chains, such as the thiol group of a cysteine residue, which has been identified as a key component of the nAChR binding site.
Mechanism of Covalent Modification
The affinity labeling of nAChRs with bromoacetylcholine proceeds via a two-step mechanism:
-
Reversible Binding: Bromoacetylcholine first docks non-covalently within the agonist binding site, which is primarily formed by a "principal" α-subunit and an adjacent "complementary" subunit (e.g., γ, δ, or β).[4]
-
Irreversible Alkylation: The electrophilic α-carbon of the bromoacetyl moiety is positioned in close proximity to a nucleophilic amino acid residue. This residue, typically a cysteine, performs a nucleophilic attack, displacing the bromide ion and forming a stable thioether bond. This covalent linkage permanently tethers the label to the receptor.
Caption: Mechanism of nAChR labeling by bromoacetylcholine.
Experimental Design: Ensuring Specificity
The cornerstone of a reliable affinity labeling experiment is the rigorous demonstration of specificity. It is crucial to prove that bromoacetylcholine covalently modifies the intended agonist binding site and not other random, surface-exposed residues. This is achieved through protection experiments .
By pre-incubating the receptor preparation with a high concentration of a known competitive ligand (either an agonist like carbamoylcholine or an antagonist like d-tubocurarine), the agonist binding sites become occupied.[5] Subsequent addition of the affinity label, bromoacetylcholine, will result in significantly reduced covalent incorporation, as its access to the binding site is blocked. A successful protection experiment is the most compelling evidence for site-specific labeling.
Detailed Experimental Protocol
This protocol is optimized for nAChR-rich membranes isolated from Torpedo californica electric organ, a classic and robust model system due to its high receptor density.[8] The principles can be adapted for other preparations, such as cell lines expressing specific nAChR subtypes.[9]
Part A: Preparation of nAChR-Rich Membranes
-
Homogenization: Homogenize fresh or frozen Torpedo electric organ tissue in ice-cold Homogenization Buffer (see table below) at a 1:4 (w/v) ratio using a tissue homogenizer.
-
Initial Centrifugation: Centrifuge the homogenate at 5,000 x g for 15 minutes at 4°C to pellet nuclei, large cellular debris, and connective tissue.
-
Membrane Pelleting: Carefully collect the supernatant and centrifuge at 40,000 x g for 60 minutes at 4°C to pellet the nAChR-rich membranes.
-
Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer and repeat the high-speed centrifugation step to wash the membranes.
-
Final Preparation: Resuspend the final washed pellet in Assay Buffer to a final protein concentration of 1-2 mg/mL. The protein concentration can be determined using a standard Bradford or BCA assay. Aliquot and store at -80°C until use.
Part B: Affinity Labeling Protocol
This procedure should be performed in parallel for three conditions: (1) Total Labeling, (2) Non-Specific Labeling (Protected), and (3) No-Label Control. Using radiolabeled [³H]bromoacetylcholine is highly recommended for straightforward detection and quantification.
-
Setup: In separate microcentrifuge tubes, prepare the reaction mixtures as described in the table below. First, add the Assay Buffer and the protecting agent (for the protected sample).
-
Pre-incubation: Incubate the "Protected" sample for 30 minutes at room temperature (20-25°C) to allow the protecting agent (d-tubocurarine) to equilibrate and bind to the nAChR sites.
-
Initiate Labeling: Add the this compound to all tubes to initiate the labeling reaction.
-
Incubation: Incubate all samples for 45 minutes at room temperature with gentle agitation.
-
Termination: Stop the reaction by adding a 100-fold molar excess of Dithiothreitol (DTT) from a concentrated stock solution (e.g., 1 M). The DTT will quench any unreacted bromoacetylcholine. Let sit for 10 minutes at room temperature.
-
Sample Preparation for SDS-PAGE: Add 4X SDS-PAGE loading buffer to each sample, vortex, and heat at 95°C for 5 minutes. The samples are now ready for electrophoretic analysis.
| Parameter | Value/Concentration | Notes |
| Receptor Source | Torpedo nAChR Membranes | 100 µg total protein per reaction |
| Bromoacetylcholine | 10 µM | Use [³H]bromoacetylcholine for radiodetection |
| Protecting Agent | 200 µM d-tubocurarine | Added only to the "Protected" sample |
| Reaction Volume | 100 µL | |
| Assay Buffer | 50 mM Tris-HCl, pH 7.4, 1 mM EDTA | |
| Homogenization Buffer | 10 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.1 mM PMSF, 1 µg/mL Pepstatin A | Protease inhibitors are critical |
| Incubation Time | 45 minutes | |
| Incubation Temp. | Room Temperature (~22°C) | |
| Quenching Agent | 1 mM DTT (final conc.) | Added after incubation to stop the reaction |
Part C: Analysis by SDS-PAGE and Autoradiography
-
Electrophoresis: Load the prepared samples onto a 10% SDS-polyacrylamide gel. Run the gel until adequate separation of the nAChR subunits (α, β, γ, δ, ranging from ~40-65 kDa) is achieved.
-
Staining: Stain the gel with Coomassie Brilliant Blue to visualize the total protein profile and confirm equal loading.
-
Fluorography (for ³H): If using [³H]bromoacetylcholine, destain the gel and then treat it with a fluorographic enhancer according to the manufacturer's instructions. This increases the signal from the low-energy beta particles of tritium.
-
Autoradiography: Dry the gel and expose it to X-ray film at -80°C. Exposure time will vary from days to weeks depending on the level of incorporation.
Expected Results: The Coomassie-stained gel should show four prominent bands corresponding to the α, β, γ, and δ subunits in all lanes. The resulting autoradiogram should reveal a distinct radiolabeled band corresponding to the α-subunit (~40 kDa) in the "Total Labeling" lane. This band should be absent or dramatically reduced in intensity in the "Protected" lane, confirming site-specific labeling.
Part D: Identification of Labeled Residues by Mass Spectrometry
For ultimate precision, mass spectrometry can identify the exact amino acid residue modified by bromoacetylcholine.[9][10]
Caption: Workflow for identifying the labeled residue via mass spectrometry.
The key to this analysis is identifying a peptide whose mass has increased by exactly the mass of the reacted acetylcholine moiety (mass of bromoacetylcholine minus HBr). Tandem MS (MS/MS) fragmentation of this modified peptide will pinpoint the specific amino acid carrying the modification.
Troubleshooting
| Problem | Probable Cause(s) | Solution(s) |
| No labeling observed | 1. Inactive bromoacetylcholine (hydrolyzed).2. Receptor preparation has low activity.3. Insufficient incubation time/temperature. | 1. Use fresh or properly stored reagent.2. Verify receptor activity with [³H]nicotine or α-bungarotoxin binding assay.3. Optimize incubation conditions. |
| High background/non-specific labeling | 1. Bromoacetylcholine concentration is too high.2. Insufficient quenching of the reaction.3. Contaminating reactive proteins in the prep. | 1. Perform a dose-response curve to find optimal label concentration.2. Ensure quenching agent is in sufficient excess.3. Further purify membranes (e.g., sucrose gradient). |
| Poor or no protection | 1. Concentration of protecting agent is too low.2. Protecting agent has low affinity for the receptor.3. Non-specific labeling is occurring. | 1. Increase concentration of protecting agent (e.g., to 20-50 fold molar excess over label).2. Use a higher-affinity competitive ligand.3. See "High background" solutions. |
References
- 1. barrowneuro.org [barrowneuro.org]
- 2. Brain nicotinic acetylcholine receptors: native subtypes and their relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned from Five Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Affinity labeling of the acetylcholine-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photoaffinity labeling of nicotinic receptors: diversity of drug binding sites! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Affinity labeling of the acetylcholine-receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nachrs.org [nachrs.org]
- 9. Defining Nicotinic Agonist Binding Surfaces through Photoaffinity Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bromoacetylcholine Bromide for Irreversible Blockade of Nicotinic Acetylcholine Receptors in Xenopus Oocyte Expression Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Utility of Irreversible Agonists in Receptor Characterization
The Xenopus laevis oocyte expression system stands as a robust and versatile platform for the heterologous expression and functional characterization of ion channels and receptors.[1][2] Its large size facilitates the microinjection of complementary RNA (cRNA) and subsequent electrophysiological recordings, making it an invaluable tool in neuroscience and pharmacology.[2][3] Within this system, the study of ligand-gated ion channels, such as the nicotinic acetylcholine receptor (nAChR), is commonplace.[4] While reversible agonists and antagonists are routinely used to probe receptor function, irreversible ligands like bromoacetylcholine bromide offer a unique and powerful approach for elucidating receptor pharmacology, structure, and function.
This compound is an affinity-alkylating agent that acts as an irreversible agonist at nicotinic receptors.[5][6] Its structure mimics the endogenous neurotransmitter acetylcholine, allowing it to initially bind to the receptor's active site.[7] Subsequently, the reactive bromoacetyl group forms a covalent bond with nucleophilic amino acid residues within the binding pocket, leading to a persistent activation or, more commonly in experimental settings, an irreversible blockade of the receptor.[5][8] This permanent modification allows for a variety of experimental applications that are not possible with reversible ligands.
These application notes provide a comprehensive guide to the use of this compound in Xenopus oocytes expressing nAChRs, with a focus on electrophysiological characterization using the two-electrode voltage clamp (TEVC) technique.
Principle and Mechanism of Action
This compound's utility stems from its dual nature as both a recognition element (the acetylcholine-like moiety) and a reactive element (the bromoacetyl group). The initial binding to the nAChR is governed by the same principles as reversible agonists. However, once positioned within the binding site, the electrophilic carbon of the bromoacetyl group is susceptible to nucleophilic attack by nearby amino acid residues, such as cysteine, histidine, or tyrosine, resulting in the formation of a stable covalent bond. This process, known as affinity labeling, effectively and irreversibly occupies the binding site.
The consequence of this irreversible binding is a permanent alteration of receptor function. In the context of electrophysiological experiments, pre-application of this compound will lead to a progressive and irreversible reduction in the maximal current elicited by a subsequent application of a reversible agonist. This insurmountable antagonism is a hallmark of irreversible receptor blockade and can be quantified to provide insights into receptor occupancy and the presence of spare receptors.[9]
Caption: Mechanism of irreversible nAChR blockade by this compound.
Applications in Oocyte Expression Systems
The use of this compound in nAChR-expressing oocytes allows for several key applications:
-
Determination of Receptor Reserve (Spare Receptors): By progressively and irreversibly inactivating a fraction of the receptor population, it is possible to determine the relationship between receptor occupancy and physiological response. A large receptor reserve will mean that a significant fraction of receptors must be blocked before a decrease in the maximal agonist-induced current is observed.
-
Probing the Agonist Binding Site: The covalent nature of the interaction allows for the identification of amino acid residues in the binding pocket. Following irreversible binding, the receptor can be isolated and subjected to proteomic analysis to identify the site of modification.
-
Studying Receptor Subunit Stoichiometry and Assembly: In conjunction with co-expression of different nAChR subunits, bromoacetylcholine can be used to investigate the contribution of individual subunits to the agonist binding site.[10]
-
Pharmacological Characterization of Novel Compounds: The irreversible blockade of nAChRs by bromoacetylcholine can be used as a tool to study the mechanism of action of novel reversible antagonists, particularly in distinguishing competitive from non-competitive modes of inhibition.
Experimental Protocols
Part 1: Preparation of Xenopus Oocytes and cRNA Injection
Successful application of this compound requires healthy oocytes expressing the target nAChR subtype. The following is a generalized protocol for oocyte preparation and cRNA injection.
Materials:
-
Mature female Xenopus laevis
-
Oocyte isolation medium (e.g., OR-2)
-
Collagenase Type II
-
ND96 solution
-
cRNA encoding the nAChR subunits of interest
-
Microinjection setup
Protocol:
-
Oocyte Harvesting: Surgically remove a lobe of the ovary from an anesthetized female Xenopus laevis.
-
Defolliculation: Incubate the ovarian lobe in a collagenase solution to enzymatically remove the follicular cell layer. Gently agitate to aid in the separation of individual oocytes.
-
Oocyte Selection: Following defolliculation, wash the oocytes extensively with ND96 solution and select healthy, stage V-VI oocytes.
-
cRNA Preparation: Prepare high-quality, capped cRNA of the desired nAChR subunits using in vitro transcription kits.
-
Microinjection: Inject each oocyte with a precise volume of the cRNA solution (typically 50 nL).
-
Incubation: Incubate the injected oocytes in ND96 solution at 16-18°C for 2-7 days to allow for receptor expression.
Caption: Workflow for oocyte preparation and cRNA injection.
Part 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
The TEVC technique allows for the precise control of the oocyte's membrane potential while measuring the current flowing through the expressed ion channels.[4][11]
Equipment and Solutions:
-
TEVC amplifier and data acquisition system
-
Micromanipulators
-
Glass microelectrodes (0.5-2 MΩ resistance when filled with 3 M KCl)
-
Recording chamber
-
Perfusion system
-
Recording solution (e.g., ND96)
-
Acetylcholine (ACh) stock solution
-
This compound stock solution
Protocol:
-
Electrode Preparation: Pull glass microelectrodes and fill them with 3 M KCl.
-
Oocyte Placement: Place a single oocyte in the recording chamber and perfuse with recording solution.
-
Impaling the Oocyte: Carefully impale the oocyte with both the voltage-sensing and current-injecting electrodes.
-
Voltage Clamp: Clamp the oocyte's membrane potential at a holding potential of -70 mV.
-
Data Acquisition: Record the membrane current using appropriate data acquisition software.
Part 3: Application of this compound and Data Analysis
This protocol details the steps to characterize the irreversible blockade of nAChRs by this compound.
Protocol:
-
Baseline Response: Obtain a stable baseline current. Apply a saturating concentration of acetylcholine (e.g., 1 mM) for a short duration (e.g., 10-30 seconds) to elicit a maximal current response (Imax). Wash out the acetylcholine and allow the current to return to baseline. Repeat this step 2-3 times to ensure a stable and reproducible response.
-
Bromoacetylcholine Application: Perfuse the oocyte with a chosen concentration of this compound for a defined period (e.g., 1-5 minutes). The optimal concentration and incubation time should be determined empirically for each nAChR subtype but can start in the range of 10-100 µM.
-
Washout: Thoroughly wash out the this compound with the recording solution for an extended period (e.g., 5-10 minutes) to remove any unbound compound.
-
Post-Bromoacetylcholine Response: Re-apply the same saturating concentration of acetylcholine as in step 1 and record the current response.
-
Data Analysis: Compare the amplitude of the acetylcholine-induced current before and after the application of this compound. The percentage of inhibition can be calculated as:
% Inhibition = (1 - (Ipost-BrAcCh / Ipre-BrAcCh)) * 100
Where Ipost-BrAcCh is the current after bromoacetylcholine application and Ipre-BrAcCh is the initial maximal current.
Concentration-Response Curve for Irreversible Antagonism:
To further characterize the irreversible blockade, a cumulative concentration-response experiment can be performed.
-
Control Concentration-Response: Generate a standard concentration-response curve for acetylcholine by applying increasing concentrations of ACh and recording the corresponding current amplitudes.[12]
-
Bromoacetylcholine Incubation: Expose the oocyte to a sub-maximal concentration of this compound for a fixed duration.
-
Post-Incubation Concentration-Response: After washing out the bromoacetylcholine, generate a new acetylcholine concentration-response curve.
-
Analysis: The irreversible antagonism will manifest as a depression of the maximal response of the acetylcholine concentration-response curve, with a minimal rightward shift of the EC50.
Table 1: Representative Data for Irreversible Blockade of a Fictional nAChR Subtype
| Experimental Condition | ACh Concentration | Peak Current (nA) | % of Control Max Response |
| Control | 1 µM | 150 | 15% |
| 10 µM | 750 | 75% | |
| 100 µM | 980 | 98% | |
| 1 mM | 1000 | 100% | |
| After 50 µM BrAcCh | 1 µM | 60 | 6% |
| 10 µM | 300 | 30% | |
| 100 µM | 390 | 39% | |
| 1 mM | 400 | 40% |
Safety and Handling
This compound is a reactive chemical and should be handled with care. While a specific safety data sheet (SDS) may not be readily available, the handling precautions for the related compound, bromoacetyl bromide, should be considered.[13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Handling: Handle in a well-ventilated area. Avoid inhalation of the powder and contact with skin and eyes.
-
Storage: Store at -20°C, protected from moisture.[5]
-
Disposal: Dispose of in accordance with local regulations for chemical waste.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or low receptor expression | Poor cRNA quality | Verify cRNA integrity and concentration. |
| Unhealthy oocytes | Use healthy, stage V-VI oocytes. | |
| Insufficient incubation time | Increase the incubation period post-injection. | |
| Unstable recordings | Poor electrode impalement | Ensure stable and deep penetration of the oocyte with the microelectrodes. |
| Leaky oocyte membrane | Discard unhealthy or damaged oocytes. | |
| Incomplete irreversible blockade | Insufficient bromoacetylcholine concentration or incubation time | Empirically determine the optimal concentration and duration of application for your specific nAChR subtype. |
| Instability of bromoacetylcholine in solution | Prepare fresh solutions of this compound for each experiment. |
Conclusion
This compound is a powerful tool for the in-depth characterization of nicotinic acetylcholine receptors expressed in Xenopus oocytes. Its ability to irreversibly block nAChRs allows for experiments that can elucidate receptor reserve, probe the structure of the agonist binding site, and aid in the pharmacological profiling of novel compounds. By following the detailed protocols and guidelines presented in these application notes, researchers can effectively leverage the unique properties of this compound to advance our understanding of nAChR biology.
References
- 1. youtube.com [youtube.com]
- 2. This compound | C7H15Br2NO2 | CID 11957478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation and inhibition of mouse muscle and neuronal nicotinic acetylcholine receptors expressed in Xenopus oocytes. | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound 22004-27-9 [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. Acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 8. Affinity labeling of the acetylcholine-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Formation of the Nicotinic Acetylcholine Receptor Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: In Vivo Microdialysis with Bromoacetylcholine Bromide for Acetylcholine Release Studies
I. Introduction: The Rationale for Monitoring Acetylcholine and the Role of Bromoacetylcholine Bromide
Acetylcholine (ACh) is a fundamental neurotransmitter implicated in a vast array of physiological processes within the central and peripheral nervous systems, including cognition, memory, and neuromuscular signaling.[1][2] The dynamic study of ACh release in vivo is therefore critical for understanding the pathophysiology of numerous neurological and psychiatric disorders and for the development of novel therapeutics.[3][4] In vivo microdialysis has emerged as a cornerstone technique for these investigations, offering the ability to continuously sample the extracellular fluid of discrete brain regions in awake, behaving animals.[4][5][6]
A significant challenge in measuring extracellular ACh is its rapid enzymatic degradation by acetylcholinesterase (AChE).[2][7][8] This necessitates the inclusion of a cholinesterase inhibitor in the microdialysis perfusate to prevent the hydrolysis of ACh and allow for its detection.[3][9] While compounds like neostigmine and physostigmine are commonly used, there is a growing awareness that these inhibitors can influence cholinergic neurotransmission, potentially confounding experimental results.[3]
This guide focuses on the application of this compound, an affinity alkylating agent for nicotinic receptors and an inhibitor of choline acetyltransferase, in the context of in vivo microdialysis for ACh release studies.[10][11] Although less conventional than other cholinesterase inhibitors in this specific application, its unique properties warrant exploration. These notes provide a comprehensive framework for its use, from surgical procedures to data analysis, grounded in established microdialysis principles.
II. Foundational Principles of In Vivo Microdialysis for Acetylcholine
In vivo microdialysis operates on the principle of passive diffusion across a semi-permeable membrane.[4][6] A microdialysis probe, consisting of a concentric tube with a dialysis membrane at its tip, is surgically implanted into the brain region of interest.[6] This probe is then perfused with a physiological solution, typically artificial cerebrospinal fluid (aCSF), at a slow, constant flow rate.[12] Small molecules in the extracellular fluid, such as ACh, diffuse across the membrane into the perfusate, which is then collected as dialysate for analysis.[13]
The successful measurement of ACh via microdialysis is critically dependent on several factors:
-
Probe Recovery: The efficiency of analyte capture across the dialysis membrane, which is influenced by flow rate, membrane length, and temperature.
-
Cholinesterase Inhibition: The necessity of preventing ACh degradation in the extracellular space and within the collected sample.
-
Analytical Sensitivity: The ability of the detection method to quantify the typically low picomolar to nanomolar concentrations of ACh in the dialysate.[14][15]
III. Experimental Workflow & Protocols
A. Preparation of this compound Perfusion Solution
This compound should be handled with appropriate safety precautions, including the use of personal protective equipment.
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in sterile, deionized water. Aliquot and store at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[16]
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in aCSF to the desired final concentration. A starting concentration of 10-50 µM is recommended, but this should be empirically determined for the specific brain region and experimental paradigm. The aCSF composition should mimic the ionic composition of the brain's extracellular fluid (see Table 1).
-
Solution Handling: Keep the working solution on ice and protected from light until use.
Table 1: Composition of Artificial Cerebrospinal Fluid (aCSF)
| Component | Concentration (mM) |
| NaCl | 147 |
| KCl | 2.7 |
| CaCl₂ | 1.2 |
| MgCl₂ | 1.0 |
| pH | 7.4 (adjusted with NaOH/HCl) |
B. Surgical Implantation of the Microdialysis Guide Cannula
The following protocol is a general guideline for stereotaxic surgery in rodents and should be adapted based on the specific animal model and target brain region. All procedures must be approved by the relevant Institutional Animal Care and Use Committee.
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).[12][17]
-
Stereotaxic Fixation: Place the anesthetized animal in a stereotaxic frame, ensuring the skull is level between bregma and lambda.[12]
-
Surgical Preparation: Expose the skull by making a midline incision and retracting the skin. Clean and dry the skull surface.[17]
-
Craniotomy: Using a dental drill, create a small burr hole over the target brain region at the predetermined stereotaxic coordinates.[12]
-
Guide Cannula Implantation: Slowly lower the guide cannula to the desired depth. Secure the guide cannula to the skull using dental cement and anchor screws.[12][17]
-
Post-Operative Care: Administer analgesics and allow the animal to recover for 5-7 days before the microdialysis experiment.
C. In Vivo Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe into the guide cannula.
-
Perfusion System Setup: Connect the probe inlet to a microinfusion pump and the outlet to a fraction collector. Use PEEK tubing to minimize dead volume.
-
Stabilization Period: Begin perfusing the probe with aCSF containing this compound at a low flow rate (e.g., 0.5-2.0 µL/min).[12] Allow for a 1-2 hour stabilization period to establish a stable baseline of ACh release.[18]
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., 10-20 minutes) into vials containing a small volume of acetic acid to prevent post-collection degradation and to acidify the sample for analysis. Store samples at -80°C until analysis.
-
Experimental Manipulations: Following the collection of stable baseline samples, proceed with the experimental paradigm (e.g., administration of a pharmacological agent, behavioral task).
Diagram 1: Experimental Workflow for In Vivo Microdialysis
Caption: A flowchart of the key stages in an in vivo microdialysis experiment for acetylcholine release.
IV. Acetylcholine Quantification: Analytical Techniques
The accurate quantification of ACh in microdialysate samples requires highly sensitive analytical methods due to the low concentrations involved.
A. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
HPLC-ECD is a widely used and robust method for ACh analysis.[14][19][20]
-
Principle: The dialysate sample is injected onto an HPLC column where ACh is separated from other components. Post-column, ACh is enzymatically converted to hydrogen peroxide by acetylcholinesterase and choline oxidase immobilized in a reactor. The hydrogen peroxide is then detected by an electrochemical detector.[14]
-
Advantages: High sensitivity (fentomole range), reliability, and cost-effectiveness.[14]
-
Considerations: Requires dedicated equipment and careful optimization of the enzymatic reactor and electrochemical cell.
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and sensitivity for the analysis of neurotransmitters.[15][21][22]
-
Principle: ACh is separated by liquid chromatography and then ionized and fragmented in a mass spectrometer. Specific fragment ions are detected, providing a high degree of confidence in the identification and quantification of ACh.
-
Advantages: Excellent specificity, high throughput, and the ability to simultaneously measure multiple analytes.[21]
-
Considerations: Higher initial equipment cost and requires expertise in mass spectrometry.
Table 2: Comparison of Analytical Techniques for Acetylcholine Detection
| Feature | HPLC-ECD | LC-MS/MS |
| Principle | Enzymatic conversion and electrochemical detection | Mass-to-charge ratio detection |
| Sensitivity | High (fentomole)[14] | Very High (attomole)[22] |
| Specificity | Good | Excellent |
| Throughput | Moderate | High[21] |
| Cost | Lower | Higher |
V. Data Analysis and Interpretation
-
Quantification: Generate a standard curve using known concentrations of ACh to quantify the amount in each dialysate sample.
-
Normalization: Express ACh concentrations as a percentage of the average baseline levels for each animal to account for individual differences in probe recovery and basal ACh release.
-
Statistical Analysis: Utilize appropriate statistical tests (e.g., t-test, ANOVA) to compare ACh release between different experimental conditions.[23]
VI. Biochemical Pathway and Mechanism of Inhibition
The following diagram illustrates the synaptic lifecycle of acetylcholine and the inhibitory action of this compound.
Diagram 2: Acetylcholine Metabolism and Inhibition
Caption: The lifecycle of acetylcholine and points of inhibition by this compound.
VII. Conclusion and Future Directions
The use of this compound in in vivo microdialysis studies of ACh release presents a novel approach that warrants further investigation. Its distinct mechanism of action compared to traditional cholinesterase inhibitors may offer unique advantages in specific experimental contexts. Researchers should carefully validate its use, including determining optimal concentrations and characterizing its effects on cholinergic neurotransmission. By integrating the robust methodology of in vivo microdialysis with a nuanced understanding of the pharmacological tools employed, the field can continue to advance our knowledge of the cholinergic system's role in health and disease.
VIII. References
-
Regulation of cortical acetylcholine release: insights from in vivo microdialysis studies - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 2, 2026, from --INVALID-LINK--
-
de la Morena, M. B., et al. (1998). Simultaneous in vivo determination of acetylcholinesterase activity and acetylcholine release in the cortex of waking rat by microdialysis. Effects of VX. Journal of Neuroscience Methods, 81(1-2), 53-61. --INVALID-LINK--
-
Leggas, M., et al. (2009). A modified surgical procedure for microdialysis probe implantation in the lateral ventricle of a FVB mouse. Journal of Pharmaceutical Sciences, 98(1), 253-263. --INVALID-LINK--
-
Leggas, M., et al. (2009). A modified surgical procedure for microdialysis probe implantation in the lateral ventricle of a FVB mouse. Journal of Pharmaceutical Sciences, 98(1), 253-263. --INVALID-LINK--
-
Haberberger, R. V., et al. (2000). In vivo release of non-neuronal acetylcholine from the human skin as measured by dermal microdialysis: effect of botulinum toxin. British Journal of Dermatology, 143(3), 543-548. --INVALID-LINK--
-
Application Notes and Protocols: Utilizing Choline Lactate to Investigate Acetylcholine Release Mechanisms - Benchchem. (n.d.). BenchChem. Retrieved January 2, 2026, from --INVALID-LINK--
-
Fadel, J., et al. (2001). Microdialysis measures of functional increases in ACh release in the hippocampus with and without inclusion of acetylcholinesterase inhibitors in the perfusate. Psychopharmacology, 154(3), 243-251. --INVALID-LINK--
-
Rao, T. S., et al. (2012). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 7(7), 635-651. --INVALID-LINK--
-
Microdialysis in Rodents - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 2, 2026, from --INVALID-LINK--
-
Kaneda, N., et al. (1991). Simple determination of acetylcholine and choline within 4 min by HPLC-ECD and immobilized enzyme column in mice brain areas. Journal of Pharmacobio-Dynamics, 14(10), 579-584. --INVALID-LINK--
-
Williams, J. A., et al. (1994). State-Dependent Release of Acetylcholine in Rat Thalamus Measured by in viva Microdialysis. Journal of Neuroscience, 14(9), 5236-5242. --INVALID-LINK--
-
Yao, Z. Q., et al. (1997). [Determination of acetylcholine by high performance liquid chromatography, enzyme-loaded postcolumn, and electrochemical detector]. Yao Xue Xue Bao, 32(12), 920-923. --INVALID-LINK--
-
Johnson, N. T., et al. (2016). Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring. Analytical Methods, 8(33), 6337-6347. --INVALID-LINK--
-
Di Chiara, G. (1996). Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity. Behavioural Pharmacology, 7(7), 640-657. --INVALID-LINK--
-
Microdialysis protocol. (n.d.). Protocol Exchange. Retrieved January 2, 2026, from --INVALID-LINK--
-
Damsma, G., et al. (1993). Effect of in vivo microdialysis of 1,2,3,4-tetrahydro-9-aminoacridine (THA) on the extracellular concentration of acetylcholine in the striatum of anesthetized rats. The Journal of Pharmacology and Experimental Therapeutics, 265(2), 759-764. --INVALID-LINK--
-
Choline and Acetylcholine - Antec Scientific. (n.d.). Antec Scientific. Retrieved January 2, 2026, from --INVALID-LINK--
-
Bjorkli, C. (2021). Microdialysis guide cannula implantation surgery. Protocols.io. --INVALID-LINK--
-
Yao, Z. Q., et al. (1997). Determination of acetylcholine by high performance liquid chromatography, enzyme-loaded postcolumn, and electrochemical detector. Johns Hopkins University. Retrieved January 2, 2026, from --INVALID-LINK--
-
Njunge, J. M., et al. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analyst, 149(5), 1184-1192. --INVALID-LINK--
-
HPLC ELSD Method for Analysis of Acetylcholine on Obelisc R Column. (n.d.). SIELC. Retrieved January 2, 2026, from --INVALID-LINK--
-
Watson, C. J., et al. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 78(5), 158A-165A. --INVALID-LINK--
-
Chang, Q., & Gold, P. E. (2003). Acetylcholine release in the hippocampus and striatum during place and response training. Neurobiology of Learning and Memory, 80(3), 183-194. --INVALID-LINK--
-
Sarter, M., et al. (2016). Acetylcholine Release in Prefrontal Cortex Promotes Gamma Oscillations and Theta–Gamma Coupling during Cue Detection. Journal of Neuroscience, 36(15), 4289-4303. --INVALID-LINK--
-
Saleem, F., et al. (2023). Physiology, Acetylcholine. StatPearls. --INVALID-LINK--
-
Petrov, K. A., et al. (2020). Autoregulation of Acetylcholine Release and Micro-Pharmacodynamic Mechanisms at Neuromuscular Junction: Selective Acetylcholinesterase Inhibitors for Therapy of Myasthenic Syndromes. Frontiers in Molecular Neuroscience, 13, 58. --INVALID-LINK--
-
Searl, T., et al. (1996). Bromoacetylcholine and acetylcholinesterase introduced via liposomes into motor nerve endings block increases in quantal size. Pflügers Archiv, 432(3), 413-418. --INVALID-LINK--
-
Acetylcholine bromide (ACh bromide) | Biochemical Assay Reagent | MedChemExpress. (n.d.). MedChemExpress. Retrieved January 2, 2026, from --INVALID-LINK--
-
Prokai, L., et al. (2007). Measurement of Acetylcholine in Rat Brain Microdialysates by LC – Isotope Dilution Tandem MS. Chromatographia, 65(S1), S127-S131. --INVALID-LINK--
-
Acetylcholinesterase inhibitor - Wikipedia. (n.d.). Wikipedia. Retrieved January 2, 2026, from --INVALID-LINK--
-
Liu, L., et al. (2011). Analysis of acetylcholine from extracellular fluid in brain by in vivo microdialysis and LC-ESI-MS/MS with the stable isotope-labeled internal standard. Journal of Chromatography B, 879(1), 56-60. --INVALID-LINK--
-
Overview of Brain Microdialysis - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 2, 2026, from --INVALID-LINK--
-
Microdialysis and its use in behavioural studies: Focus on acetylcholine | Semantic Scholar. (n.d.). Semantic Scholar. Retrieved January 2, 2026, from --INVALID-LINK--
-
Bromo-acetylcholine bromide | C7H15Br2NO2 | CID 129711488 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 2, 2026, from --INVALID-LINK--
-
Yamada, K., & Cirrito, J. R. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Journal of Visualized Experiments, (139), 58221. --INVALID-LINK--
-
This compound | CAS 22004-27-9 | SCBT. (n.d.). Santa Cruz Biotechnology. Retrieved January 2, 2026, from --INVALID-LINK--
-
Cholinesterase inhibitor - Wikipedia. (n.d.). Wikipedia. Retrieved January 2, 2026, from --INVALID-LINK--
-
Musilek, K., et al. (2011). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 9(2), 318-333. --INVALID-LINK--
-
Westerink, B. H., & de Vries, J. B. (1987). In Vivo Microdialysis--A New Approach to the Analysis of Neurotransmitters in the Brain. Life Sciences, 41(7), 861-864. --INVALID-LINK--
-
Ghang, Z., et al. (2023). Cholinesterase Inhibitors. StatPearls. --INVALID-LINK--
-
Bromide-Manual-Method.pdf - Catachem. (n.d.). Catachem. Retrieved January 2, 2026, from --INVALID-LINK--
References
- 1. HPLC ELSD Method for Analysis of Acetylcholine on Obelisc R Column | SIELC Technologies [sielc.com]
- 2. Physiology, Acetylcholine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. basinc.com [basinc.com]
- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of cortical acetylcholine release: insights from in vivo microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microdialysis measures of functional increases in ACh release in the hippocampus with and without inclusion of acetylcholinesterase inhibitors in the perfusate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bromoacetylcholine and acetylcholinesterase introduced via liposomes into motor nerve endings block increases in quantal size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. goums.ac.ir [goums.ac.ir]
- 13. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Choline and Acetylcholine - Antec Scientific [antecscientific.com]
- 15. Measurement of Acetylcholine in Rat Brain Microdialysates by LC – Isotope Dilution Tandem MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Microdialysis guide cannula implantation surgery [protocols.io]
- 18. benchchem.com [benchchem.com]
- 19. Simple determination of acetylcholine and choline within 4 min by HPLC-ECD and immobilized enzyme column in mice brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [Determination of acetylcholine by high performance liquid chromatography, enzyme-loaded postcolumn, and electrochemical detector] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Analysis of acetylcholine from extracellular fluid in brain by in vivo microdialysis and LC-ESI-MS/MS with the stable isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Acetylcholine release in the hippocampus and striatum during place and response training - PMC [pmc.ncbi.nlm.nih.gov]
Mapping Nicotinic Acetylcholine Receptor Subunit Interfaces with Bromoacetylcholine Bromide
An Application Guide for Researchers
Abstract
This comprehensive guide details the application of bromoacetylcholine (BAC) bromide, a potent affinity label, for the elucidation of subunit interfaces within nicotinic acetylcholine receptors (nAChRs). As members of the Cys-loop ligand-gated ion channel superfamily, nAChRs are critical mediators of synaptic transmission, and understanding their complex structure is paramount for the development of novel therapeutics.[1] This document provides a robust theoretical framework for affinity labeling, detailed experimental protocols for the covalent modification of nAChRs with BAC, and a guide to the downstream analysis required to identify the specific amino acid residues at the subunit interfaces. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful technique to probe the intricate architecture of nAChRs.
Introduction: The Imperative of Understanding nAChR Architecture
Nicotinic acetylcholine receptors are pentameric protein complexes that form a central ion channel.[1] The binding of the neurotransmitter acetylcholine (ACh) occurs at the interfaces between subunits in the extracellular domain, triggering a conformational change that opens the channel.[2] The precise arrangement of the five subunits, which can be homomeric or heteromeric, dictates the pharmacological and physiological properties of the receptor.[1] Mapping the amino acid residues that constitute these subunit interfaces is therefore a critical step in understanding ligand recognition, receptor activation, and the development of subtype-selective drugs.
Affinity labeling is a powerful biochemical technique that allows for the direct identification of amino acid residues within a binding site.[3] This method utilizes a reactive molecule, the affinity label, which is structurally similar to the natural ligand. The label first binds reversibly to the target site and then forms a stable covalent bond with a nearby reactive amino acid residue. Bromoacetylcholine bromide is an excellent affinity label for nAChRs due to its structural analogy to acetylcholine, allowing it to specifically target the agonist binding sites.
The Principle of Affinity Labeling with this compound
Bromoacetylcholine (BAC) is an analogue of acetylcholine where the acetyl methyl group is replaced by a bromomethyl group. This substitution creates an electrophilic carbon that can react with nucleophilic amino acid side chains. The process of labeling nAChRs with BAC can be conceptualized in two key steps:
-
Reversible Binding: BAC, due to its structural similarity to ACh, initially binds non-covalently to the agonist binding sites located at the nAChR subunit interfaces. This binding is specific and can be competed by other cholinergic ligands.
-
Covalent Modification: Once bound, the reactive bromomethyl group of BAC is positioned in close proximity to nucleophilic residues within the binding pocket. This proximity facilitates a covalent alkylation reaction, most commonly with the sulfhydryl group of cysteine or the hydroxyl group of tyrosine residues.[4][5][6] This covalent bond permanently attaches the label to the receptor subunit.
The covalent nature of this interaction allows for the subsequent isolation and analysis of the labeled protein or peptide fragments to pinpoint the exact site of modification.
Visualizing the nAChR Subunit Interface and the Labeling Workflow
To provide a clear conceptual framework, the following diagrams illustrate the pentameric structure of the nAChR and the experimental workflow for mapping the subunit interfaces using bromoacetylcholine.
Figure 1: Schematic of a heteromeric nAChR pentamer showing the arrangement of subunits and the location of the agonist binding sites at the α-γ and α-δ interfaces, which are the primary targets for bromoacetylcholine.
Figure 2: Experimental workflow for mapping nAChR subunit interfaces using this compound, from sample preparation to mass spectrometric analysis.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the affinity labeling of nAChRs with this compound. It is crucial to perform these experiments with appropriate controls, such as competition with a known nAChR agonist (e.g., carbamoylcholine) or antagonist (e.g., d-tubocurarine) to ensure the specificity of the labeling.
Protocol 1: Preparation of nAChR-Rich Membranes
This protocol is adapted for nAChR-rich membranes, for example, from Torpedo electric organ, a common source for nAChR studies.
Materials:
-
nAChR-rich tissue (e.g., Torpedo electric organ)
-
Homogenization Buffer: 20 mM Tris-HCl, pH 7.4, 5 mM EDTA, 1 mM EGTA, 0.1 mM PMSF, and a protease inhibitor cocktail.
-
Sucrose solutions (30% and 40% w/v in Homogenization Buffer)
-
Ultracentrifuge and appropriate rotors
Procedure:
-
Homogenize the tissue in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at low speed (e.g., 5,000 x g) for 15 minutes at 4°C to remove large debris.
-
Layer the supernatant onto a discontinuous sucrose gradient (e.g., 30% and 40% sucrose).
-
Centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C.
-
Collect the membrane fraction at the interface of the sucrose layers.
-
Wash the collected membranes with Homogenization Buffer and pellet by ultracentrifugation.
-
Resuspend the pellet in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.0) to a protein concentration of approximately 1 mg/mL.[7]
-
Determine the protein concentration using a standard assay (e.g., BCA assay).
Protocol 2: Affinity Labeling with this compound
Materials:
-
Prepared nAChR-rich membranes (from Protocol 1)
-
Diisopropyl fluorophosphate (DFP) or another suitable acetylcholinesterase inhibitor. Caution: DFP is highly toxic.
-
Dithiothreitol (DTT)
-
This compound (BAC)
-
Labeling Buffer: 20 mM Tris-HCl, pH 7.0
-
Quenching Solution: 1 M L-cysteine in Labeling Buffer
Procedure:
-
Inhibition of Acetylcholinesterases: Treat the nAChR membrane preparation with 10 mM DFP for 30 minutes at room temperature to inhibit any acetylcholinesterase activity that could hydrolyze the bromoacetylcholine.[7]
-
Reduction of Disulfide Bonds: To enhance the reactivity of cysteine residues, particularly the conserved Cys192/193 in the α-subunit, reduce the disulfide bonds by adding DTT to a final concentration of 1-10 mM and incubating for 30 minutes at room temperature.
-
Affinity Labeling:
-
Initiate the labeling reaction by adding this compound to a final concentration in the range of 1-100 µM. The optimal concentration should be determined empirically.
-
For specificity controls, pre-incubate a parallel sample with a high concentration (e.g., 1 mM) of a competing ligand like carbamoylcholine for 15 minutes before adding BAC.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark to prevent non-specific reactions.
-
-
Quenching the Reaction: Stop the labeling reaction by adding the Quenching Solution to a final concentration of 10-fold molar excess over the BAC concentration. The free sulfhydryl group of L-cysteine will react with any remaining unreacted BAC. Incubate for an additional 15 minutes.
-
Sample Preparation for Analysis:
-
Pellet the labeled membranes by ultracentrifugation (e.g., 100,000 x g for 30 minutes).
-
Wash the pellet with Labeling Buffer to remove excess reagents.
-
The labeled membranes are now ready for downstream analysis, such as SDS-PAGE and mass spectrometry.
-
Protocol 3: Identification of Labeled Residues by Mass Spectrometry
Materials:
-
Labeled nAChR membranes (from Protocol 2)
-
SDS-PAGE reagents
-
In-gel digestion kit (with Trypsin)
-
LC-MS/MS system
Procedure:
-
Subunit Separation: Solubilize the labeled membranes in SDS-PAGE sample buffer and separate the nAChR subunits by SDS-polyacrylamide gel electrophoresis.
-
Protein Visualization: Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue or silver stain).
-
In-Gel Digestion:
-
Excise the protein bands corresponding to the nAChR subunits (α, β, γ, δ).
-
Destain the gel pieces.
-
Reduce and alkylate the cysteine residues (e.g., with DTT and iodoacetamide).
-
Perform in-gel digestion overnight with trypsin.
-
-
Peptide Extraction: Extract the tryptic peptides from the gel pieces.
-
LC-MS/MS Analysis:
-
Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will fragment the peptides, and the resulting fragmentation spectra can be used to determine the amino acid sequence.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database containing the sequences of the nAChR subunits.
-
Identify the peptides that have been modified by bromoacetylcholine. This will be evident by a mass shift corresponding to the mass of the covalently attached label.
-
The fragmentation data will allow for the precise localization of the modification to a specific amino acid residue.
-
Quantitative Data and Expected Outcomes
The efficiency of bromoacetylcholine labeling can be influenced by several factors, including the nAChR subtype, the accessibility of the binding site, and the experimental conditions. The following table provides a summary of key parameters and expected outcomes.
| Parameter | Typical Range/Value | Rationale and Expected Outcome |
| Bromoacetylcholine Conc. | 1 - 100 µM | The optimal concentration should be determined to achieve specific labeling without excessive non-specific modification. |
| Incubation Time | 1 - 2 hours | Sufficient time for reversible binding and subsequent covalent reaction. |
| Incubation Temperature | Room Temperature (20-25°C) | Balances reaction rate with protein stability. |
| pH | 7.0 - 7.4 | Mimics physiological conditions and maintains the nucleophilicity of target residues. |
| Key Labeled Residues | Cysteine, Tyrosine | Bromoacetylcholine is an electrophile that reacts with nucleophilic side chains. Cysteine is a primary target, especially after reduction of disulfide bonds. |
Troubleshooting and Considerations
-
Low Labeling Efficiency: This could be due to insufficient reduction of disulfide bonds, a low concentration of BAC, or a short incubation time. Consider optimizing the DTT and BAC concentrations and the incubation period.
-
Non-specific Labeling: High concentrations of BAC can lead to non-specific modification of surface-exposed residues. Ensure the use of a minimal effective concentration and include competition controls to verify specificity.
-
Acetylcholinesterase Activity: Residual acetylcholinesterase can hydrolyze BAC, reducing its effective concentration. Ensure complete inhibition with an appropriate inhibitor like DFP.
-
Protein Degradation: Proteolysis can be a concern during the long incubation steps. Always include protease inhibitors in your buffers.
Conclusion
The use of this compound as an affinity label is a robust and effective method for mapping the subunit interfaces of nicotinic acetylcholine receptors. By covalently modifying amino acid residues within the agonist binding sites, this technique provides invaluable high-resolution information about the structural basis of ligand recognition. The detailed protocols and conceptual framework provided in this guide are intended to empower researchers to successfully employ this powerful tool in their investigations of nAChR structure and function, ultimately contributing to the rational design of novel therapeutics for a range of neurological disorders.
References
- 1. Protein Painting Mass Spectrometry in the Discovery of Interaction Sites within the Acetylcholine Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. proteopedia.org [proteopedia.org]
- 3. Covalent labeling of functional states of the acetylcholine receptor. Effects of antagonists on the receptor conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reaction of cysteine residues with oxidized tyrosine residues mediates cross-linking of photo-oxidized casein proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.msu.edu [chemistry.msu.edu]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Dynamics and orientation of N+(CD3)3-bromoacetylcholine bound to its binding site on the nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing Bromoacetylcholine Bromide for High-Resolution Cryo-EM Studies of Receptor Structure and Function
Introduction: The Challenge of Dynamic Receptors in Cryo-EM
The advent of single-particle cryo-electron microscopy (cryo-EM) has unequivocally transformed structural biology, particularly for complex membrane proteins that were historically intractable to X-ray crystallography[1][2][3]. This "resolution revolution" allows for the visualization of these critical drug targets in near-native states[3][4]. However, a significant challenge persists: the inherent conformational dynamism of many receptors, such as G protein-coupled receptors (GPCRs) and ligand-gated ion channels[5][6]. These proteins exist in a spectrum of functional states (e.g., inactive, intermediate, active), and this flexibility often leads to conformational heterogeneity in a purified sample. During cryo-EM data processing, this heterogeneity complicates particle alignment and averaging, placing a practical limit on the achievable resolution and obscuring fine structural details of specific functional states[5].
To overcome this hurdle, methods that stabilize a homogenous population of receptor conformations are paramount. Covalent ligands, particularly agonists, have emerged as a powerful chemical biology tool to "trap" a receptor in a single, functionally relevant state[7][8]. By forming an irreversible bond, these probes eliminate the dynamic equilibrium of ligand binding and dissociation, effectively locking the receptor in a desired conformation for structural analysis.
This application note provides a detailed guide on the use of bromoacetylcholine bromide , a classic affinity alkylating agent, for the covalent stabilization of cholinergic receptors, with a specific focus on preparing samples for high-resolution cryo-EM studies.
This compound: A Covalent Probe for Receptor Stabilization
Chemical Properties and Safe Handling
This compound is a cholinergic agonist that contains a reactive bromoacetyl group. This electrophilic moiety allows it to function as an affinity label, forming a stable covalent bond with nucleophilic amino acid residues within its binding site[9].
| Property | Value | Reference(s) |
| CAS Number | 22004-27-9 | [10] |
| Molecular Formula | C₇H₁₅Br₂NO₂ | [11] |
| Molecular Weight | 305.01 g/mol | [11] |
| Appearance | Powder | |
| Solubility | Soluble in water (H₂O) | |
| Storage Temperature | −20°C |
Safety Precautions: this compound and its precursor, bromoacetyl bromide, must be handled with care. Bromoacetyl bromide is corrosive and reacts violently with water[12][13]. Always consult the latest Safety Data Sheet (SDS) before use. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is required[13]. Handle the powder in a well-ventilated area or chemical fume hood.
Mechanism of Covalent Modification
This compound acts as a targeted covalent modifier. Its acetylcholine-like structure grants it affinity for the orthosteric binding site of cholinergic receptors, such as the nicotinic acetylcholine receptor (nAChR)[9]. Once positioned within the binding pocket, the electrophilic α-carbon of the bromoacetyl group is susceptible to nucleophilic attack by a suitably located amino acid side chain, resulting in an irreversible covalent bond and the release of the bromide leaving group.
For the muscle-type nAChR, it has been demonstrated that bromoacetylcholine specifically alkylates cysteine residues α-Cys-192 and α-Cys-193 after the native disulfide bond between them is reduced[14]. This site-specific reaction permanently tethers the agonist to the receptor, locking it in an activated conformation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Membraneprotein structural biology in the era of single particle cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Better, Faster, Cheaper: Recent Advances in Cryo–Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. The quest for high-resolution G protein-coupled receptor–G protein structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covalent agonists for studying G protein-coupled receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. scbt.com [scbt.com]
- 10. This compound | C7H15Br2NO2 | CID 11957478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Bromo-acetylcholine bromide | C7H15Br2NO2 | CID 129711488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. Dynamics and orientation of N+(CD3)3-bromoacetylcholine bound to its binding site on the nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
Covalent Trapping of Acetylcholine Receptor Conformational States with Bromoacetylcholine: An Application Note and Protocol
Introduction
The nicotinic acetylcholine receptor (nAChR) is a quintessential ligand-gated ion channel, mediating fast synaptic transmission at the neuromuscular junction and in the central nervous system.[1][2] Its function is intrinsically linked to its ability to transition between distinct conformational states: a resting (closed) state, an active (open) state, and a desensitized (closed) state.[3] Understanding the structural and functional properties of these states is paramount for elucidating the mechanisms of neurotransmission and for the development of novel therapeutics targeting cholinergic systems.
This application note provides a detailed guide for the covalent trapping of specific conformational states of the nAChR using the affinity label bromoacetylcholine. Affinity labeling is a powerful technique where a reactive molecule first binds reversibly to a specific site on a macromolecule and then forms a stable, covalent bond.[4] Bromoacetylcholine, an analog of the endogenous neurotransmitter acetylcholine, serves as an ideal tool for this purpose. Following the reduction of a disulfide bond within the receptor's binding site, bromoacetylcholine can covalently attach, effectively "locking" the receptor in a particular conformational state.[5] This allows for detailed structural and functional characterization of a homogenous population of receptors in a defined state, an endeavor that is often challenging due to the transient nature of these conformations.
This document will delve into the theoretical underpinnings of this technique, provide a comprehensive, step-by-step protocol for the covalent modification of the nAChR, and outline methods for the verification and functional characterization of the trapped state. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals seeking to employ this robust methodology in their studies of the acetylcholine receptor.
Theoretical Background: The "Trapping" Mechanism
The covalent trapping of nAChR conformational states with bromoacetylcholine is a two-step process that hinges on the unique biochemistry of the receptor's acetylcholine-binding site.
-
Reduction of a Key Disulfide Bond: The nAChR contains a critical disulfide bond in the vicinity of its active site.[5] This bond is not accessible to reducing agents in the native state. However, the binding of agonists or competitive antagonists can induce conformational changes that expose this disulfide bond. Treatment with a mild reducing agent, such as dithiothreitol (DTT), cleaves this disulfide bond, yielding two free sulfhydryl (cysteine) residues.[6][7][8][9] This reduction is a prerequisite for the subsequent covalent modification. The necessity of this reduction step provides a unique opportunity to selectively target receptors in a particular ligand-bound conformation.
-
Affinity Labeling with Bromoacetylcholine: Bromoacetylcholine is a quaternary ammonium compound, structurally similar to acetylcholine, which allows it to bind with high affinity to the acetylcholine-binding site of the nAChR.[10] Once bound, the bromoacetyl group of the molecule acts as an alkylating agent, reacting with one of the newly formed sulfhydryl groups to form a stable covalent bond.[5] This covalent attachment of an activating ligand can effectively trap the receptor in an active or desensitized-like conformational state. The specificity of this reaction is confirmed by protection experiments, where the presence of a competitive antagonist during the alkylation step prevents the covalent modification.[11]
Visualizing the Covalent Trapping Workflow
Caption: Experimental workflow for the covalent trapping of AChR conformational states.
Detailed Protocols
Materials and Reagents
-
Source of Acetylcholine Receptors:
-
Membrane preparations from Torpedo electric organ (a rich source of nAChRs).
-
Cultured cells (e.g., BC3H1, HEK293) expressing recombinant nAChRs.
-
-
Reagents:
-
Bromoacetylcholine bromide
-
Dithiothreitol (DTT)
-
N-Ethylmaleimide (NEM)
-
Competitive antagonist (e.g., d-tubocurarine, hexamethonium, or α-bungarotoxin) for protection experiments.[11]
-
Radiolabeled bromoacetylcholine (e.g., [³H]bromoacetylcholine) for quantification of labeling.
-
Physiological buffers (e.g., Phosphate-buffered saline (PBS), HEPES-buffered saline).
-
Reagents for SDS-PAGE and autoradiography or scintillation counting.
-
Protocol 1: Covalent Labeling of nAChRs in Membrane Preparations
This protocol is adapted from methodologies described for affinity labeling of nAChRs from Torpedo electric organ.
1. Preparation of Membrane Vesicles:
- Start with a preparation of nAChR-rich membrane vesicles. Ensure the protein concentration is accurately determined.
2. Reduction of the Disulfide Bond:
- Resuspend the membrane vesicles in a suitable buffer (e.g., 100 mM sodium phosphate, pH 8.0).
- Add DTT to a final concentration of 0.2-1.0 mM. The optimal concentration may need to be determined empirically.
- Incubate for 20-30 minutes at room temperature.
- Rationale: This step cleaves the disulfide bond near the acetylcholine binding site, making it accessible for alkylation.[5] The slightly alkaline pH facilitates the reduction.
3. Removal of Excess DTT:
- Pellet the membrane vesicles by centrifugation (e.g., 100,000 x g for 30 minutes).
- Carefully remove the supernatant and wash the pellet with fresh, DTT-free buffer. Repeat the wash step to ensure complete removal of the reducing agent.
- Rationale: Residual DTT will react with bromoacetylcholine, reducing the efficiency of receptor labeling.
4. Covalent Labeling with Bromoacetylcholine:
- Resuspend the washed, reduced membrane vesicles in the reaction buffer.
- Add bromoacetylcholine to the desired final concentration (typically in the low micromolar range). If using radiolabeled bromoacetylcholine, add it at this step.
- Incubate for 10-20 minutes at room temperature in the dark.
- Rationale: Bromoacetylcholine will first bind to the high-affinity acetylcholine binding site and then covalently react with one of the free sulfhydryl groups.
5. Quenching the Reaction:
- To stop the reaction, add a quenching reagent such as 2-mercaptoethanol or N-ethylmaleimide (NEM) to a final concentration that is in excess of the initial bromoacetylcholine concentration.
- Rationale: The quenching reagent will react with any remaining unreacted bromoacetylcholine, preventing non-specific labeling.
6. Control Experiments (Protection):
- To demonstrate the specificity of the labeling, perform a parallel experiment where a competitive antagonist (e.g., 10-100 µM hexamethonium or a saturating concentration of α-bungarotoxin) is added to the reduced membranes before the addition of bromoacetylcholine.
- Rationale: The antagonist will occupy the binding site, preventing the binding and subsequent covalent reaction of bromoacetylcholine.[11] A significant reduction in labeling in the presence of the antagonist confirms the specificity of the reaction.
Visualizing the Covalent Trapping Mechanism
Caption: Mechanism of covalent trapping of the AChR with bromoacetylcholine.
Verification and Characterization of the Covalently Trapped State
Biochemical Verification
Successful covalent labeling can be confirmed using SDS-PAGE.
Protocol 2: SDS-PAGE Analysis of Labeled Receptors
-
Sample Preparation:
-
Take aliquots of the labeled and control (protected) membrane preparations.
-
Solubilize the membranes in SDS-PAGE sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Heat the samples at 95-100°C for 5 minutes.
-
-
Electrophoresis:
-
Separate the proteins on a polyacrylamide gel.
-
Rationale: SDS-PAGE separates proteins based on their molecular weight.
-
-
Detection:
-
If using radiolabeled bromoacetylcholine, the gel can be dried and exposed to X-ray film (autoradiography) or analyzed using a phosphorimager.
-
Alternatively, the gel can be sliced, and the radioactivity in each slice can be quantified by scintillation counting.
-
Expected Result: A specific radioactive band should appear at the molecular weight corresponding to the acetylcholine receptor subunit (approximately 42 kDa for the α-subunit).[11] This band should be significantly reduced or absent in the protected control sample.
-
Functional Characterization
The functional consequences of covalently trapping the nAChR in a specific conformational state can be assessed using electrophysiology and ion flux assays.
1. Single-Channel Recording:
-
Methodology: The patch-clamp technique can be used to record the activity of single nAChR channels in their native membrane environment.[1][12] By comparing the channel properties before and after covalent modification, the functional state that has been trapped can be elucidated.
-
Expected Observations: If bromoacetylcholine traps an activated state, one would expect to observe prolonged channel openings or bursts of openings in the absence of a free agonist. The mean open time and open probability of the channel would be significantly increased compared to the unmodified receptor.[13]
-
Data Presentation:
| Parameter | Unmodified AChR (in presence of ACh) | Covalently Trapped AChR (no free agonist) |
| Mean Open Time (ms) | ~1-5 | Expected to be significantly longer |
| Open Probability (Po) | Dependent on ACh concentration | Expected to be high and stable |
| Single-Channel Conductance (pS) | ~40-60 | Expected to be unchanged |
2. Ion Flux Assays:
-
Methodology: Ion flux assays measure the movement of ions across the cell membrane through the nAChR channel.[14][15] This can be done using radioactive tracers (e.g., ²²Na⁺ or ⁸⁶Rb⁺) or fluorescent ion indicators.[16][17]
-
Procedure:
-
Load cells or membrane vesicles with the tracer ion.
-
Perform the covalent trapping protocol.
-
Measure the efflux of the tracer ion over time.
-
-
Expected Observations: If the trapped state is a conducting one, a significant increase in ion flux should be observed in the covalently modified receptors compared to control (unmodified or protected) receptors, even in the absence of a free agonist.
-
Data Presentation:
| Condition | Rate of Ion Flux (relative units) |
| Unmodified AChR (no agonist) | Baseline |
| Unmodified AChR (+ agonist) | High |
| Covalently Trapped AChR (no agonist) | Expected to be high |
| Protected Control (+ BromoACh) | Baseline |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low labeling | Incomplete reduction of disulfide bond. | Optimize DTT concentration and incubation time. |
| Bromoacetylcholine has degraded. | Use fresh bromoacetylcholine solution. | |
| Inefficient removal of DTT. | Ensure thorough washing of membranes after reduction. | |
| High non-specific labeling | Bromoacetylcholine concentration is too high. | Perform a concentration-response curve to find the optimal concentration. |
| Incubation time is too long. | Shorten the incubation time with bromoacetylcholine. | |
| Ineffective quenching. | Ensure the quenching reagent is in sufficient excess. | |
| Inconsistent functional results | Incomplete covalent modification. | Verify the extent of labeling using radiolabeled bromoacetylcholine. |
| Receptor desensitization. | Perform functional assays immediately after labeling. |
Conclusion
The covalent trapping of acetylcholine receptor conformational states with bromoacetylcholine is a powerful and versatile technique. By providing a means to stabilize and study otherwise transient functional states, this methodology offers invaluable insights into the structure-function relationships of this critical neurotransmitter receptor. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this technique and advance our understanding of cholinergic signaling in health and disease.
References
- 1. Nicotinic acetylcholine receptor and the structural basis of neuromuscular transmission: insights from Torpedo postsynaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Acetylcholine receptor channel structure in the resting, open, and desensitized states probed with the substituted-cysteine-accessibility method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modification of acetylcholine receptor: chemical and immunological characterization of polyalanyl acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical modification of the active site of the acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Compared effects of dithiotreitol on the interaction of an affinity-labeling reagent with acetylcholinesterase and the excitable membrane of the electroplax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. COMPARED EFFECTS OF DITHIOTHREITOL ON THE INTERACTION OF AN AFFINITY-LABELING REAGENT WITH ACETYLCHOLINESTERASE AND THE EXCITABLE MEMBRANE OF THE ELECTROPLAX - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Bromoacetylcholine and acetylcholinesterase introduced via liposomes into motor nerve endings block increases in quantal size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Affinity labeling of the acetylcholine receptor in the electroplax: electrophoretic separtion in sodium dodecyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nicotinic acetylcholine receptors at the single‐channel level - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Single acetylcholine receptor channel currents recorded at high hydrostatic pressures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High throughput screening technologies for ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flux assays in high throughput screening of ion channels in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kinetic mechanism of acetylcholine receptor-controlled ion flux: Flow quench kinetic measurements of acetylcholine-induced flux in membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Acetylcholine-receptor-mediated ion flux in electroplax membrane preparations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bromoacetylcholine Bromide for Studying Allosteric Modulation of Nicotinic Acetylcholine Receptors
Foundational Concepts: Allosteric Modulation and Affinity Labeling
The study of receptor pharmacology has evolved beyond the classical analysis of orthosteric sites, where endogenous ligands like acetylcholine (ACh) bind. A more nuanced understanding of receptor function has emerged with the discovery of allosteric modulation. Allosteric modulators bind to topographically distinct sites on a receptor, inducing conformational changes that can enhance (Positive Allosteric Modulators, PAMs) or diminish (Negative Allosteric Modulators, NAMs) the response to an orthosteric agonist. This mechanism offers a sophisticated means of fine-tuning cellular signaling and presents attractive therapeutic possibilities, as allosteric sites are often less conserved than orthosteric sites, allowing for greater receptor subtype selectivity.
Nicotinic acetylcholine receptors (nAChRs), members of the Cys-loop family of ligand-gated ion channels, are prime targets for allosteric modulation. These receptors, composed of five subunits arranged around a central ion pore, are involved in a myriad of physiological processes and are implicated in various neurological disorders. The development of PAMs for nAChRs, particularly the α7 and α4β2 subtypes, is an active area of research for conditions like Alzheimer's disease and schizophrenia.
To dissect the complex interplay between orthosteric agonists and allosteric modulators, specific pharmacological tools are required.
Application Note & Protocol: Mapping Ligand-Binding Sites by Combining Site-Directed Mutagenesis with Bromoacetylcholine Bromide Labeling
Foundational Principle: Unmasking Molecular Interactions
Understanding the precise location of a ligand-binding site on a protein is fundamental to elucidating its function and is a cornerstone of rational drug design. The combination of site-directed mutagenesis (SDM) and affinity labeling with bromoacetylcholine bromide (BAChBr) provides a powerful and precise methodology for identifying amino acid residues that constitute these critical binding pockets. This approach is a specialized application of the Substituted Cysteine Accessibility Method (SCAM), a robust technique for probing protein structure and function.[1][2][3][4][5]
The core strategy is elegant in its simplicity:
-
Introduce a unique chemical handle: Site-directed mutagenesis is employed to systematically replace native amino acid residues in a suspected binding region with cysteine. The thiol (-SH) group of cysteine is a potent nucleophile, making it an ideal target for specific chemical modification.[6][7][8]
-
Covalently "tag" the handle: this compound, an analogue of the neurotransmitter acetylcholine, acts as an affinity label. It possesses a reactive bromoacetyl group that specifically and irreversibly reacts with the introduced cysteine's thiol group, forming a stable thioether bond.[9][10]
-
Identify the labeled site: By analyzing the protein after the labeling reaction, the exact location of the covalent modification can be determined, thereby pinpointing the residue's position within the binding pocket.
This method is particularly powerful for studying ligand-gated ion channels, such as nicotinic acetylcholine receptors (nAChRs), where it has been instrumental in mapping the agonist binding sites and understanding the structural basis of channel gating.[11][12][13][14]
The Scientific Rationale: Causality in Experimental Design
Why Cysteine?
The choice of cysteine is deliberate. While other nucleophilic residues exist, the thiol group of cysteine is relatively rare in proteins and exhibits a favorable pKa, allowing it to exist as a highly reactive thiolate anion at physiological or slightly alkaline pH. This inherent reactivity allows for highly specific labeling with electrophilic reagents like BAChBr, minimizing off-target modifications.[10]
Why this compound?
BAChBr is an ideal affinity label for cholinergic receptors and enzymes for two key reasons:
-
Structural Mimicry: Its structure resembles acetylcholine, guiding it to the orthosteric binding site of the target protein. This "affinity" aspect increases the local concentration of the labeling reagent at the site of interest, enhancing the reaction's efficiency and specificity.[13]
-
Controlled Reactivity: The α-bromoacetyl group is a potent electrophile that readily undergoes an SN2 reaction with the nucleophilic cysteine thiol.[9][10] This reaction is irreversible, creating a permanent covalent link that can withstand subsequent analytical procedures.
The Power of Synergy
Neither technique alone provides the complete picture. SDM can create numerous protein variants, but offers no direct information about which residues interact with a ligand.[6] Affinity labeling can identify binding sites, but on a wild-type protein, it may react with multiple naturally occurring residues, leading to ambiguous results.[12][13]
By combining them, we create a system of high precision. A labeling signal is only observed if the introduced cysteine is (1) accessible to the solvent and (2) located within the binding pocket where BAChBr concentrates. The absence of labeling on the wild-type protein (lacking the target cysteine) and other cysteine mutants serves as a critical internal control, validating the specificity of the interaction.
Strategic Workflow: From Hypothesis to Validation
The successful application of this technique hinges on a logical and well-controlled experimental workflow. Each stage provides a critical validation point before proceeding to the next.
Caption: High-level workflow for binding site mapping.
Detailed Experimental Protocols
Protocol 1: Site-Directed Mutagenesis
This protocol is based on the principle of whole-plasmid amplification using PCR with mutagenic primers.[15][16][17]
Materials:
-
High-fidelity DNA polymerase (e.g., PfuUltra, KOD)
-
Plasmid DNA template containing the gene of interest (from a dam+ E. coli strain like DH5α)[15][17]
-
Mutagenic primers (forward and reverse, complementary)
-
dNTPs
-
DpnI restriction enzyme
-
Highly competent E. coli cells (>10⁸ cfu/µg)
Primer Design:
-
Design complementary forward and reverse primers, typically 25-45 nucleotides in length.
-
The desired cysteine codon mutation should be located in the center of each primer.
-
Include at least 12 matching bases on both sides of the mutation.
-
Aim for a GC content of at least 40% and a melting temperature (Tm) > 75°C.
Procedure:
-
PCR Amplification: Set up the PCR reaction according to the polymerase manufacturer's instructions. A typical reaction is outlined in the table below.
| Component | Final Concentration | Volume (50 µL Rxn) |
| 10x Reaction Buffer | 1x | 5 µL |
| Plasmid DNA Template | 5-50 ng | 1 µL |
| Forward Primer | 125 ng | 1 µL (of 125 ng/µL) |
| Reverse Primer | 125 ng | 1 µL (of 125 ng/µL) |
| dNTP Mix | 0.2 mM each | 1 µL (of 10 mM) |
| High-Fidelity Polymerase | 2.5 U | 1 µL |
| Nuclease-Free Water | - | to 50 µL |
-
Thermal Cycling:
-
Initial Denaturation: 95°C for 2 minutes
-
18-25 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 1 minute
-
Extension: 68°C for 1 minute per kb of plasmid length
-
-
Final Extension: 68°C for 7 minutes
-
-
DpnI Digestion (Template Removal): Add 1 µL of DpnI enzyme directly to the amplified PCR product. Incubate at 37°C for at least 1 hour.[17][18] DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation: Transform 1-2 µL of the DpnI-treated product into highly competent E. coli cells via heat shock.[18][19] Plate on selective media (e.g., LB-agar with appropriate antibiotic) and incubate overnight at 37°C.
-
Validation (Self-Validating Step):
-
Pick 2-4 colonies and grow overnight liquid cultures.
-
Perform a plasmid miniprep to isolate the mutant plasmid DNA.
-
Crucially, send the purified plasmid for Sanger sequencing using a primer flanking the mutated region to confirm the successful incorporation of the cysteine codon and the absence of any secondary mutations.
-
Protocol 2: this compound Labeling
Materials:
-
Purified protein (wild-type and cysteine mutant) in a suitable buffer (e.g., HEPES or Phosphate, pH 7.4). Avoid buffers containing primary amines (like Tris) or thiols (like DTT).
-
This compound (BAChBr) stock solution (e.g., 100 mM in DMSO or water, prepare fresh).
-
Reducing agent (optional, e.g., Dithiothreitol - DTT) if the protein has disulfide bonds that need to be reduced to expose the binding site.
-
Quenching reagent (e.g., 2-mercaptoethanol or L-cysteine).
Mechanism of Covalent Labeling: The core of the technique is the nucleophilic attack by the cysteine's thiolate anion on the electrophilic carbon of the bromoacetyl group, displacing the bromide ion.
Caption: Covalent modification of a cysteine residue by BAChBr.
Procedure:
-
Preparation: Dilute the purified wild-type and cysteine mutant proteins to a final concentration of 1-10 µM in the reaction buffer.
-
(Optional) Reduction: If necessary to expose a cysteine within a disulfide bond, pre-incubate the protein with a mild reducing agent like 2-5 mM DTT for 30 minutes at room temperature. Important: The DTT must be removed (e.g., via a desalting column) before adding BAChBr, as it will compete for the labeling reagent.
-
Labeling Reaction:
-
Set up reactions for both wild-type and mutant proteins. Include a "-BAChBr" control for each.
-
Add BAChBr to a final concentration of 50-500 µM. The optimal concentration must be determined empirically.
-
Incubate at room temperature for 30-60 minutes.
-
-
Quenching: Stop the reaction by adding a quenching reagent (e.g., 2-mercaptoethanol to 10 mM or L-cysteine to 5 mM) to scavenge any unreacted BAChBr. Incubate for 10 minutes.
Protocol 3: Analysis of Labeling
The goal is to confirm a mass shift in the mutant protein specifically upon addition of BAChBr. Mass spectrometry is the definitive method.
Procedure using Mass Spectrometry:
-
Sample Preparation: Desalt the quenched reaction samples to remove salts and excess reagents.
-
LC-MS/MS Analysis:
-
Data Analysis (Self-Validating Step):
-
Use a database search algorithm (e.g., Mascot, Sequest) to identify peptides from your protein sequence.
-
Search for the specific peptide containing the cysteine mutation.
-
In the BAChBr-treated mutant sample, look for a specific mass modification on the cysteine residue corresponding to the addition of the acetylcholine moiety (+144.1 Da).
-
Crucially, this mass shift should be absent in the wild-type +BAChBr sample and the mutant -BAChBr sample. This confirms the specificity of the labeling.
-
Data Interpretation & Troubleshooting
| Observation | Possible Cause | Suggested Solution |
| No labeling of mutant | Cysteine is not accessible; Mutation disrupted protein folding; BAChBr concentration too low or incubation too short. | Choose a different residue to mutate; Perform circular dichroism to check folding; Titrate BAChBr concentration and incubation time. |
| Labeling of wild-type | Wild-type protein has a naturally accessible and reactive cysteine; Non-specific labeling. | Confirm wild-type sequence; Reduce BAChBr concentration or incubation time; Lower reaction pH slightly. |
| High background in MS | Incomplete quenching or desalting. | Ensure quenching reagent is in sufficient excess; Optimize desalting protocol. |
| Low protein yield | The cysteine mutation destabilized the protein. | Choose a more conservative residue for mutation; Express protein at a lower temperature. |
Applications in Research and Drug Development
-
Binding Site Elucidation: Precisely identifies contact residues for agonists, antagonists, and allosteric modulators on receptors and enzymes.[11][23]
-
Structure-Function Studies: Probes the accessibility of residues in different conformational states (e.g., open vs. closed channel), providing insights into protein dynamics.[1][2]
-
Drug Discovery: Validates ligand binding poses predicted by computational models and helps in the design of covalent inhibitors that target unique cysteine residues.
References
- 1. The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of SCAM (substituted cysteine accessibility method) to gap junction intercellular channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Mapping of Membrane Protein Topology by Substituted Cysteine Accessibility Method (SCAM™) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How Is Site-Directed Mutagenesis Used in Protein Engineering? [synapse.patsnap.com]
- 7. Techniques for Site-Directed Mutagenesis in Protein Engineering • Food Safety Institute [foodsafety.institute]
- 8. Site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 10. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photoaffinity labeling of nicotinic receptors: diversity of drug binding sites! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Affinity labelling of neuronal acetylcholine receptors localizes acetylcholine-binding sites to their beta-subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Nicotinic Acetylcholine Receptor: The Founding Father of the Pentameric Ligand-gated Ion Channel Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The functional architecture of the acetylcholine nicotinic receptor explored by affinity labelling and site-directed mutagenesis | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 15. blog.addgene.org [blog.addgene.org]
- 16. content.protocols.io [content.protocols.io]
- 17. static.igem.org [static.igem.org]
- 18. Site-Directed Mutagenesis | Şen Lab [receptor.nsm.uh.edu]
- 19. assaygenie.com [assaygenie.com]
- 20. Mass spectrometry-based protein identification in proteomics-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Photoaffinity labeling of insect nicotinic acetylcholine receptors with a novel [(3)H]azidoneonicotinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
challenges with bromoacetylcholine bromide stability in physiological buffers
Welcome to the technical support guide for Bromoacetylcholine Bromide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the stability of this potent alkylating agent in physiological buffers. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the success and reproducibility of your experiments.
Quick Navigation
-
--INVALID-LINK--
-
What is this compound and how does it work?
-
What are the primary applications?
-
-
--INVALID-LINK--
-
Why is this compound unstable in aqueous solutions?
-
What are the key factors influencing its degradation rate?
-
-
--INVALID-LINK--
-
Q1: I'm observing no biological effect from my freshly prepared Bromoacetylcholine solution. What went wrong?
-
Q2: My experimental results are highly variable and not reproducible. Could this be a stability issue?
-
Q3: How can I confirm that my Bromoacetylcholine stock has degraded?
-
-
--INVALID-LINK--
-
Protocol 1: Recommended Handling and Preparation of this compound Working Solutions
-
Protocol 2: Assessing Bio-potency and Stability in an Isolated Tissue Assay
-
-
--INVALID-LINK--
-
Table 1: Stability of Acetylcholine Chloride (as a proxy) in Solution
-
-
--INVALID-LINK--
Section 1: Core Concepts & Frequently Asked Questions
What is this compound and how does it work?
This compound is a structural analog of the neurotransmitter acetylcholine (ACh).[1] Unlike acetylcholine, which binds reversibly to its receptors, bromoacetylcholine is designed as an affinity alkylating agent .[2] This means it first binds to the target site—typically the anionic subsite of nicotinic or muscarinic acetylcholine receptors—and then forms a stable, covalent bond with a nearby nucleophilic amino acid residue. This irreversible binding permanently inactivates the receptor, making it a powerful tool for studying receptor function and structure.
What are the primary applications?
Its primary use is in pharmacological research to irreversibly block cholinergic receptors.[2] This allows researchers to:
-
Characterize the population of spare receptors in a tissue.
-
Study the turnover rate of receptor proteins.
-
Isolate and identify receptor subunits by "tagging" them with the bromoacetylcholine molecule.
Section 2: The Stability Challenge: Understanding Hydrolysis
Why is this compound unstable in aqueous solutions?
The primary challenge with bromoacetylcholine is its susceptibility to hydrolysis. This instability is inherent to its chemical structure for two main reasons:
-
Ester Linkage: Like acetylcholine, it possesses an ester functional group. This group is prone to cleavage by nucleophilic attack from water or hydroxide ions, especially at neutral or alkaline pH.
-
Electrophilic Nature: The presence of the bromine atom on the acetyl group significantly increases the compound's reactivity. Bromine is an electron-withdrawing atom, which makes the carbonyl carbon of the ester group more electron-deficient (more electrophilic) and thus, more susceptible to nucleophilic attack than the carbonyl carbon in acetylcholine.
This reaction, depicted below, breaks the molecule into inactive components: choline and a bromoacetate byproduct. In a physiological buffer at pH 7.4, this degradation can be rapid, significantly reducing the effective concentration of the active compound in a matter of minutes to hours.
Caption: Hydrolysis of Bromoacetylcholine in aqueous buffer.
What are the key factors influencing its degradation rate?
Several factors can accelerate the hydrolysis of bromoacetylcholine. Understanding these is critical for experimental design.
-
pH: This is the most significant factor. The rate of hydrolysis increases dramatically with rising pH. Buffers at physiological pH (~7.4) will promote significant degradation.
-
Temperature: Higher temperatures increase the kinetic energy of molecules, accelerating the rate of hydrolysis.[3] Experiments should be conducted at a consistent, controlled temperature.
-
Time: The degradation is time-dependent. The longer the solution sits in the buffer, the lower the concentration of the active compound will be.[4]
Troubleshooting Experimental Failures
This section addresses common issues encountered when using this compound.
Caption: Troubleshooting workflow for Bromoacetylcholine experiments.
Q1: I'm observing no biological effect from my freshly prepared Bromoacetylcholine solution. What went wrong?
This is the most common issue and is almost always linked to compound instability.
-
Cause - Rapid Hydrolysis: The term "freshly prepared" is relative. If your experimental workflow involves preparing a stock solution and then making dilutions which sit on the bench for 30 minutes or more before being added to your assay, a significant portion of the compound may have already hydrolyzed.
-
Solution: Prepare the final working solution in your physiological buffer immediately before application to the tissue or cell culture. Minimize the time between dissolution and experimental use to mere minutes. Work on ice where possible to slow the degradation rate.
-
Cause - Contaminated Solid Stock: this compound is hygroscopic. If the solid compound has been exposed to atmospheric moisture, it may have degraded while still in the vial.[5]
-
Solution: Always store the solid compound tightly sealed in a desiccator at the recommended temperature (typically 2-8°C or -20°C).[6][7] If you suspect contamination, it is best to use a fresh, unopened vial.
Q2: My experimental results are highly variable and not reproducible. Could this be a stability issue?
Yes. Inconsistent results are a hallmark of using an unstable reagent.
-
Cause - Inconsistent Timing: If the time between preparing the solution and running the experiment varies from day to day, the actual concentration of active bromoacetylcholine will also vary. A 10-minute difference in pre-incubation time can lead to a significant difference in potency.
-
Solution: Standardize your workflow with precise timing. Use a stopwatch to control the duration from the moment the compound is dissolved to the moment it is applied. This is a critical parameter for this specific reagent.
-
Cause - Temperature Fluctuations: Running experiments at room temperature can introduce variability as the ambient temperature of the lab changes.
-
Solution: Use a temperature-controlled water bath or chamber for your experiments to ensure the hydrolysis rate is consistent.[8][9]
Q3: How can I confirm that my Bromoacetylcholine stock has degraded?
Directly assessing degradation requires analytical chemistry, but a simple bioassay can also be highly informative.
-
Analytical Approach: The most definitive method is to use High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[4][10] This can separate and quantify bromoacetylcholine from its primary degradation product, choline. By analyzing a freshly prepared solution and one that has been incubated in buffer, you can directly measure the rate of degradation.
-
Biological Approach: If you have a reliable and repeatable bioassay (e.g., an isolated organ bath preparation that shows a consistent response to a stable agonist), you can test the potency of a suspected degraded solution against a solution made from a brand new vial of bromoacetylcholine. A significant loss of potency is strong evidence of degradation.
Section 4: Validated Protocols & Methodologies
Protocol 1: Recommended Handling and Preparation of this compound Working Solutions
This protocol is designed to minimize degradation and ensure maximum potency.
Materials:
-
This compound solid
-
Ice bucket
-
Pre-chilled physiological buffer (e.g., Krebs-Henseleit, Tyrode's solution), pH adjusted to 7.0-7.2 if tolerated by the tissue.
-
Calibrated pipettes and chilled pipette tips.
-
Vortex mixer.
Procedure:
-
Pre-cool all materials: Place your buffer, pipette tips, and any necessary tubes on ice for at least 15 minutes before starting.
-
Calculate required mass: Determine the precise amount of solid this compound needed for your desired final concentration. Do not prepare excess solution that will be stored and reused.
-
Weigh the solid: Quickly weigh the solid in a low-humidity environment if possible. Immediately reseal the stock vial and return it to proper storage.
-
Dissolution: Dissolve the weighed solid directly into the pre-chilled physiological buffer to achieve the final desired concentration. Vortex briefly (5-10 seconds) to ensure it is fully dissolved.
-
Immediate Use: Use the solution within 5 minutes of preparation. Do not store the aqueous solution.
-
Workflow Integration: Apply the solution directly to your experimental system (e.g., organ bath, cell plate). Record the exact time of preparation and application.
Protocol 2: Assessing Bio-potency and Stability in an Isolated Tissue Assay
This protocol uses a functional assay to compare fresh vs. aged solutions.
System: Isolated guinea pig ileum preparation in an organ bath, maintained at 37°C in Tyrode's solution, bubbled with carbogen (95% O₂, 5% CO₂).[9][11]
Procedure:
-
Stabilization: Allow the isolated tissue to equilibrate in the organ bath for 60 minutes, with washes every 15 minutes, until a stable baseline is achieved.
-
Control Response: Obtain a control contractile response using a stable agonist (e.g., carbachol or acetylcholine chloride prepared fresh). Wash the tissue and allow it to return to baseline.
-
Prepare "Fresh" Solution: Prepare a working solution of this compound according to Protocol 1. Immediately add it to the organ bath and record the response over 15-20 minutes to observe the alkylating effect (a gradual, non-reversible antagonism of subsequent agonist additions).
-
Prepare "Aged" Solution: Simultaneously with step 3, prepare a second identical solution of bromoacetylcholine. Let this "Aged" solution sit on the bench at room temperature for 60 minutes.
-
Test "Aged" Solution: After washing out the "Fresh" solution and allowing the tissue to recover (if possible, or using a new tissue segment), add the "Aged" solution to the bath.
-
Compare Results: A significantly diminished effect from the "Aged" solution compared to the "Fresh" solution provides functional evidence of time-dependent degradation in the buffer.
Section 5: Reference Data
Table 1: Stability of Acetylcholine Chloride (as a proxy) in Solution
| Temperature | Storage Duration | % of Initial Concentration Remaining | Source |
|---|---|---|---|
| 50°C | 1 day | Rapid breakdown observed | [3] |
| 25°C (Room Temp) | 28 days | Stable | [3] |
| 25°C (Room Temp) | >28 days | Modest breakdown begins | [3] |
| 4°C (Refrigerated) | 10 days | Chemically stable | [4] |
| 4°C (Refrigerated) | 84 days | Extremely small breakdown | [3] |
| -20°C (Frozen) | 10 days | Stable | [4] |
| -20°C (Frozen) | 84 days | Extremely small breakdown |[3] |
References
- 1. Acetylcholine Bromide | C7H16BrNO2 | CID 65551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Stability of acetylcholine chloride solution in autonomic testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of Ready-to-Use Solutions of Acetylcholine for Intracoronary Provocative Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. This compound 22004-27-9 [sigmaaldrich.com]
- 8. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reprocell.com [reprocell.com]
- 10. Spectroscopic Determination of Acetylcholine (ACh): A Representative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. THE USE OF ISOLATED ORGANS FOR DETECTING ACTIVE SUBSTANCES IN THE CIRCULATING BLOOD - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Minimize Non-Specific Binding of Bromoacetylcholine Bromide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for minimizing non-specific binding when using bromoacetylcholine bromide in your experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific issues you may encounter, ensuring the scientific integrity and success of your research.
Understanding the Challenge: The Dual Nature of this compound
This compound is a powerful tool for affinity labeling of nicotinic acetylcholine receptors (nAChRs) and other acetylcholine-binding proteins.[1][2] Its structure mimics the natural ligand, acetylcholine, allowing it to bind to the receptor's active site. The key to its function as an affinity label is the reactive bromoacetyl group, which forms a stable, covalent bond with nucleophilic amino acid residues, typically cysteine, within the binding pocket.[3] This irreversible binding allows for the identification and characterization of the receptor subunits.
However, the very feature that makes this compound an effective affinity label—its reactivity—is also its greatest challenge. The electrophilic bromoacetyl group can react with off-target nucleophiles on other proteins, leading to high background and confounding results.[4][5] This guide will provide you with the strategies to control these non-specific interactions and enhance the specificity of your labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding with this compound?
Non-specific binding of this compound can arise from several sources:
-
Covalent Off-Target Reactions: The bromoacetyl group is an electrophile that can react with various nucleophilic amino acid side chains, with a particular preference for the deprotonated thiol group (thiolate) of cysteine residues.[3] However, at higher pH, it can also react with other nucleophiles like the amino groups of lysine and the imidazole group of histidine.[4]
-
Ionic Interactions: As a quaternary ammonium compound, this compound carries a positive charge. This can lead to non-specific electrostatic interactions with negatively charged molecules and surfaces in your experimental system.
-
Hydrophobic Interactions: Although less dominant, hydrophobic interactions can also contribute to non-specific binding to other proteins and cellular components.
Q2: How can I prepare my sample to minimize non-specific binding from the start?
Proper sample preparation is your first line of defense. For cell lysates, a "pre-clearing" step is highly recommended. This involves incubating your lysate with beads (e.g., agarose or magnetic beads) before adding your affinity resin. This step removes proteins that non-specifically bind to the bead matrix itself, significantly reducing background later on.
Q3: What are "scavengers" and how can they help reduce non-specific binding?
Scavengers are small, nucleophilic molecules added to your reaction to "mop up" excess, unreacted this compound. By reacting with the free this compound in the solution, they prevent it from binding to off-target proteins. Thiol-containing compounds like N-acetylcysteine (NAC) and reduced glutathione (GSH) are excellent scavengers for this purpose due to their highly reactive sulfhydryl groups.[6][7][8]
Q4: How stable is this compound in my experimental buffer?
Troubleshooting Guides
High background and low specific signal are the most common issues when working with this compound. The following guides provide a systematic approach to troubleshooting these problems.
Issue 1: High Background Staining
High background can manifest as a general smear in your gel or multiple non-specific bands.
Caption: Workflow for troubleshooting high background.
| Troubleshooting Step | Explanation | Recommended Action |
| 1. Implement Pre-Clearing | Proteins that non-specifically bind to your affinity matrix are a major source of background. | Before adding your bromoacetylcholine-coupled affinity matrix, incubate your lysate with unconjugated beads for 30-60 minutes at 4°C. Pellet the beads and use the supernatant for your affinity labeling experiment. |
| 2. Optimize Blocking | Inadequate blocking leaves sites for non-specific interactions open. | Use a blocking agent like Bovine Serum Albumin (BSA) at 1-3% in your binding buffer. You can also try using a non-ionic detergent like Tween-20 at 0.05-0.1%. |
| 3. Introduce a Scavenger | Excess this compound will react with any available nucleophile. | After the labeling reaction, add a thiol-containing scavenger like N-acetylcysteine (NAC) at a final concentration of 10-50 mM and incubate for 30 minutes at room temperature to quench any unreacted this compound.[11][12] |
| 4. Reduce Bromoacetylcholine Concentration | A high concentration of the labeling reagent increases the likelihood of off-target reactions. | Titrate the concentration of this compound to find the optimal balance between specific labeling and background. Start with a 2-5 fold molar excess over your estimated receptor concentration. |
| 5. Shorten Incubation Time | Longer incubation times can lead to increased non-specific binding. | Reduce the incubation time of your sample with this compound. Try a time course experiment (e.g., 15, 30, 60 minutes) to determine the optimal incubation period. |
| 6. Increase Washing Stringency | Insufficient washing will not remove all non-specifically bound proteins. | Increase the number of wash steps (e.g., from 3 to 5) and/or the salt concentration in your wash buffer (e.g., from 150 mM to 300-500 mM NaCl). You can also include a low concentration of a non-ionic detergent in your wash buffer. |
Issue 2: Low or No Specific Signal
A weak or absent signal for your target protein can be equally frustrating.
Caption: Workflow for troubleshooting low signal.
| Troubleshooting Step | Explanation | Recommended Action |
| 1. Check Bromoacetylcholine Integrity | This compound can hydrolyze in the presence of moisture. | Always use freshly prepared solutions of this compound. Store the solid compound in a desiccator at -20°C.[1] |
| 2. Verify Target Protein Abundance | Your target protein may be present at very low levels in your sample. | Before affinity labeling, run a western blot on your input lysate to confirm the presence of your target protein. |
| 3. Optimize Reaction Conditions | The pH of the reaction buffer is critical for the reactivity of the bromoacetyl group and the nucleophilicity of the target amino acid. | The reaction of bromoacetyl groups with thiols is more efficient at a slightly alkaline pH (7.5-8.5), which favors the deprotonation of the cysteine thiol group to the more nucleophilic thiolate anion.[3] |
| 4. Enhance Detection Sensitivity | Your detection method may not be sensitive enough to detect low levels of labeled protein. | If using a western blot for detection, consider using a more sensitive chemiluminescent substrate or an amplification system. |
Experimental Protocols
The following protocols provide a starting point for your affinity labeling experiments. Remember to optimize these conditions for your specific system.
Protocol 1: Pre-clearing of Cell Lysate
Objective: To reduce non-specific binding of proteins to the affinity matrix.
Materials:
-
Cell lysate in a suitable lysis buffer
-
Unconjugated agarose or magnetic beads
-
Microcentrifuge tubes
-
Rotating wheel or rocker
Procedure:
-
To 1 mg of total protein in your cell lysate, add 20-30 µL of a 50% slurry of unconjugated beads.
-
Incubate on a rotating wheel or rocker for 1-2 hours at 4°C.
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute.
-
Carefully transfer the supernatant (the pre-cleared lysate) to a new tube. This lysate is now ready for the affinity labeling reaction.
Protocol 2: Affinity Labeling of Nicotinic Acetylcholine Receptors
Objective: To covalently label nAChRs with this compound.
Materials:
-
Pre-cleared cell lysate containing nAChRs
-
This compound solution (freshly prepared in an appropriate buffer)
-
Binding buffer (e.g., PBS, pH 7.4)
-
Quenching solution: 1 M N-acetylcysteine (NAC) in water, pH adjusted to 7.5 with NaOH
-
Wash buffer (e.g., PBS with 0.1% Tween-20 and 300 mM NaCl)
-
Affinity matrix (e.g., streptavidin beads if using a biotinylated derivative of bromoacetylcholine, or an antibody against your tag of interest)
Procedure:
-
Incubate your pre-cleared lysate with this compound at a final concentration of 1-10 µM for 1 hour at room temperature with gentle rotation.
-
Quench the reaction: Add the NAC quenching solution to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature.
-
Add your affinity matrix to the quenched lysate and incubate for 2-4 hours at 4°C with rotation.
-
Pellet the affinity matrix by centrifugation and discard the supernatant.
-
Wash the matrix 3-5 times with 1 mL of ice-cold wash buffer.
-
Elute the labeled proteins from the matrix according to the manufacturer's instructions for your chosen affinity system.
-
Analyze the eluted proteins by SDS-PAGE and western blotting or mass spectrometry.
References
- 1. support.izon.com [support.izon.com]
- 2. Anionic Lipids Allosterically Modulate Multiple Nicotinic Acetylcholine Receptor Conformational Equilibria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Detection and identification of alkylating agents by using a bioinspired "chemical nose" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Indicator for Alkylating Agents - ChemistryViews [chemistryviews.org]
- 6. N-acetyl-L-cysteine abolishes the bromoethylamine-induced choline incorporation into renal papillary tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Acetylcysteine: Antioxidant, Aldehyde Scavenger, and More - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cris.huji.ac.il [cris.huji.ac.il]
- 9. The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. N-acetylcysteine elicited increase in complex I activity in synaptic mitochondria from aged mice: implications for treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Quenching Unreacted Bromoacetylcholine Bromide
Welcome to the technical support resource for researchers utilizing bromoacetylcholine bromide. This guide provides in-depth troubleshooting advice and validated protocols to address challenges related to unreacted bromoacetylcholine in biochemical assays. As an irreversible affinity alkylating agent for nicotinic acetylcholine receptors, its precise and controlled use is paramount for generating reliable data.[1][2] Incomplete quenching of its powerful electrophilic bromoacetyl group is a primary source of experimental variability, leading to issues like high background and non-specific signal.[3][4]
This document is structured to provide immediate answers through our FAQ section, followed by a detailed troubleshooting guide for more complex issues. We will delve into the chemical mechanisms of quenching, provide step-by-step protocols, and offer a comparative analysis of common quenching agents.
Frequently Asked Questions (FAQs)
Q1: What is "quenching" in the context of a this compound assay?
Quenching is the process of deactivating or neutralizing the unreacted this compound in your reaction mixture. Bromoacetylcholine is a highly reactive electrophile designed to form a stable covalent bond with specific nucleophilic residues (like cysteine) in the binding pocket of its target receptor.[5][6] However, any excess reagent that does not bind to its intended target remains reactive and can bind non-specifically to other proteins or biomolecules in your sample, leading to artifacts. Quenching involves adding a secondary reagent—a "quencher"—that rapidly reacts with and consumes the excess bromoacetylcholine, rendering it inert.
Q2: Why is it critical to quench excess this compound?
The primary reason is to prevent high background signals and non-specific binding.[7][8] The bromoacetyl moiety is an alkylating group that will react with various nucleophiles, most notably the thiol groups of cysteine residues on abundant proteins in your sample.[9][10] This non-specific alkylation can interfere with downstream detection steps, obscure your specific signal, and lead to false-positive results. Effective quenching stops the reaction at a defined time point and ensures that the signal you detect is only from the specific, intended binding event.
Q3: What are the most effective and commonly used quenching agents?
The most effective quenchers are small molecules containing highly reactive nucleophilic groups. For alkylating agents like bromoacetylcholine, thiol-containing compounds are the gold standard due to the high reactivity of the thiolate anion (RS⁻) with soft electrophiles.[10][11] The top candidates are:
-
L-Cysteine: Highly effective, inexpensive, and its simple structure allows for rapid reaction kinetics.[11]
-
Glutathione (GSH): The cell's natural defense against electrophiles, it is highly effective at detoxifying alkylating agents.[12][13]
-
Dithiothreitol (DTT): A strong reducing agent with two thiol groups, making it a very potent quencher.[14]
Q4: How much quencher should I use and when should I add it?
As a rule of thumb, the quencher should be added in molar excess relative to the initial concentration of this compound. A 5- to 10-fold molar excess is a robust starting point for optimization. The quencher should be added immediately after the intended affinity labeling incubation period is complete to precisely control the reaction time.
In-Depth Troubleshooting Guide
This section addresses common problems encountered in assays involving this compound.
Problem 1: Excessively High Background Signal
High background is the most common issue and almost always points to the presence of active, unreacted this compound.[3][4]
-
Probable Cause: Incomplete or inefficient quenching. The concentration of the quenching agent may be too low, or the incubation time may be too short to neutralize all excess bromoacetylcholine.
-
Troubleshooting & Solution:
-
Verify Quencher Concentration: Ensure you are using a sufficient molar excess of the quencher. If you are using a 5x molar excess, increase it to 10x or even 20x.
-
Increase Incubation Time: Allow the quenching reaction to proceed for a longer duration. A standard starting point is 15 minutes at room temperature. Extend this to 30 minutes to see if the background decreases.
-
Check Quencher Reagent Quality: Thiol-based quenchers can oxidize over time, especially in solution. Use a freshly prepared solution of L-cysteine, DTT, or GSH for every experiment.
-
Run a "Quencher Efficacy" Control: In a separate tube, mix your bromoacetylcholine concentration with your quencher concentration before adding it to your biological sample. Run this alongside your main experiment. This "pre-quenched" control should have a background signal identical to a negative control (no bromoacetylcholine), confirming your quenching conditions are effective.
-
Problem 2: Loss of Specific Signal or Assay Interference
Sometimes, the quenching step itself can interfere with downstream processes, leading to a reduction in your specific signal.
-
Probable Cause 1: The quenching agent is interfering with detection reagents. For example, high concentrations of DTT can reduce disulfide bonds in antibodies used in subsequent ELISA or Western Blot steps, compromising their function.
-
Troubleshooting & Solution:
-
Switch Quenchers: L-cysteine or glutathione are generally less aggressive reducing agents than DTT and may be more compatible with antibody-based detection methods.[11][13]
-
Incorporate a Cleanup Step: After quenching, remove the excess quencher and bromoacetylcholine-quencher adducts. This can be achieved through dialysis, buffer exchange columns (e.g., Zeba™ Spin Desalting Columns), or protein precipitation/re-solubilization if your protocol allows.
-
-
Probable Cause 2: The pH of the quenching solution is altering the sample. Adding a high concentration of an acidic or basic quencher solution can shift the pH of your assay buffer, potentially denaturing proteins or affecting binding epitopes.
-
Troubleshooting & Solution:
-
pH-Adjust Quencher Stock: Prepare your quencher stock solution in the same buffer as your assay and adjust the pH to match the final reaction buffer before adding it to your sample.
-
Visual Workflow: Troubleshooting High Background
The following diagram outlines the logical steps for diagnosing and resolving high background issues.
Caption: Troubleshooting workflow for high background signals.
The Chemistry of Quenching: S-Alkylation
This compound is an electrophilic alkylating agent.[15][16] The carbon atom attached to the bromine is electron-deficient, making it susceptible to attack by an electron-rich nucleophile. The thiol group (-SH) of cysteine, glutathione, or DTT is an excellent soft nucleophile, especially when deprotonated to the thiolate anion (-S⁻).[9][10] The quenching reaction is a classic bimolecular nucleophilic substitution (Sₙ2) reaction, resulting in the formation of a stable thioether bond and displacement of the bromide ion.[17] This process is known as S-alkylation.
Caption: Mechanism of quenching bromoacetylcholine via S-alkylation.
Experimental Protocols
Protocol 1: Standard Quenching of this compound using L-Cysteine
This protocol provides a starting point for effectively quenching unreacted bromoacetylcholine.
-
Reagent Preparation:
-
Prepare a fresh 100 mM stock solution of L-Cysteine in your assay buffer (e.g., PBS, pH 7.4). Ensure the L-Cysteine is fully dissolved. Adjust pH if necessary. Note: L-Cysteine solutions are prone to oxidation; prepare this solution immediately before use.
-
-
Affinity Labeling:
-
Perform your standard incubation of the biological sample with this compound for the desired time and temperature to allow for specific labeling.
-
-
Quenching Step:
-
Calculate the required volume of the 100 mM L-Cysteine stock solution to achieve a final concentration that is a 10-fold molar excess over the initial bromoacetylcholine concentration.
-
Example: If your reaction has a final bromoacetylcholine concentration of 1 mM, you will need a final L-Cysteine concentration of 10 mM.
-
Add the calculated volume of L-Cysteine solution to your reaction mixture. Mix gently by pipetting or brief vortexing.
-
-
Incubation:
-
Incubate the reaction mixture for 15-30 minutes at room temperature to allow the quenching reaction to complete.
-
-
Downstream Processing:
-
The sample is now ready for your downstream detection steps (e.g., washing, addition of antibodies, substrate development).
-
If interference is observed, proceed to a cleanup step as described in the troubleshooting section.
-
Quencher Selection and Comparison Table
| Quenching Agent | Mechanism | Typical Molar Excess | Pros | Cons | Best For |
| L-Cysteine | S-Alkylation via thiol group | 5x - 20x | Inexpensive, highly effective, less likely to interfere with antibodies than DTT.[11] | Solution is prone to oxidation; must be made fresh. | General purpose quenching, assays involving antibody detection steps. |
| Glutathione (GSH) | S-Alkylation via thiol group | 5x - 20x | Biologically relevant, highly effective scavenger of electrophiles.[13] | More expensive than L-cysteine. | Cell-based assays, studies where mimicking an intracellular environment is beneficial. |
| Dithiothreitol (DTT) | S-Alkylation via two thiol groups | 5x - 10x | Very powerful quencher and reducing agent.[14] | Can reduce disulfide bonds in proteins, including antibodies, potentially interfering with their function.[5] | Assays where strong reduction is not a concern, endpoint assays not involving sensitive proteins. |
Safety Precautions
This compound and related alkylating agents are hazardous compounds and must be handled with appropriate care.[18][19]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling the solid powder or solutions.[18][20]
-
Handling: Weigh and prepare solutions in a well-ventilated area or a chemical fume hood. Avoid creating and inhaling dust.[21]
-
Disposal: Dispose of all waste containing this compound and quenching agents according to your institution's hazardous waste guidelines.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C7H15Br2NO2 | CID 11957478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Troubleshooting - High background [immunohistochemistry.us]
- 4. High background in immunohistochemistry | Abcam [abcam.com]
- 5. Role of disulphide bonds in burst-like activity of nicotinic acetylcholine receptor channels in rat sympathetic neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sinobiological.com [sinobiological.com]
- 8. qedbio.com [qedbio.com]
- 9. Transduction of Redox Signaling by Electrophile-Protein Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of the Reactivity of Trapping Reagents toward Electrophiles: Cysteine Derivatives Can Be Bifunctional Trapping Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Glutathione revisited: a better scavenger than previously thought [frontiersin.org]
- 13. Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 16. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. chemicalbook.com [chemicalbook.com]
- 20. This compound 22004-27-9 [sigmaaldrich.com]
- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
impact of pH and temperature on bromoacetylcholine bromide reactivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH and temperature on bromoacetylcholine bromide reactivity. Authored from the perspective of a Senior Application Scientist, this guide offers in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution seems to have lost activity over a short period. What could be the cause?
A1: this compound is susceptible to hydrolysis, which is significantly influenced by pH and temperature. At neutral to alkaline pH, the rate of hydrolysis increases substantially, leading to a rapid loss of the reactive bromoacetyl group. For instance, the half-life of acetylcholine, a related compound, is significantly shorter at pH 7.4 and 37°C compared to acidic conditions. To mitigate this, always prepare solutions fresh in a cold, slightly acidic buffer (e.g., pH 5.0-6.0) and use them immediately.
Q2: I am observing non-specific labeling in my affinity labeling experiment. How can I improve specificity?
A2: Non-specific labeling can arise from the high reactivity of the bromoacetyl group, especially at elevated pH and temperatures, where it can react with various nucleophiles present in your sample. To enhance specificity, consider the following:
-
Optimize pH: Conduct your experiment at the lowest pH compatible with your biological system to temper the reactivity of bromoacetylcholine.
-
Control Temperature: Perform the incubation step at a lower temperature (e.g., 4°C) to slow down the reaction rate, allowing for more specific binding to the target site before covalent modification occurs.
-
Include a Quenching Agent: After the desired incubation time, add a quenching agent like L-cysteine or dithiothreitol (DTT) to react with and neutralize any remaining unreacted this compound.
Q3: What is the optimal storage condition for this compound powder and its solutions?
A3: this compound powder should be stored desiccated at -20°C to minimize degradation. Solutions are much less stable and should ideally be prepared immediately before use. If a stock solution must be prepared, dissolve it in a dry, aprotic solvent like anhydrous acetonitrile and store it at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Avoid aqueous stock solutions for long-term storage due to rapid hydrolysis.
Q4: Can I monitor the degradation of my this compound solution?
A4: Yes, you can monitor the hydrolysis of this compound over time using techniques like High-Performance Liquid Chromatography (HPLC) or by monitoring the pH of the solution. As hydrolysis proceeds, acetic acid is produced, which will cause a decrease in the pH of an unbuffered solution.
Troubleshooting Guides
Issue 1: Inconsistent Reaction Kinetics in Enzyme Inhibition Assays
Symptoms:
-
Variable rates of enzyme inhibition between experimental repeats.
-
A gradual decrease in the inhibitory potency of the bromoacetylcholine solution over the course of the experiment.
Root Cause Analysis: The primary culprit is often the progressive hydrolysis of this compound in the aqueous buffer, leading to a decrease in the effective concentration of the active inhibitor. This hydrolysis is accelerated at physiological pH (around 7.4) and at room temperature or higher.
Troubleshooting Workflow:
Bromoacetylcholine Bromide Technical Support Center: A Guide to Identifying and Mitigating Off-Target Effects
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, identifying, and proactively mitigating the off-target effects of bromoacetylcholine bromide. By integrating robust experimental design with a clear understanding of the underlying biochemistry, you can ensure the data you generate is both accurate and reliable.
Section 1: Understanding the Core Mechanisms
Before troubleshooting, it is essential to grasp the intended action of BrACh and the biochemical basis of its potential for non-specific interactions.
The Intended Target: Cholinergic Signaling Pathways
Bromoacetylcholine is designed to mimic acetylcholine, the endogenous neurotransmitter that activates two primary classes of cholinergic receptors: Nicotinic and Muscarinic.[5][6][7]
-
Nicotinic Receptors (nAChRs): These are ligand-gated ion channels.[5] Upon activation, they open to allow the rapid influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the cell membrane. They are critical at the neuromuscular junction and in various central nervous system pathways.[6][8]
-
Muscarinic Receptors (mAChRs): These are G-protein coupled receptors (GPCRs) that trigger slower, more modulatory intracellular signaling cascades upon activation.[5] They are widely distributed in the central and peripheral nervous systems, controlling functions like heart rate, glandular secretions, and smooth muscle contraction.[5][8]
Caption: Cholinergic signaling pathways activated by ACh and BrACh.
The Source of Off-Target Effects: Covalent Alkylation
The primary cause of BrACh's off-target activity is the electrophilic carbon in the bromoacetyl group. This carbon is susceptible to attack by nucleophilic amino acid side chains, forming a stable, irreversible covalent bond. While this reaction is intended for the target receptor's binding pocket, it can occur with any sufficiently nucleophilic and accessible residue on any protein.
Commonly Alkylated Residues:
-
Cysteine (thiol group)
-
Histidine (imidazole group)
-
Lysine (epsilon-amino group)
-
Methionine (thioether group)
This non-specific alkylation can alter a protein's structure, inhibit its enzymatic activity, or disrupt its interactions with other molecules, leading to a wide range of unintended cellular consequences. A notable potential off-target is choline acetyltransferase (ChAT), the enzyme responsible for acetylcholine synthesis, which BrACh has been reported to inhibit.[9]
Caption: Mechanism of off-target covalent modification by BrACh.
Section 2: Troubleshooting Guide & Proactive Mitigation
This section addresses common issues and provides actionable strategies to implement during experimental design to minimize and control for off-target effects.
Q: My results are highly variable or difficult to reproduce. Could off-target effects be the cause?
A: Absolutely. Off-target interactions, especially irreversible covalent modifications, can introduce significant variability. The extent of off-target binding can be influenced by minor fluctuations in cell density, metabolic state, or reagent concentration.
Troubleshooting Steps:
-
Confirm Reagent Quality: BrACh is susceptible to hydrolysis. Ensure it is stored correctly (typically at -20°C, protected from moisture) and prepare solutions fresh for each experiment.[3][10]
-
Perform a Dose-Response Curve: Determine the minimal concentration of BrACh required to achieve your desired on-target effect. Higher concentrations dramatically increase the probability of off-target binding.
-
Implement Rigorous Controls: The most critical step is to run a comprehensive set of controls to differentiate on-target from off-target phenomena. (See table below).
Q: I'm observing a phenotype inconsistent with known cholinergic signaling. How do I investigate this?
A: This is a strong indicator of an off-target effect. The observed phenotype is likely real but may be caused by BrACh modifying a protein unrelated to acetylcholine receptors.
Troubleshooting Steps:
-
Execute Protection Experiments: The most direct way to confirm an effect is on-target is to see if it can be blocked. Pre-incubate your system with a high-affinity, reversible antagonist for your target receptor before adding BrACh.
-
If the antagonist prevents the effect, it is likely on-target.
-
If the effect persists despite the receptor being blocked, it is definitively off-target.
-
-
Use a Non-Reactive Analog: Compare the effect of BrACh with that of a stable, non-covalent cholinergic agonist like Acetylcholine Bromide or Carbachol.[2][11] If the non-reactive agonist does not produce the same phenotype, the effect is likely due to the covalent alkylation activity of BrACh, not just receptor activation.
-
Consider Proteomics: For critical findings, advanced techniques like chemical proteomics can identify the specific proteins being covalently modified by BrACh.[12]
Key Experimental Controls for Mitigating Off-Target Effects
| Control Type | Purpose | Rationale & Causality |
| 1. Competitive Antagonist | To confirm the effect is mediated by the target receptor. | By pre-blocking the active site of the intended receptor (e.g., with tubocurarine for nAChRs or atropine for mAChRs), you prevent BrACh from binding.[5] If the cellular effect disappears, it validates that the effect was indeed on-target. If it persists, it is unequivocally an off-target effect. |
| 2. Non-Reactive Agonist | To separate the effects of receptor activation from covalent alkylation. | Using a stable agonist like acetylcholine or carbachol that activates the receptor but cannot form covalent bonds allows you to isolate phenotypes caused purely by cholinergic stimulation. Any effect unique to BrACh is likely due to its alkylating properties. |
| 3. Inactive Control Compound | To control for effects of the chemical scaffold itself. | An ideal, though often unavailable, control is a molecule structurally identical to BrACh but lacking the reactive bromo- group. This would control for any low-affinity, non-covalent interactions unrelated to the primary target or the alkylation. |
| 4. Target Knockout/Knockdown | The "gold standard" for validating on-target activity. | Using a cell line or organism where the target receptor has been genetically removed (e.g., via CRISPR) is the ultimate control.[13] If BrACh still produces the effect in this system, the effect is, by definition, off-target. |
Section 3: Advanced Protocols & Workflows
For in-depth validation, more sophisticated methods are required. Below are outlines for key experimental protocols.
Protocol 3.1: Step-by-Step Competitive Binding Assay
This protocol determines if BrACh is binding to the intended receptor site.
-
Preparation: Prepare cell membranes or purified protein expressing the receptor of interest.
-
Radioligand Incubation: Incubate the preparation with a known concentration of a high-affinity, reversible radiolabeled antagonist for the receptor (e.g., ³H-epibatidine for nAChRs).
-
Competition: In parallel tubes, perform the same incubation but with increasing concentrations of unlabeled BrACh.
-
Equilibration: Incubate mixtures to allow binding to reach equilibrium.
-
Separation: Rapidly separate bound from free radioligand using vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Analysis: Plot the percentage of bound radioligand against the concentration of BrACh. A successful result will show a dose-dependent displacement of the radioligand, from which a Ki (inhibition constant) can be calculated.
Protocol 3.2: Workflow for Proteomic Identification of Off-Targets
This workflow provides a conceptual map for identifying unintended protein targets of BrACh.
Caption: Workflow for identifying off-target proteins using mass spectrometry.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What are the proper storage and handling procedures for this compound?
-
A: BrACh should be stored in a tightly sealed container, protected from moisture, at -20°C for long-term stability.[3] For handling, use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as it is a reactive alkylating agent.[14][15] All work should be done in a well-ventilated area.
-
-
Q: How stable is this compound in aqueous buffer?
-
A: Like many reactive compounds, BrACh is susceptible to hydrolysis in aqueous solutions. The bromoacetyl ester bond can be cleaved over time. Therefore, it is imperative to prepare solutions fresh before each experiment and avoid long-term storage of aqueous stocks.
-
-
Q: Can I use computational tools to predict potential off-targets?
-
A: Yes, in silico methods can provide a preliminary assessment of potential off-targets.[16] Approaches like chemical similarity searching can identify proteins known to bind molecules with similar scaffolds.[17] However, these predictions must always be validated experimentally, as they do not always account for protein accessibility or the specific reactivity of the bromoacetyl group.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound 22004-27-9 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. Basic and modern concepts on cholinergic receptor: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medical Pharmacology: Cholinergic Pharmacology [pharmacology2000.com]
- 8. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Bromoacetylcholine and acetylcholinesterase introduced via liposomes into motor nerve endings block increases in quantal size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. Acetylcholine Bromide | C7H16BrNO2 | CID 65551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. The era of high-quality chemical probes - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00291D [pubs.rsc.org]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. lobachemie.com [lobachemie.com]
- 16. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 17. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating Bromoacetylcholine Bromide Labeling with Competitive Antagonists
In the intricate world of receptor pharmacology, the precise identification and characterization of ligand binding sites are paramount. Affinity labeling, a powerful technique to covalently tag and isolate receptors, provides an indispensable tool for these investigations. Bromoacetylcholine bromide, an analog of the endogenous neurotransmitter acetylcholine, serves as a key affinity alkylating agent, particularly for cholinergic receptors.[1][2][3] However, the utility of any affinity label is contingent upon rigorous validation of its binding specificity. This guide provides an in-depth comparison of experimental strategies to validate bromoacetylcholine labeling using competitive antagonists, focusing on the two major classes of cholinergic receptors: nicotinic and muscarinic.
This document is intended for researchers, scientists, and drug development professionals seeking to employ bromoacetylcholine as a tool for receptor studies. We will delve into the mechanistic underpinnings of competitive antagonism, provide detailed, field-tested protocols for validation, and present a comparative analysis of key antagonists, empowering you to design and execute robust and reliable labeling experiments.
The Principle of Competitive Validation: Ensuring On-Target Labeling
A competitive antagonist is a ligand that reversibly binds to the same site as the agonist (in this case, acetylcholine and its analog, bromoacetylcholine) but does not elicit a biological response.[5][6] By pre-incubating the biological sample with a saturating concentration of a selective competitive antagonist, the specific binding sites for bromoacetylcholine are occupied. Consequently, the covalent labeling by bromoacetylcholine is significantly reduced or abolished at its intended target. In contrast, non-specific labeling at other sites remains unaffected. This differential effect provides unequivocal evidence for the specificity of the bromoacetylcholine labeling.
The core principle of this validation strategy is illustrated below:
References
- 1. Inactivation Kinetics, Irreversible Drug Discovery | Enzymlogic [enzymlogic.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. Affinity label - Wikipedia [en.wikipedia.org]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. cris.huji.ac.il [cris.huji.ac.il]
comparing the alkylating efficiency of bromoacetylcholine vs. iodoacetylcholine
An In-Depth Guide to the Comparative Alkylating Efficiency of Bromoacetylcholine and Iodoacetylcholine
Executive Summary
For researchers engaged in cholinergic system studies, the covalent modification of target proteins through affinity labeling is an indispensable technique. Bromoacetylcholine and iodoacetylcholine are two prominent alkylating agents designed to mimic the endogenous neurotransmitter acetylcholine and form stable covalent bonds with their target receptors or enzymes. While structurally similar, their alkylating efficiencies differ significantly due to the distinct chemical properties of bromine and iodine. This guide provides a comprehensive comparison of their performance, grounded in fundamental chemical principles and supported by experimental considerations. The core finding is that iodoacetylcholine exhibits a higher intrinsic reaction rate due to the superior leaving group ability of iodide. However, this enhanced reactivity is accompanied by a greater propensity for non-specific side reactions, particularly with methionine residues. In contrast, bromoacetylcholine offers a more favorable balance of reactivity and specificity, often making it the preferred reagent for cleaner, more targeted labeling studies. This guide will delve into the mechanistic underpinnings of this trade-off, present detailed experimental protocols for their use, and offer a clear framework for selecting the optimal reagent for specific research objectives.
Introduction to Affinity Labeling in Cholinergic Systems
The study of cholinergic signaling, which is fundamental to processes ranging from muscle contraction to memory, often requires tools that can irreversibly bind to and identify key proteins like nicotinic acetylcholine receptors (nAChRs) and acetylcholinesterase (AChE).[1][2] Affinity labels are a class of molecules designed for this purpose. They consist of a "recognition" moiety, which confers specificity for the target's binding site, and a "reactive" moiety, which forms a stable covalent bond with a nearby nucleophilic amino acid residue.[3]
Bromoacetylcholine and iodoacetylcholine are classic examples of affinity labels.[4][5] Their quaternary ammonium head group mimics that of acetylcholine, directing them to the acetylcholine binding pocket.[6] The reactive haloacetyl group then serves as an electrophile, poised to react with nucleophiles within the binding site, thereby permanently "labeling" the protein. Understanding the differences in their alkylating efficiency is paramount for designing successful and interpretable experiments.
The Chemical Basis of Alkylating Efficiency: An Sₙ2 Mechanism
The alkylation of a protein nucleophile (typically the sulfhydryl group of a cysteine residue) by a haloacetylcholine derivative proceeds via a bimolecular nucleophilic substitution (Sₙ2) reaction.[7][8] The efficiency of this reaction is governed by two primary factors: the steric accessibility of the electrophilic carbon and the nature of the leaving group (the halide).[7][9]
Caption: Sₙ2 mechanism for protein alkylation by haloacetylcholine.
The critical step in this mechanism is the departure of the leaving group. A good leaving group is one that is stable as an independent, negatively charged species.[10][11] This stability is inversely related to the basicity of the leaving group; weaker bases make better leaving groups.[10]
For the halogens, the order of leaving group ability is: I⁻ > Br⁻ > Cl⁻ > F⁻ [10][12]
This trend is explained by two key physical properties:
-
Basicity: As one descends the halogen group in the periodic table, the ionic radius increases. The negative charge on the larger iodide ion is distributed over a greater volume, making it more stable and less basic than the smaller bromide ion. The conjugate acids of these ions are strong acids, and a weaker conjugate base corresponds to a better leaving group.[11]
-
Bond Strength: The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. Consequently, less energy is required to cleave the C-I bond during the Sₙ2 transition state, leading to a lower activation energy and a faster reaction rate.[10]
Therefore, based on first principles, iodoacetylcholine is a more potent alkylating agent than bromoacetylcholine.
Comparative Analysis: Iodoacetylcholine vs. Bromoacetylcholine
While iodoacetylcholine's superior reactivity is clear from a chemical standpoint, its practical utility in a biological context involves a trade-off between efficiency and specificity.
Reaction Kinetics and Efficiency
The primary advantage of iodoacetylcholine is its speed. The greater leaving group ability of iodide means that reactions with target nucleophiles, such as the sulfhydryl groups of cysteine residues, proceed more rapidly than with bromoacetylcholine under identical conditions (pH, temperature, and concentration). This can be advantageous in experiments where time is a critical factor or when the target protein is unstable.
Specificity and Off-Target Reactions
The high reactivity of iodoacetylcholine is also its main drawback. While the primary target for haloacetyl groups at near-neutral pH is the highly nucleophilic thiol group of cysteine, increased electrophilicity can lead to a higher incidence of off-target modifications.[13][14]
A systematic proteomics study revealed that iodine-containing alkylating reagents (like iodoacetamide, which is functionally analogous to the reactive group of iodoacetylcholine) cause massive, unspecific side reactions, most notably with methionine residues.[15][16] This off-target alkylation can lead to several experimental complications:
-
Ambiguous Labeling: It becomes difficult to ascertain whether the label is truly in the active site or on a surface-exposed methionine.
-
Conformational Changes: Unintended modifications can alter protein structure and function, confounding results.
-
Mass Spectrometry Artifacts: The alkylation of methionine residues by iodine-containing reagents can result in a prominent neutral loss during fragmentation, significantly decreasing the identification rates of methionine-containing peptides in proteomics workflows.[16]
Bromoacetylcholine, being less reactive, exhibits greater chemoselectivity. While it can still react with other nucleophiles at high pH or in large excess, it is generally less prone to modifying residues like methionine compared to its iodo- counterpart.[17] This makes it a "cleaner" reagent for specifically targeting cysteine residues.
Stability and Handling
Alkyl iodides are generally less stable than alkyl bromides. They are more susceptible to decomposition, particularly when exposed to light. This necessitates more careful storage and handling of iodoacetylcholine and its stock solutions to ensure reagent integrity and experimental reproducibility.
Data Summary
The key differences between the two reagents are summarized below for easy comparison.
| Feature | Iodoacetylcholine | Bromoacetylcholine | Rationale |
| Relative Reactivity | Higher | Lower | Iodide is a superior leaving group compared to bromide.[10][12] |
| Primary Target | Cysteine Sulfhydryls (-SH) | Cysteine Sulfhydryls (-SH) | The thiol group is a strong nucleophile at physiological pH.[13] |
| Key Side Reactions | Methionine, Histidine, Lysine | Histidine, Lysine | Higher reactivity of iodoacetyl group leads to more off-target alkylation, especially of methionine.[15][16] |
| Optimal pH | ~7.0 - 8.5 | ~7.5 - 9.0 | Reaction with thiols is pH-dependent; slightly alkaline conditions deprotonate the thiol to the more nucleophilic thiolate.[13][17] |
| Chemical Stability | Lower (light-sensitive) | Higher | The C-I bond is weaker and more easily cleaved than the C-Br bond. |
| Ideal Use Case | Rapid labeling is required; subsequent analysis does not rely on methionine-containing peptides. | High specificity is paramount; cleaner results for mass spectrometry and functional studies. | Balances the trade-off between reaction speed and specificity. |
Experimental Workflow and Protocols
This section provides a generalized protocol for evaluating and using haloacetylcholine derivatives for affinity labeling of a target protein, such as a receptor preparation from Torpedo californica.[4]
Caption: Comparative experimental workflow for haloacetylcholine labeling.
Detailed Protocol: Affinity Labeling of Acetylcholine Receptors
This protocol is designed to assess the extent and specificity of labeling.
A. Materials and Reagents
-
Target Protein: Purified acetylcholine receptor or receptor-rich membrane preparation.
-
Alkylating Reagents: Bromoacetylcholine bromide and Iodoacetylcholine iodide. Prepare fresh 10 mM stock solutions in anhydrous DMSO. Store protected from light.
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl. Rationale: A slightly alkaline pH ensures a significant portion of cysteine thiol groups are deprotonated to the more reactive thiolate form, facilitating nucleophilic attack.[14]
-
Quenching Solution: 1 M Dithiothreitol (DTT) in water. Rationale: DTT is a thiol-containing reducing agent that will rapidly react with and consume any excess haloacetylcholine, stopping the labeling reaction.[15]
-
Wash Buffer: Same as reaction buffer.
-
SDS-PAGE sample buffer.
B. Labeling Procedure
-
Preparation: Resuspend the receptor-rich membranes in ice-cold Reaction Buffer to a final protein concentration of 1-2 mg/mL.
-
Aliquoting: Divide the suspension into labeled microcentrifuge tubes for each condition (bromoacetylcholine, iodoacetylcholine, no-reagent control) and for each time point. Keep tubes on ice.
-
Initiation: To initiate the reaction, add the haloacetylcholine stock solution to the appropriate tubes to a final concentration of 50 µM. For the control tube, add an equivalent volume of DMSO. Vortex gently. Rationale: Performing the reaction in the dark is critical, especially for iodoacetylcholine, to prevent light-induced degradation.
-
Incubation: Incubate the tubes at room temperature (20-25°C) in the dark for the desired amount of time (e.g., 60 minutes). For a kinetic analysis, remove aliquots at multiple time points (e.g., 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding the 1 M DTT stock solution to a final concentration of 10 mM. Vortex and incubate for 10 minutes at room temperature. Rationale: A large molar excess of DTT ensures rapid and complete quenching of the alkylating agent.[15]
-
Washing: Pellet the membranes by centrifugation (e.g., 16,000 x g for 15 minutes at 4°C). Discard the supernatant and wash the pellet twice with 1 mL of ice-cold Wash Buffer to remove unreacted reagent and quenching agent.
-
Analysis: Resuspend the final pellet in a suitable buffer for downstream analysis. For SDS-PAGE, resuspend directly in sample buffer. For mass spectrometry, proceed with established protein digestion protocols.
C. Self-Validating Controls
-
No-Reagent Control: A sample processed identically but without the alkylating agent is essential to assess baseline protein stability and assay response.
-
Competitive Inhibition Control: Pre-incubate a sample with a high concentration of a reversible competitive antagonist (e.g., d-tubocurarine for nAChR) before adding the alkylating agent. A significant reduction in labeling compared to the non-protected sample indicates that the alkylation is specific to the acetylcholine binding site.
Conclusion and Recommendations
The choice between bromoacetylcholine and iodoacetylcholine is not merely a matter of selecting the more reactive compound, but rather a strategic decision based on the experimental goals.
-
Choose Iodoacetylcholine when the primary objective is to achieve rapid and maximal labeling, and when the target protein is known to be robust. It is particularly useful in pulse-chase experiments or when trying to capture transient conformational states. However, researchers must be prepared to validate the specificity of labeling and be aware of the potential for complicating side reactions, especially if using mass spectrometry for analysis.[15][16]
-
Choose Bromoacetylcholine when specificity is the highest priority. Its more controlled reactivity leads to a "cleaner" modification profile, primarily targeting the most nucleophilic residues like cysteine.[13][17] This makes it the superior choice for precise mapping of binding sites, for functional studies where off-target modifications could be confounding, and for proteomics experiments where avoiding methionine alkylation is critical for successful peptide identification.[16]
For most applications, particularly in the initial stages of characterizing a target, the enhanced specificity and reliability of bromoacetylcholine make it the more prudent choice. The potential for ambiguous results caused by the indiscriminate reactivity of iodoacetylcholine often outweighs the benefit of its faster reaction kinetics.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Naturally Occurring Acetylcholinesterase Inhibitors and Their Potential Use for Alzheimer's Disease Therapy [frontiersin.org]
- 3. search.library.ucsf.edu [search.library.ucsf.edu]
- 4. Bromoacetylcholine as an affinity label of the acetylcholine receptor from Torpedo californica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Affinity labeling of the acetylcholine-receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-affinity binding of [3H]acetylcholine to muscarinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Video: Leaving Groups [jove.com]
- 12. quora.com [quora.com]
- 13. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 15. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
bromoacetylcholine bromide versus other affinity labels for cholinergic receptors
An In-Depth Guide to Affinity Labels for Cholinergic Receptors: Bromoacetylcholine Bromide vs. Modern Alternatives
A Senior Application Scientist's Comparative Analysis for Researchers and Drug Development Professionals
The study of cholinergic receptors, both nicotinic (nAChR) and muscarinic (mAChR), is fundamental to neuroscience, pharmacology, and the development of therapeutics for a host of neurological and physiological disorders. Affinity labeling is a powerful biochemical technique that has been instrumental in identifying, characterizing, and elucidating the structure of these critical receptors.[1][2][3] This method utilizes a ligand that not only binds specifically to the receptor's active site but also contains a reactive group that forms a stable, covalent bond with a nearby amino acid residue. This irreversible linkage allows for the permanent "tagging" of the receptor, facilitating its isolation and the identification of its constituent subunits and binding domains.[1]
Historically, electrophilic alkylating agents like this compound served as pioneering tools in this field.[4] However, the repertoire of affinity labels has since expanded significantly, most notably with the advent of photoaffinity labels.[5][6][7] This guide provides a critical comparison of this compound with other classes of affinity labels, offering insights into their mechanisms, experimental considerations, and relative performance to help researchers make informed decisions for their experimental designs.
The Principle of Affinity Labeling
The success of an affinity labeling experiment hinges on a two-step mechanism. The label, which is a structural analog of the natural ligand (acetylcholine), first binds reversibly to the target receptor with high affinity and specificity. Following this recognition step, a reactive moiety on the label forms a covalent bond with a suitable amino acid side chain within or near the binding pocket.
Caption: General mechanism of affinity labeling.
This process distinguishes true affinity labeling from non-specific chemical modification. The initial high-affinity binding step ensures that the covalent reaction is directed specifically to the receptor of interest, even in a complex biological milieu like a cell membrane preparation.
A Comparative Analysis of Cholinergic Affinity Labels
We can broadly classify affinity labels for cholinergic receptors into two main categories: electrophilic affinity labels and photoaffinity labels.
Electrophilic Affinity Labels
This class of reagents possesses an intrinsically reactive electrophilic group, such as an α-halo-ketone or a maleimide. They react spontaneously with nucleophilic amino acid residues (e.g., Cys, His, Lys) once bound to the receptor.
This compound
Bromoacetylcholine is a classic example of an affinity alkylating agent for cholinergic, particularly nicotinic, receptors.[8] Structurally, it is a close analog of acetylcholine, with a bromoacetyl group replacing the acetyl group.[9][10] This substitution creates a reactive carbon-bromine bond that is susceptible to nucleophilic attack by amino acid side chains.
-
Mechanism: After binding to the nAChR, the bromoacetyl moiety alkylates a nucleophilic residue. In the well-studied Torpedo nAChR, this has been shown to be a cysteine residue on the α-subunit.[2]
-
Advantages:
-
Structural Similarity: Its close resemblance to acetylcholine can confer high affinity and specificity for the binding site.
-
Simplicity: No external activation (like light) is required for the covalent reaction.
-
-
Disadvantages:
-
High Reactivity: The bromoacetyl group is highly reactive and can modify other nucleophiles in solution or on other proteins, leading to non-specific labeling.[11][12] Careful control of concentration and reaction time is crucial.
-
Limited Control: The covalent reaction begins immediately upon introduction of the label, offering less temporal control over the labeling process compared to photoaffinity labels.
-
Potential for Hydrolysis: The ester linkage is susceptible to hydrolysis, similar to acetylcholine.
-
Other Electrophilic Labels
-
4-(N-Maleimido)benzyl-trimethylammonium (MBTA): This reagent has been used extensively to label the agonist binding site of nAChRs.[2] It requires a pre-reduction step with a reagent like dithiothreitol (DTT) to expose a free cysteine residue in the receptor's binding site, to which the maleimide group then covalently attaches.[2][13] This requirement for pre-reduction adds a layer of specificity.
-
β-Funaltrexamine (β-FNA): While primarily known as an irreversible antagonist for the mu-opioid receptor, it exemplifies the principle of an electrophilic affinity label that has been successfully used to identify the point of covalent attachment.[14]
Photoaffinity Labels
Photoaffinity labels represent a more sophisticated class of reagents.[5] These compounds are chemically stable in the dark but are converted into highly reactive intermediates upon irradiation with light of a specific wavelength. This provides precise temporal control over the covalent labeling step.
-
Mechanism: The label is allowed to equilibrate with the receptor in the dark, binding specifically to the active site. A pulse of UV light then activates the photoreactive group (e.g., an azide or a diazonium salt), generating a highly reactive species (a nitrene or carbene) that rapidly crosslinks with nearby amino acid residues.[6][15]
-
Common Photoreactive Groups:
-
Aryl Azides: Upon photolysis, they form highly reactive nitrenes. Azido-derivatives of potent muscarinic antagonists like N-methyl-4-piperidyl benzilate (4NMPB) have been used to label mAChRs with high affinity.[6]
-
Diazonium Salts: Reagents like p-dimethylaminobenzenediazonium fluoroborate (DDF) have been successfully used to label both nicotinic and muscarinic receptors.[1][7] They are particularly useful as they can be quite small, minimizing perturbation of the ligand's structure.
-
-
Advantages:
-
Temporal Control: The covalent reaction is initiated only upon photolysis, allowing the binding and labeling steps to be separated. This enables washing away of unbound label before photolysis to reduce non-specific background.
-
Higher Specificity: Because the reactive species is generated in situ within the binding pocket, non-specific labeling of solvent-exposed residues on other proteins is often lower than with electrophilic labels.
-
Versatility: A wider range of chemical functionalities can be incorporated into photoaffinity labels, as the core molecule does not need to be intrinsically reactive.
-
-
Disadvantages:
-
Photodamage: The high-energy UV light required for activation can potentially damage the protein of interest or other biological molecules.
-
Complex Chemistry: The synthesis of photoaffinity labels can be more complex than that of simple electrophilic agents.
-
Insertion Specificity: The highly reactive intermediates can sometimes insert into C-H bonds, which can make identifying the exact labeled residue more challenging.
-
Quantitative Comparison of Affinity Labels
The choice of an affinity label is often guided by its binding affinity (Kd), labeling efficiency, and specificity. The table below summarizes representative data for different classes of labels, compiled from various studies. Note: Direct comparison should be made with caution, as experimental conditions (receptor source, tissue preparation, assay conditions) vary between studies.
| Affinity Label | Receptor Target(s) | Class | Affinity (Kd) | Key Findings & Characteristics | Reference(s) |
| Bromoacetylcholine | nAChR | Electrophilic | Not specified | A classic affinity alkylating agent. Its reactivity requires careful control to minimize non-specific labeling. Used to identify Cys residues in the nAChR α-subunit. | [4],[2] |
| MBTA | nAChR | Electrophilic | Not specified | Requires pre-reduction of a disulfide bond in the receptor, adding a layer of specificity. Covalently labels Cys192/193 on the α-subunit. | [13],[2] |
| Azido-[³H]4NMPB | mAChR | Photoaffinity (Azide) | ~1.06 nM | A potent photoaffinity probe for muscarinic receptors. Achieved near-stoichiometric and specific labeling of an 86,000 Mr protein, protectable by atropine. | [6] |
| [³H]A & [³H]B Diazonium Salts | mAChR | Photoaffinity (Diazonium) | Not specified | Efficiently labeled purified muscarinic receptors in a light-dependent and atropine-protectable manner. High labeling efficiency (up to 30-60% of the receptor population). | [7] |
| [³H]Azidoneonicotinoid (AzNN) | Insect nAChR | Photoaffinity (Azide) | High affinity | A novel photoaffinity probe for insect nAChRs. Competitively inhibited by imidacloprid and nicotine, allowing for the identification of insecticide-binding subunits. | [16] |
Experimental Protocols and Workflows
The following sections provide generalized, step-by-step protocols for using electrophilic and photoaffinity labels. These are intended as a guide and must be optimized for the specific receptor preparation and label being used.
General Experimental Workflow
A typical affinity labeling experiment follows a common logical progression, which can be visualized as follows:
Caption: Generalized workflow for an affinity labeling experiment.
Protocol 1: Electrophilic Labeling with Bromoacetylcholine (Hypothetical)
This protocol is a representative procedure for labeling nAChR-rich membranes (e.g., from Torpedo electric organ).
Objective: To covalently label nicotinic acetylcholine receptors using bromoacetylcholine.
Materials:
-
nAChR-rich membrane fragments
-
Binding Buffer (e.g., 10 mM sodium phosphate, pH 7.4, 100 mM NaCl)
-
This compound (radiolabeled, e.g., [³H]bromoacetylcholine, for detection)
-
Competitive antagonist (e.g., d-tubocurarine) for specificity control
-
Quenching Solution (e.g., 100 mM 2-mercaptoethanol in Binding Buffer)
-
Wash Buffer (Binding Buffer)
-
SDS-PAGE sample buffer
Procedure:
-
Receptor Preparation: Thaw nAChR-rich membrane fragments on ice. Resuspend in ice-cold Binding Buffer to a final protein concentration of 1-2 mg/mL.
-
Specificity Control: Prepare two sets of tubes. To the "Control" set, add d-tubocurarine to a final concentration of 100 µM. Incubate on ice for 30 minutes.
-
Rationale: This pre-incubation with a high concentration of a competitive antagonist will occupy the specific acetylcholine binding sites, preventing the affinity label from binding there. Any labeling observed in this sample is considered non-specific.
-
-
Labeling Reaction: Add [³H]bromoacetylcholine to both "Experimental" and "Control" tubes to a final concentration of 1-10 µM. Incubate for 60 minutes at room temperature in the dark.
-
Rationale: The concentration and time should be optimized. Higher concentrations or longer times may increase labeling efficiency but also risk higher non-specific background.
-
-
Quenching: Stop the reaction by adding an equal volume of ice-cold Quenching Solution. The excess nucleophile (2-mercaptoethanol) will react with and consume any remaining unreacted bromoacetylcholine. Incubate on ice for 15 minutes.
-
Washing: Pellet the membranes by centrifugation (e.g., 100,000 x g for 30 minutes at 4°C). Discard the supernatant. Resuspend the pellet in ice-cold Wash Buffer and repeat the centrifugation. Perform a total of three washes to remove non-covalently bound radiolabel.
-
Analysis: Resuspend the final pellet in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE. Analyze the gel by fluorography or autoradiography to visualize the radiolabeled protein bands.
-
Expected Result: A specifically labeled band (present in the experimental lane, absent or greatly reduced in the control lane) should correspond to the molecular weight of the nAChR α-subunit.
-
Protocol 2: Photoaffinity Labeling with an Aryl Azide Probe
This protocol is a representative procedure for labeling mAChRs in rat cortical membranes using a hypothetical azido-antagonist.
Objective: To covalently label muscarinic acetylcholine receptors using a photoactivatable probe.
Materials:
-
Rat cortical membrane preparation
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)
-
Radiolabeled photoaffinity probe (e.g., Azido-[³H]4NMPB)
-
Competitive antagonist (e.g., Atropine) for specificity control
-
Wash Buffer (Binding Buffer)
-
Photolysis apparatus (e.g., UV lamp with appropriate filter, λ ≈ 300-360 nm)
-
SDS-PAGE sample buffer
Procedure:
-
Receptor Preparation: Prepare rat cortical membranes and resuspend in ice-cold Binding Buffer to a final protein concentration of 0.5-1.0 mg/mL.
-
Binding (in the dark): Prepare two sets of quartz or UV-transparent tubes. To the "Control" set, add atropine (10 µM final concentration). To all tubes, add the Azido-[³H]4NMPB probe (1-5 nM final concentration). Incubate for 60 minutes on ice in complete darkness to allow binding to reach equilibrium.
-
Rationale: All steps prior to photolysis must be performed in the dark or under a safelight to prevent premature activation of the probe.
-
-
Photolysis: Place the tubes on ice, approximately 5-10 cm from the UV lamp. Irradiate for 5-15 minutes.
-
Rationale: The duration and intensity of UV exposure are critical parameters that require optimization. Insufficient irradiation leads to low labeling efficiency, while excessive exposure can cause protein damage and increased non-specific labeling.
-
-
Washing: Transfer the samples to centrifuge tubes. Dilute with 10 volumes of ice-cold Wash Buffer and pellet the membranes by centrifugation. Discard the supernatant. Repeat the wash step two more times to remove all non-covalently bound probe.
-
Analysis: Solubilize the final pellet in SDS-PAGE sample buffer. Analyze by SDS-PAGE and autoradiography.
-
Expected Result: A specifically labeled band corresponding to the muscarinic receptor should be visible in the experimental lane.[6] Its intensity should be significantly reduced in the atropine-protected control lane.
-
Conclusion and Future Outlook
Both electrophilic and photoaffinity labels are invaluable tools for studying cholinergic receptors. This compound, a classic electrophilic label, offers simplicity and close structural analogy to the endogenous ligand. However, its utility is often limited by its intrinsic reactivity, which can lead to non-specific labeling.
For most modern applications, photoaffinity labels are the preferred choice.[5][15] Their key advantage is temporal control, which allows for the separation of the binding and covalent reaction steps, significantly improving specificity. The development of novel photoaffinity probes with high affinity and tailored photochemical properties continues to push the boundaries of receptor research, enabling more precise mapping of ligand binding sites and the study of receptor structure in its native environment.[7][16] The choice between these classes of reagents ultimately depends on the specific experimental question, the nature of the receptor preparation, and the resources available for chemical synthesis and photochemical experimentation.
References
- 1. The Nicotinic Acetylcholine Receptor: The Founding Father of the Pentameric Ligand-gated Ion Channel Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The functional architecture of the acetylcholine nicotinic receptor explored by affinity labelling and site-directed mutagenesis | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 3. Affinity labeling of the acetylcholine-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bromoacetylcholine as an affinity label of the acetylcholine receptor from Torpedo californica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photoaffinity labeling of nicotinic receptors: diversity of drug binding sites! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Affinity labeling of muscarinic receptors in rat cerebral cortex with a photolabile antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covalent labeling of muscarinic acetylcholine receptors by tritiated aryldiazonium photoprobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Acetylcholine Bromide | C7H16BrNO2 | CID 65551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | C7H15Br2NO2 | CID 11957478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. anantafinechem.com [anantafinechem.com]
- 12. BROMOACETYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. Affinity labelling of neuronal acetylcholine receptors localizes acetylcholine-binding sites to their beta-subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of Dermorphin-Based Affinity Labels with Subnanomolar Affinity for Mu Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. escholarship.org [escholarship.org]
- 16. Photoaffinity labeling of insect nicotinic acetylcholine receptors with a novel [(3)H]azidoneonicotinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming Bromoacetylcholine Bromide Adduction Sites with Mass Spectrometry
Introduction: The Critical Role of Affinity Labeling in Receptor Pharmacology
In the intricate world of cellular signaling, understanding the precise interactions between ligands and their protein targets is paramount for drug development and fundamental biological research. Bromoacetylcholine bromide is a classical affinity-labeling reagent, particularly valuable for studying nicotinic acetylcholine receptors (nAChRs).[1][2][3] As an analog of the endogenous neurotransmitter acetylcholine, it first binds non-covalently to the receptor's binding site. However, unlike acetylcholine, it possesses a reactive bromoacetyl group that subsequently forms a stable, covalent bond with a nearby nucleophilic amino acid residue, effectively "locking" itself into the binding pocket.[4]
Identifying the exact amino acid residues modified by bromoacetylcholine—the adduction sites—provides high-resolution structural information about the ligand-binding domain, which is invaluable for designing novel therapeutics and understanding receptor function and modulation.[5] While various biochemical methods exist, mass spectrometry (MS) has emerged as the definitive tool for this task, offering unparalleled sensitivity and the ability to pinpoint modifications with single-amino-acid resolution.[6][7]
This guide provides a comprehensive comparison of mass spectrometry-based methodologies for identifying bromoacetylcholine adduction sites. We will delve into the causality behind experimental choices, present detailed protocols, and compare alternative analytical strategies, equipping researchers with the knowledge to confidently navigate this powerful application.
The Analytical Challenge: Detecting a Molecular Needle in a Haystack
Confirming covalent modifications on proteins is not a trivial task. The primary challenges stem from the often sub-stoichiometric nature of the adduction; only a small fraction of the total protein population may be modified at any given time.[8][9] This makes detection difficult, especially within the immense complexity of a biological sample.[8] Furthermore, the adducted peptides may have different ionization efficiencies compared to their unmodified counterparts, potentially leading to their suppression during MS analysis. Therefore, the chosen workflow must be highly sensitive and robust.
The Core Workflow: A Bottom-Up Proteomics Approach
The most established and widely used method for identifying protein modification sites is the "bottom-up" proteomics workflow.[6][10] This strategy involves the enzymatic digestion of the target protein into smaller peptides, which are more amenable to mass spectrometric analysis.[11] The entire process is a self-validating system where each step is designed to maximize the chances of successfully identifying the adducted peptide.
Caption: Bottom-up proteomics workflow for identifying bromoacetylcholine adduction sites.
Experimental Protocol: Bottom-Up Identification of Adduction Sites
This protocol outlines the key steps for preparing a bromoacetylcholine-labeled protein for mass spectrometry analysis.
1. Affinity Labeling and Sample Preparation:
-
Rationale: The initial step involves covalently attaching bromoacetylcholine to the target protein. Following this, the protein must be denatured to unfold its structure, ensuring that the protease can access all cleavage sites. Native disulfide bonds are reduced and then permanently alkylated to prevent them from reforming, which would interfere with digestion and analysis.[4][10]
-
Protocol:
-
Incubate the purified target protein (e.g., 10-50 µg) with an optimized concentration of this compound in a suitable buffer (e.g., PBS, pH 7.4) for a predetermined time at room temperature or 37°C.
-
Quench any unreacted bromoacetylcholine by adding an excess of a small molecule thiol, such as L-cysteine.
-
Denature the protein by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating for 30-60 minutes at 37°C.[12]
-
Alkylate the now-free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20-25 mM and incubating for 30 minutes at room temperature in the dark.[12][13] Note: This step alkylates the native cysteines, not the bromoacetylcholine adduction site.
-
2. Proteolytic Digestion:
-
Rationale: Trypsin is the most commonly used protease in proteomics. It specifically cleaves peptide bonds C-terminal to lysine (K) and arginine (R) residues. This high specificity generates a predictable set of peptides from a given protein sequence, which is essential for database searching. The resulting peptides are typically in the 500-3500 m/z range, which is ideal for analysis by most mass spectrometers.[11][12]
-
Protocol:
-
Dilute the sample with a buffer such as 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M, as high concentrations of urea inhibit trypsin activity.
-
Add sequencing-grade trypsin at a ratio of 1:50 or 1:100 (trypsin:protein, w/w).
-
Incubate overnight (12-16 hours) at 37°C.
-
Stop the digestion by adding formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1-1%, lowering the pH to ~2-3.[12]
-
3. Peptide Cleanup:
-
Rationale: Salts, detergents, and other contaminants from the preparation steps can suppress ionization in the mass spectrometer and foul the chromatography system. A desalting step using a C18 solid-phase extraction medium is critical for obtaining high-quality data.[10][13]
-
Protocol:
-
Use a C18 ZipTip® or a similar C18 spin column.
-
Condition the tip by aspirating and dispensing 100% acetonitrile, followed by an equilibration step with 0.1% TFA in water.
-
Bind the peptide sample to the tip by slowly aspirating and dispensing the acidified digest multiple times.
-
Wash away salts and contaminants by washing the tip with 0.1% TFA in water.
-
Elute the purified peptides with a small volume of a high organic solvent solution (e.g., 50-70% acetonitrile with 0.1% formic acid).
-
4. LC-MS/MS Analysis and Data Interpretation:
-
Rationale: The complex mixture of peptides is first separated by reverse-phase liquid chromatography (LC) based on hydrophobicity. As peptides elute from the column, they are ionized and introduced into the mass spectrometer. In a standard Data-Dependent Acquisition (DDA) experiment, the instrument performs a survey scan (MS1) to measure the mass-to-charge ratio (m/z) of the intact peptides. It then sequentially selects the most intense peptide ions for fragmentation, generating tandem mass spectra (MS/MS or MS2) that contain information about the peptide's amino acid sequence.[6][11]
-
Data Analysis:
-
The resulting MS/MS spectra are searched against a protein database containing the sequence of the target protein.
-
Crucially, the search parameters must be configured to look for a variable modification corresponding to the mass of the bromoacetylcholine adduct. The reactive moiety is the acetyl-choline group (C7H14NO2+), which has a monoisotopic mass of 144.1025 Da . This mass is added to the mass of the modified amino acid residue (e.g., Cysteine, Histidine, Lysine).
-
Sophisticated search algorithms like SEQUEST or Mascot match the experimental MS/MS spectra to theoretical spectra generated from the database, including those with the specified modification.[6][14]
-
A positive identification is made when a high-quality match is found for a peptide containing the 144.1025 Da mass shift. The specific fragment ions observed in the MS/MS spectrum allow for the confident localization of the modification to a single amino acid residue.
-
Comparison of Mass Spectrometric Strategies
While DDA-based bottom-up proteomics is the workhorse, alternative and advanced methods offer distinct advantages and should be considered based on the specific experimental goals.
| Feature | Data-Dependent Acquisition (DDA) | Data-Independent Acquisition (DIA) | Top-Down Proteomics |
| Principle | Selects most abundant peptides for MS/MS. | Fragments all peptides within wide m/z windows. | Analyzes the intact, undigested protein.[15] |
| Primary Advantage | High-quality MS/MS spectra; mature data analysis workflows. | Comprehensive fragmentation of all detectable peptides, improving detection of low-abundance species.[9][16] | Provides a complete view of all modifications on a single protein molecule; no inference from peptides.[15] |
| Primary Disadvantage | Stochastic selection can miss low-abundance adducted peptides.[6][9] | Data analysis is more complex, requiring spectral libraries or sophisticated deconvolution algorithms.[6] | Technically challenging for large proteins (>50 kDa); requires high-resolution instrumentation (e.g., FT-ICR, Orbitrap).[15] |
| Best For | Routine confirmation and site identification when adduction levels are reasonable. | Detecting very low-level adductions; quantitative experiments comparing different conditions. | Characterizing multiple modifications on a single protein; when digestion is problematic. |
Alternative Methodologies: Expanding the Toolkit
Beyond mass spectrometry, other techniques have been used for studying ligand binding, but they typically lack the precision for definitive site identification.
-
Photoaffinity Labeling (PAL): This is a powerful alternative to affinity labeling. Instead of a chemically reactive group like bromoacetyl, PAL probes incorporate a photoreactive moiety (e.g., an azide or diazirine).[17][18] Upon UV irradiation, this group forms a highly reactive intermediate that covalently crosslinks to nearby residues.[18][19] This approach is often coupled with a "clickable" alkyne handle for downstream enrichment and MS-based identification.[17][20] The key advantage is temporal control; the covalent reaction only occurs upon illumination.
-
Radiolabeling: By using a radiolabeled version of bromoacetylcholine, one can digest the labeled protein, separate the peptides by HPLC, and identify the adducted peptide by its radioactivity. Subsequent Edman degradation would be required to identify the specific amino acid, a far more laborious process than MS.
-
Western Blotting: If an antibody that specifically recognizes the adducted protein exists, Western blotting can confirm that the modification has occurred but provides no information about the location of the site.[21]
Conclusion: The Unrivaled Precision of Mass Spectrometry
For the unambiguous confirmation and precise localization of this compound adduction sites, mass spectrometry stands as the gold standard. The bottom-up proteomics workflow, grounded in robust and well-understood principles of protein chemistry and instrumental analysis, provides a reliable path from a labeled protein to a confidently identified modification site. Advanced acquisition strategies like DIA and Top-Down proteomics further expand the analytical capabilities, offering solutions for challenging cases involving very low adduction levels or complex modification patterns. By carefully selecting the appropriate workflow and meticulously executing the experimental protocol, researchers can harness the power of mass spectrometry to illuminate the fine details of ligand-receptor interactions, accelerating the pace of discovery in pharmacology and drug development.
References
- 1. Bromoacetylcholine as an affinity label of the acetylcholine receptor from Torpedo californica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anionic Lipids Allosterically Modulate Multiple Nicotinic Acetylcholine Receptor Conformational Equilibria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound 22004-27-9 [sigmaaldrich.com]
- 4. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 5. Nicotinic acetylcholine receptor and the structural basis of neuromuscular transmission: insights from Torpedo postsynaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multi-adductomics: Advancing mass spectrometry techniques for comprehensive exposome characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications [frontiersin.org]
- 10. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 14. Identifying proteomic LC-MS/MS data sets with Bumbershoot and IDPicker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Data Independent Acquisition Mass Spectrometry for Identification of Targeted Peptide Site Specific Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Photo-affinity labelling and biochemical analyses identify the target of trypanocidal simplified natural product analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protein Alkylation Analysis - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to Functional Assays for Validating the Irreversible Inhibition by Bromoacetylcholine Bromide
This guide provides a comprehensive comparison of functional assays designed to rigorously validate the irreversible mechanism of action of bromoacetylcholine bromide. As an analogue of acetylcholine, bromoacetylcholine is designed as an affinity alkylating agent, targeting acetylcholine-binding proteins such as acetylcholinesterase (AChE) and nicotinic acetylcholine receptors (nAChRs).[1] Its bromoacetyl moiety acts as an electrophilic "warhead," capable of forming a stable covalent bond with nucleophilic residues in the target's active or binding site.[2][3]
Validating this proposed irreversible mechanism is critical and requires moving beyond standard equilibrium-based measurements like IC50, which are often time-dependent and thus misleading for covalent inhibitors.[4][5][6] The core principle of validation rests on demonstrating a time-dependent loss of protein function that cannot be recovered by removing the unbound inhibitor. This guide details the causality behind experimental choices and presents self-validating protocols to provide researchers with a robust framework for characterization.
Pillar 1: The Kinetics of Irreversible Covalent Inhibition
Unlike reversible inhibitors that bind and dissociate in a state of equilibrium, irreversible inhibitors typically follow a two-step kinetic model.[4][5] This model is foundational to designing and interpreting the functional assays described herein.
-
Initial Reversible Binding (E + I ⇌ E·I): The inhibitor (I) first binds non-covalently to the target enzyme or receptor (E) to form an initial complex (E·I). This step is governed by the inhibition constant, KI . A lower KI indicates higher binding affinity.
-
Covalent Bond Formation (E·I → E-I): The properly oriented warhead then reacts with a nearby nucleophile on the target to form a permanent, covalent bond (E-I). This chemical reaction is a first-order process described by the rate constant of inactivation, kinact .
The overall potency of an irreversible inhibitor is best described by the second-order rate constant kinact/KI , which represents the efficiency of inactivation.[4][5][6] Assays must be designed to dissect these parameters to fully characterize the inhibitor.
Caption: Mechanism of two-step irreversible inhibition.
Pillar 2: Functional Assays for Acetylcholinesterase (AChE)
AChE is a serine hydrolase that terminates synaptic transmission by breaking down acetylcholine.[7] Its catalytic cycle involves a highly reactive serine in the active site, a prime target for covalent modification.
Comparison of AChE Inhibition Assays
| Assay Method | Principle | Key Output | Pros | Cons |
| Continuous Kinetic Assay (Kitz-Wilson Plot) | Measures loss of enzyme activity in real-time in the presence of both inhibitor and substrate. | kinact, KI | Provides a complete kinetic profile (kinact/KI). Highly quantitative. | Requires careful setup to ensure substrate concentration is well below KM. Can be complex to analyze. |
| Discontinuous "Washout" Assay | Pre-incubate enzyme and inhibitor, then remove unbound inhibitor via dilution or dialysis before measuring residual activity. | Confirmation of Irreversibility | Unambiguously distinguishes reversible from irreversible inhibition. Simpler concept. | Does not provide kinetic constants (kinact, KI). Can be lower throughput. |
Experimental Protocol 1: Continuous Kinetic Assay for kinact and KI Determination
This method, based on the work of Kitz and Wilson, is the gold standard for characterizing the kinetics of irreversible enzyme inhibitors.[8]
Causality: By monitoring the reaction progress continuously, we can observe the exponential decay of enzyme activity as it becomes covalently inactivated. The rate of this decay (kobs) is dependent on the inhibitor concentration. Plotting kobs against inhibitor concentration allows for the determination of the maximal inactivation rate (kinact) and the binding affinity (KI).
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of human recombinant AChE in a phosphate buffer (e.g., 100 mM, pH 7.4).
-
Prepare serial dilutions of this compound in the same buffer.
-
Prepare Ellman's reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Prepare the substrate: acetylthiocholine (ATCh).
-
-
Assay Execution (96-well plate format):
-
To each well, add buffer, DTNB, and a specific concentration of this compound. Include a vehicle control (buffer only).
-
Initiate the reaction by adding AChE to each well and immediately start monitoring the absorbance at 412 nm in a temperature-controlled plate reader. This step is a pre-incubation to allow the inhibitor to bind and react in the absence of the substrate.
-
After a set pre-incubation time (e.g., 10 minutes), add ATCh to all wells to start the enzymatic reaction.
-
Continuously monitor the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 30 minutes).
-
-
Data Analysis:
-
For each inhibitor concentration, plot absorbance vs. time. The initial rate of reaction will decrease over time as the enzyme is inactivated.
-
Fit the progress curves to a first-order exponential decay equation to determine the observed rate of inactivation (kobs) for each inhibitor concentration.
-
Plot kobs versus the inhibitor concentration [I].
-
Fit this data to the Michaelis-Menten-like equation: kobs = (kinact * [I]) / (KI + [I]) . This allows for the calculation of kinact (the Vmax of the plot) and KI (the [I] that gives half-maximal kobs).
-
Experimental Protocol 2: Discontinuous Washout Assay
This assay provides definitive, qualitative proof of covalent modification by demonstrating that inhibition persists even after the free inhibitor is removed from the system.
Causality: A reversible inhibitor's effect is dependent on its concentration in the solution. If it is washed away, the enzyme activity will be restored. In contrast, a covalently bound irreversible inhibitor will remain attached, and the activity will not recover.[9]
Caption: Workflow for a discontinuous washout assay.
Step-by-Step Methodology:
-
Pre-incubation:
-
In separate tubes, incubate a fixed concentration of AChE with either:
-
a) this compound (e.g., 10x its estimated IC50).
-
b) A known reversible inhibitor (e.g., Donepezil).
-
c) Vehicle control (buffer).
-
-
Allow the incubation to proceed for a set time (e.g., 60 minutes) at room temperature.
-
-
Washout Step (Rapid Dilution Method):
-
Rapidly dilute each sample 100-fold or more into a fresh buffer. This dilution drastically reduces the concentration of the unbound inhibitor to sub-inhibitory levels.
-
-
Activity Measurement:
-
Immediately after dilution, take an aliquot from each sample and measure the AChE activity using the Ellman's assay as described previously (by adding DTNB and ATCh).
-
-
Data Analysis:
-
Calculate the percent inhibition for each sample relative to the vehicle control.
-
Expected Outcome: The this compound sample should retain high levels of inhibition, while the Donepezil sample should show a near-complete recovery of enzyme activity.
-
| Inhibitor | Mechanism | % AChE Activity (No Washout) | % AChE Activity (Post-Washout) |
| Vehicle | N/A | 100% | 100% |
| Donepezil (1 µM) | Reversible | ~15% | ~95% |
| Bromoacetylcholine (10 µM) | Irreversible | ~10% | ~12% |
Pillar 3: Functional Assays for Nicotinic Acetylcholine Receptors (nAChRs)
nAChRs are ligand-gated ion channels that mediate fast synaptic transmission.[10] Bromoacetylcholine, as a structural mimic of the endogenous agonist, can act as an irreversible antagonist by covalently binding to the agonist binding site.
Comparison of nAChR Inhibition Assays
| Assay Method | Principle | Key Output | Pros | Cons |
| Two-Electrode Voltage Clamp (TEVC) | Measures ion current through receptors expressed in Xenopus oocytes in response to an agonist. | Confirmation of irreversible block; receptor subtype selectivity. | High-fidelity, direct measure of channel function. Gold standard for electrophysiology. | Low throughput; requires specialized equipment and expertise. |
| Calcium Flux Assay | Measures agonist-induced calcium influx through calcium-permeable nAChRs (e.g., α7) in a cell line using a fluorescent indicator. | Confirmation of irreversible block in a cell-based system. | High-throughput (96/384-well format). Physiologically relevant endpoint. | Indirect measure of channel activity; only applicable to Ca2+-permeable subtypes. |
Experimental Protocol 3: Cell-Based Calcium Flux Washout Assay
This high-throughput method is excellent for confirming irreversible antagonism in a cellular context. It relies on nAChR subtypes that have significant permeability to calcium, such as the homomeric α7 receptor.
Causality: If this compound covalently blocks the receptor, then even after washing the cells to remove all free compound, subsequent application of an agonist should fail to elicit a calcium response. A reversible antagonist's effect would be washed away, allowing for a normal agonist response.
Caption: Workflow for a cell-based calcium flux washout assay.
Step-by-Step Methodology:
-
Cell Preparation:
-
Plate a cell line stably expressing a calcium-permeable nAChR (e.g., GH4C1 cells with α7 nAChR) in a 96-well black-walled, clear-bottom plate.
-
On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
-
Inhibitor Incubation:
-
Remove the dye solution and add a buffer containing different concentrations of this compound. Include a reversible antagonist (e.g., d-tubocurarine) and a vehicle control.
-
Incubate for a defined period (e.g., 60 minutes) to allow for covalent binding.
-
-
Washout:
-
Carefully aspirate the inhibitor-containing solution.
-
Wash the cell monolayer three times with a fresh assay buffer to thoroughly remove all unbound compounds.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Initiate reading to establish a baseline fluorescence.
-
Add a stimulating concentration of an agonist (e.g., Acetylcholine or a subtype-selective agonist) to all wells.
-
Record the resulting change in fluorescence intensity, which corresponds to calcium influx.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data to the vehicle control response (set to 100%).
-
Expected Outcome: Wells treated with this compound will show a concentration-dependent and persistent blockade of the agonist-induced signal. In contrast, wells treated with the reversible antagonist will show a full recovery of the signal after washout.
-
| Pre-incubation Compound | Mechanism | Agonist Response (Post-Washout) |
| Vehicle | N/A | 100% |
| d-tubocurarine (10 µM) | Reversible | ~98% |
| Bromoacetylcholine (100 µM) | Irreversible | < 5% |
Conclusion
Validating the irreversible inhibition of this compound requires a multi-faceted approach that goes beyond simple endpoint measurements. For enzymatic targets like AChE, a combination of continuous kinetic analysis to determine kinact/KI and discontinuous washout assays to confirm the covalent nature of the interaction provides the most complete picture. For receptor targets like nAChRs, cell-based functional assays incorporating a stringent washout step, such as calcium flux or electrophysiology, are essential to demonstrate a persistent, non-recoverable blockade of function. By employing these self-validating protocols, researchers can rigorously and confidently classify the mechanism of action of this compound and other targeted covalent inhibitors.
References
- 1. scbt.com [scbt.com]
- 2. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Demystifying Functional Parameters for Irreversible Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kinaselogistics.com [kinaselogistics.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Bromoacetylcholine: A Comparative Analysis of Radiolabeled and Non-Radiolabeled Analogs in Receptor Binding Assays
Authored by: A Senior Application Scientist
Introduction
The nicotinic acetylcholine receptor (nAChR) is a cornerstone of neurobiology, playing a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1][2] Understanding the intricate pharmacology of these receptors is paramount in the development of therapeutics for a range of neurological disorders, including Alzheimer's disease, schizophrenia, and nicotine addiction.[3] Ligand binding assays are an indispensable tool in this endeavor, allowing for the detailed characterization of receptor-ligand interactions.[4][5]
Bromoacetylcholine, a reactive analog of the endogenous neurotransmitter acetylcholine, has long been utilized as a powerful probe for studying nAChRs.[6][7] It is available in two principal forms for binding assays: a tritiated, radiolabeled version ([3H]-bromoacetylcholine) and a non-radiolabeled counterpart. The choice between these two is not merely one of convenience but is dictated by the specific experimental question being addressed. This guide provides a comprehensive comparison of [3H]-bromoacetylcholine and non-radiolabeled bromoacetylcholine, offering insights into their distinct applications, experimental considerations, and the unique data each can provide.
Fundamental Principles: Radioligand Binding vs. Affinity Labeling
Before delving into a direct comparison, it is crucial to understand the two fundamental techniques that these compounds are primarily used for: radioligand binding assays and affinity labeling.
Radioligand binding assays are a cornerstone of pharmacology, used to quantify the interaction of a ligand with its receptor.[8][9] These assays typically involve incubating a biological sample (e.g., cell membranes expressing the receptor of interest) with a radiolabeled ligand. By measuring the amount of radioactivity bound to the sample, one can determine key parameters such as receptor density (Bmax) and the ligand's binding affinity (Kd).[5][9]
Affinity labeling , on the other hand, is a technique used to identify and characterize the binding sites of receptors.[10][11] It employs a ligand that not only binds to the receptor but also contains a reactive chemical group that forms a covalent bond with amino acid residues in the binding pocket.[2] This irreversible binding allows for the "tagging" of the receptor, facilitating its isolation and the identification of its constituent subunits and binding site residues.[10][12][13]
[3H]-Bromoacetylcholine: The Radiotracer for Direct Quantification
[3H]-bromoacetylcholine serves as a classic radioligand for the direct study of nAChRs. The tritium (³H) label allows for highly sensitive detection and quantification of the ligand-receptor complex.[14][15]
Key Applications:
-
Saturation Binding Assays: These experiments are performed to determine the density of receptors (Bmax) in a given tissue or cell preparation and the equilibrium dissociation constant (Kd) of the radioligand.[5][9] In a typical saturation assay, increasing concentrations of [3H]-bromoacetylcholine are incubated with the receptor preparation until saturation is reached.
-
Competitive Binding Assays: These assays are used to determine the binding affinity (Ki) of a non-radiolabeled compound (a "competitor") for the receptor.[4][16] A fixed concentration of [3H]-bromoacetylcholine is incubated with the receptor preparation in the presence of varying concentrations of the competitor. The ability of the competitor to displace the radioligand from the receptor is then measured.
-
Kinetic Assays: These experiments measure the rates of association (kon) and dissociation (koff) of the radioligand with the receptor.[5][9] This information provides insights into the dynamics of the ligand-receptor interaction.
Advantages:
-
High Sensitivity: The use of a radiolabel allows for the detection of very low concentrations of the ligand-receptor complex, making it ideal for studying receptors that are expressed at low levels.[14][15]
-
Direct Quantification: Provides a direct measure of the number of binding sites and the affinity of the radioligand.[9]
-
Well-Established Methodology: The principles and techniques of radioligand binding assays are well-documented and widely used.[17][18][19]
Limitations:
-
Safety and Regulatory Hurdles: The use of radioactive materials requires specialized laboratory facilities, trained personnel, and adherence to strict safety and disposal regulations.[14][15]
-
Potential for Radiolysis: Over time, the radioactive decay of tritium can lead to the degradation of the [3H]-bromoacetylcholine molecule, potentially affecting its binding properties.
-
Indirect Information on Competitors: While competitive assays provide the affinity of a non-radiolabeled compound, they do not directly probe its interaction with the receptor.
Non-Radiolabeled Bromoacetylcholine: The Affinity Alkylating Agent
Non-radiolabeled bromoacetylcholine is primarily used as an affinity alkylating agent.[6][7] The bromoacetyl group is electrophilic and can react with nucleophilic amino acid residues (such as cysteine, histidine, or tyrosine) in the nAChR binding site, forming a stable covalent bond.[2][13]
Key Applications:
-
Receptor Inactivation Studies: By irreversibly binding to and blocking the acetylcholine binding site, non-radiolabeled bromoacetylcholine can be used to functionally inactivate a population of receptors. This is useful for studying the relationship between receptor occupancy and physiological response.
-
Identification of Binding Site Residues: After covalent labeling with bromoacetylcholine, the receptor can be isolated, proteolytically digested, and the resulting peptide fragments analyzed by mass spectrometry to identify the specific amino acid residues that have been modified. This provides direct structural information about the binding pocket.
-
Competitive Binding Assays (as a competitor): It can be used as a non-radiolabeled competitor in binding assays with a different radioligand to determine its binding affinity, although its irreversible nature complicates the interpretation of standard equilibrium binding models.
Advantages:
-
Provides Structural Information: Allows for the direct identification of amino acid residues in the binding site.
-
Functional Knockout: Can be used to selectively and irreversibly inactivate a specific receptor population.
-
No Radioactive Handling: Avoids the safety and regulatory issues associated with radiolabeled compounds.
Limitations:
-
Indirect Quantification of Binding: Does not provide a direct measure of receptor number or binding affinity in the same way a radioligand does.
-
Potential for Non-Specific Labeling: At high concentrations, the reactive bromoacetyl group can potentially react with other nucleophilic residues on the receptor or other proteins, leading to non-specific labeling.
-
Complex Data Analysis: The irreversible nature of the binding requires more complex kinetic models for data analysis compared to the equilibrium models used for reversible radioligands.
Head-to-Head Comparison
| Feature | [3H]-Bromoacetylcholine | Non-Radiolabeled Bromoacetylcholine |
| Primary Function | Radiotracer for direct binding quantification | Affinity alkylating agent for irreversible binding |
| Typical Assays | Saturation, competition, kinetic binding assays | Receptor inactivation, binding site mapping, competitive displacement |
| Data Generated | Bmax (receptor density), Kd (affinity of radioligand), Ki (affinity of competitor), kon, koff | Identification of binding site residues, functional receptor knockout, relative affinity |
| Binding Nature | Reversible (in the absence of alkylation) | Irreversible (covalent) |
| Sensitivity | Very high (fmol range) | Lower (dependent on detection method for labeled receptor) |
| Safety | Requires handling of radioactive material, specialized disposal | Standard chemical safety protocols |
| Cost | Higher due to radiosynthesis and handling | Generally lower |
| Instrumentation | Scintillation counter | Varies (e.g., mass spectrometer for residue identification) |
Experimental Protocols
Protocol 1: Saturation Binding Assay with [3H]-Bromoacetylcholine
This protocol outlines a typical saturation binding experiment to determine the Bmax and Kd for [3H]-bromoacetylcholine binding to nAChRs in a membrane preparation.
Workflow Diagram:
Caption: Workflow for a [3H]-bromoacetylcholine saturation binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare membranes from a source rich in nAChRs (e.g., Torpedo electric organ, cultured cells expressing the desired nAChR subtype). Homogenize the tissue or cells in a suitable buffer and isolate the membrane fraction by centrifugation.[17]
-
Assay Setup: Set up a series of tubes or a 96-well plate. For each concentration of [3H]-bromoacetylcholine to be tested, prepare triplicate tubes for total binding and triplicate tubes for non-specific binding.
-
Incubation:
-
Total Binding: Add the membrane preparation, assay buffer, and increasing concentrations of [3H]-bromoacetylcholine to the total binding tubes.
-
Non-Specific Binding: Add the membrane preparation, assay buffer, [3H]-bromoacetylcholine, and a high concentration of a non-labeled competitor (e.g., 10 µM nicotine) to the non-specific binding tubes.
-
Incubate all tubes at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the free radioligand in the solution. This is typically achieved by vacuum filtration through glass fiber filters.[17]
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding for each concentration of [3H]-bromoacetylcholine by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the [3H]-bromoacetylcholine concentration.
-
Fit the data to a one-site saturation binding model using non-linear regression analysis to determine the Bmax and Kd.[5][9]
-
Protocol 2: Receptor Inactivation Assay with Non-Radiolabeled Bromoacetylcholine
This protocol describes how to use non-radiolabeled bromoacetylcholine to irreversibly inactivate nAChRs, followed by a binding assay with a different radioligand to quantify the remaining active receptors.
Workflow Diagram:
Caption: Workflow for an nAChR inactivation assay using non-radiolabeled bromoacetylcholine.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare nAChR-rich membranes as described in Protocol 1.
-
Pre-incubation with Bromoacetylcholine: Divide the membrane preparation into aliquots. Incubate each aliquot with a different concentration of non-radiolabeled bromoacetylcholine (and a control with buffer only) for a specific time to allow for covalent binding.
-
Removal of Unbound Bromoacetylcholine: After the pre-incubation, it is crucial to remove all unbound bromoacetylcholine. This is typically done by repeated centrifugation and resuspension of the membrane pellets in fresh buffer.
-
Quantification of Remaining Receptors: Use a reversible radioligand that binds to the same site (e.g., [3H]-epibatidine) to quantify the number of receptors that were not inactivated by bromoacetylcholine. Perform either a single-point binding assay (using a saturating concentration of the radioligand) or a full saturation binding assay on the pre-treated membranes.
-
Separation and Quantification: Follow steps 4-6 of Protocol 1 to separate bound and free radioligand and quantify the radioactivity.
-
Data Analysis:
-
Calculate the percentage of remaining specific binding for each concentration of bromoacetylcholine relative to the control (buffer-treated) membranes.
-
Plot the percentage of remaining binding sites as a function of the non-radiolabeled bromoacetylcholine concentration to generate an inactivation curve.
-
The IC50 of this curve represents the concentration of bromoacetylcholine required to inactivate 50% of the receptors.
-
Data Interpretation and Case Studies
Case Study 1: Determining the expression of a novel nAChR subtype in a cell line.
In this scenario, a researcher wants to quantify the number of a specific nAChR subtype stably expressed in a HEK293 cell line. [3H]-bromoacetylcholine would be the ideal tool. By performing a saturation binding assay (Protocol 1), the researcher can obtain a Bmax value, which directly corresponds to the density of the expressed receptors on the cell membrane. This quantitative data is crucial for characterizing the cell line and for subsequent functional studies.
Case Study 2: Identifying the binding site of a newly discovered nAChR antagonist.
A drug discovery team has a novel, high-affinity antagonist for the α4β2 nAChR and wants to understand its precise binding site. Here, non-radiolabeled bromoacetylcholine can be used in a competitive manner. First, the team would use affinity labeling with bromoacetylcholine to identify the amino acid residues in the acetylcholine binding site. Then, they could perform a competition experiment where the receptor is pre-incubated with the novel antagonist before the addition of bromoacetylcholine. If the antagonist protects the receptor from covalent labeling by bromoacetylcholine, it suggests that their binding sites overlap. This information, combined with mutagenesis studies, can help to precisely map the antagonist's binding site.
Choosing the Right Tool for Your Research
The decision to use [3H]-bromoacetylcholine or non-radiolabeled bromoacetylcholine hinges on the research objective.
-
For quantitative pharmacology – determining receptor numbers, ligand affinities, and binding kinetics – [3H]-bromoacetylcholine is the superior choice. Its high sensitivity and the well-established methodologies for radioligand binding assays provide robust and reproducible quantitative data.
-
For structural biology and functional inactivation studies – identifying binding site residues and exploring the relationship between receptor occupancy and function – non-radiolabeled bromoacetylcholine is the more powerful tool. Its ability to form a covalent bond with the receptor provides a means to irreversibly "tag" and "knock out" the binding site.
References
- 1. Acetylcholine | C7H16NO2+ | CID 187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Nicotinic Acetylcholine Receptor: The Founding Father of the Pentameric Ligand-gated Ion Channel Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 5. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. scbt.com [scbt.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Affinity labelling of neuronal acetylcholine receptors localizes acetylcholine-binding sites to their beta-subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assay of the acetylcholine receptor by affinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photo-Affinity Labeling of Specific Acetylcholine-Binding Sites on Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of the First Neurotransmitter Receptor: The Acetylcholine Nicotinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 15. Radioligands vs. Fluorescent Ligands: Binding Assays - Celtarys [celtarys.com]
- 16. Determination of radioligand specific activity using competition binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. pdspdb.unc.edu [pdspdb.unc.edu]
- 19. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Specificity of Bromoacetylcholine Bromide for Nicotinic Acetylcholine Receptor (nAChR) Subtypes
This guide provides an in-depth technical comparison and methodological framework for researchers investigating the interaction of bromoacetylcholine bromide with various nicotinic acetylcholine receptor (nAChR) subtypes. We will delve into the unique properties of bromoacetylcholine as an affinity label and contrast its characteristics with modern, subtype-selective ligands. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to rigorously assess the specificity of novel and classical nAChR modulators.
Introduction: The Diverse World of Nicotinic Acetylcholine Receptors
Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a critical role in fast synaptic transmission throughout the central and peripheral nervous systems.[1] These receptors are pentameric structures, assembled from a diverse array of subunits (α1–10, β1–4, γ, δ, and ε), which gives rise to a multitude of nAChR subtypes with distinct pharmacological and physiological profiles.[2][3] For instance, the (α4)2(β2)3 subtype is the most abundant high-affinity nicotine binding site in the brain, implicated in nicotine addiction, while the homomeric α7 subtype is involved in cognitive processes and inflammation.[4][5]
This subtype diversity presents both a challenge and an opportunity in drug discovery. The development of subtype-selective ligands is paramount for creating targeted therapeutics with improved efficacy and reduced side effects.[6] this compound, a structural analog of the endogenous neurotransmitter acetylcholine, represents a classical tool in the study of cholinergic receptors. Its primary utility has been as an affinity label, a molecule that binds and forms a covalent bond with the receptor, allowing for the identification of binding site residues.[7] However, a comprehensive understanding of its specificity—or lack thereof—across the wide range of nAChR subtypes is crucial for interpreting historical data and for its potential use in modern research contexts.
This compound: An Irreversible Agonist and Affinity Label
Bromoacetylcholine is structurally similar to acetylcholine, with the key difference being the substitution of a bromine atom on the acetyl methyl group. This seemingly minor modification fundamentally alters its interaction with the receptor. The bromine atom acts as a leaving group, making the molecule an electrophilic alkylating agent.
Upon binding to the nAChR, likely within the same aromatic-rich pocket as acetylcholine at the interface between subunits, the bromoacetyl group can react with nucleophilic amino acid residues (such as cysteine, histidine, or tyrosine) to form a stable, covalent bond.[7][8] This irreversible binding permanently activates or, in some contexts, inactivates the receptor, making it a powerful tool for labeling and studying the receptor's structure. However, this reactivity also suggests that bromoacetylcholine may exhibit limited subtype selectivity, as the fundamental binding pocket architecture is conserved across many nAChR subtypes.
Methodological Framework for Assessing nAChR Subtype Specificity
To rigorously assess the subtype specificity of a compound like bromoacetylcholine, a combination of binding and functional assays is essential. Below, we provide detailed, self-validating protocols for two gold-standard techniques.
Radioligand Competition Binding Assays
This technique quantifies the affinity of a test compound for a specific nAChR subtype by measuring its ability to compete with a radiolabeled ligand of known high affinity and specificity.[9][10]
Experimental Protocol: Radioligand Competition Binding Assay
-
Preparation of Receptor Membranes:
-
Culture cell lines (e.g., HEK293 or CHO) stably expressing the human nAChR subtype of interest (e.g., α4β2, α7, α3β4).
-
Harvest the cells and homogenize them in an ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes. Wash the pellet multiple times with fresh buffer to remove cytosolic components.
-
Resuspend the final membrane pellet in the assay buffer and determine the total protein concentration (e.g., using a BCA assay).
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add membrane preparation, a specific radioligand (e.g., [³H]Epibatidine for α4β2, [¹²⁵I]α-Bungarotoxin for α7), and assay buffer.[9][11]
-
Non-specific Binding Wells: Add membrane preparation, radioligand, and a saturating concentration of a known non-radioactive competitor (e.g., 10 µM nicotine) to block all specific binding.
-
Competition Binding Wells: Add membrane preparation, radioligand, and varying concentrations of the test compound (this compound).
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).
-
-
Filtration and Detection:
-
Rapidly terminate the binding reaction by vacuum filtering the contents of each well through glass fiber filters, which trap the receptor-bound radioligand.[9]
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
The following diagram illustrates the workflow for this protocol.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
TEVC is a powerful functional assay used to measure the ion flow through nAChRs expressed in large cells, typically Xenopus laevis oocytes.[12][13] This method allows for the determination of a compound's potency (EC50 for agonists, IC50 for antagonists) and efficacy.
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Recording
-
Oocyte Preparation and Injection:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Prepare cRNA for the desired nAChR subunits (e.g., α7, or α4 and β2) through in vitro transcription from cDNA templates.
-
Microinject the cRNA into the cytoplasm of the oocytes.
-
Incubate the injected oocytes for 2-7 days to allow for receptor expression on the cell surface.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., Ringer's solution).
-
Impale the oocyte with two microelectrodes filled with a conducting solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current.[12]
-
Clamp the oocyte's membrane potential at a holding potential (typically -60 to -80 mV).
-
-
Compound Application and Data Acquisition:
-
To assess agonist activity, apply increasing concentrations of the test compound (this compound) to the oocyte via the perfusion system.
-
Record the inward current generated by the influx of cations through the activated nAChR channels.
-
To assess antagonist activity, co-apply the test compound with a fixed concentration of a known agonist (e.g., acetylcholine).
-
Wash the oocyte with the recording solution between applications to allow the receptors to recover.
-
-
Data Analysis:
-
Measure the peak current response at each concentration of the test compound.
-
Plot the normalized current response against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) value.
-
The following diagram illustrates the general signaling pathway and the principle of the TEVC experiment.
Comparative Analysis with Subtype-Selective Ligands
Table 1: Comparison of nAChR Agonists
| Compound | Primary Subtype Target | Ki (nM) | EC50 (nM) | Reference(s) |
| Varenicline | α4β2 (partial agonist) | 0.14 | 2,300 | [14] |
| α6β2 (partial agonist) | 0.12 | - | [14] | |
| α7 (full agonist) | - | 18,000 | [14] | |
| PNU-282987 | α7 | 26 | - | [14] |
| A-85380 | α4β2 | 0.05 | - | [15] |
| α7 | 148 | - | [15] | |
| 3-Bromocytisine | α4β2 | 0.30 | 8 (HS), 50 (LS) | [16] |
| α4β4 | 0.28 | - | [16] | |
| α7 | 31.6 | - | [16] |
HS = High Sensitivity, LS = Low Sensitivity isoform of α4β2 nAChRs.
Table 2: Comparison of nAChR Antagonists
| Compound | Primary Subtype Target | Ki (nM) | IC50 (nM) | Reference(s) |
| Methyllycaconitine (MLA) | α7 | ~0.5 | ~1 | [17][18] |
| α4β2 | >10,000 | - | [17] | |
| Dihydro-β-erythroidine (DHβE) | α4β2 | - | ~200 | [17][19] |
| α7 | - | >100,000 | [17] | |
| α-Conotoxin MII | α3β2, α6-containing | ~1 | - | [19][20] |
| α-Bungarotoxin | α7, muscle (α1)₂β1δγ | ~1 | - | [18][21] |
These tables clearly illustrate the high degree of selectivity that has been achieved with modern pharmacological tools. For example, MLA is a highly potent and selective antagonist for the α7 subtype, while DHβE preferentially blocks α4β2-containing receptors. This level of specificity is crucial for dissecting the physiological roles of different nAChR subtypes and for developing targeted therapeutics.
Conclusion
Assessing the subtype specificity of any nAChR ligand is a critical step in its pharmacological characterization. For a reactive compound like this compound, its utility as an irreversible affinity label must be weighed against a likely lack of subtype selectivity. The covalent nature of its binding complicates the interpretation of standard equilibrium-based assays and necessitates careful experimental design.
The methodologies outlined in this guide—radioligand binding and two-electrode voltage clamp—provide a robust framework for determining the binding affinity and functional potency of a test compound at specific nAChR subtypes. By comparing the profile of a compound like bromoacetylcholine to the highly selective agents now available, researchers can gain a clearer understanding of its utility and limitations. Ultimately, the quest for more selective and potent nAChR modulators will continue to drive innovation in both chemistry and pharmacology, paving the way for novel treatments for a host of neurological and psychiatric disorders.
References
- 1. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. Nicotinic acetylcholine receptors (nACh) | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. View of Nicotinic acetylcholine receptors (version 2019.4) in the IUPHAR/BPS Guide to Pharmacology Database | IUPHAR/BPS Guide to Pharmacology CITE [journals.ed.ac.uk]
- 4. An allosteric binding site of the α7 nicotinic acetylcholine receptor revealed in a humanized acetylcholine-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Subtypes of nicotinic acetylcholine receptors in nicotine reward, dependence, and withdrawal: Evidence from genetically modified mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Defining Nicotinic Agonist Binding Surfaces through Photoaffinity Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. acnp.org [acnp.org]
- 16. rndsystems.com [rndsystems.com]
- 17. Naturally-expressed nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Bromoacetylcholine Bromide
This guide provides essential safety and logistical information for the proper disposal of Bromoacetylcholine bromide (BaCb), a potent affinity alkylating agent for nicotinic acetylcholine receptors.[1] As a researcher, scientist, or drug development professional, your safety and the integrity of your laboratory environment are paramount. This document moves beyond a simple checklist to provide a deep, technically-grounded framework for managing BaCb waste, ensuring you are not only compliant with regulations but are also operating under the highest standards of laboratory safety.
Core Principles: Understanding the Hazard
This compound is not a benign chemical. Its hazard profile stems from its function as an alkylating agent . The bromoacetyl group is highly reactive and can covalently modify biological macromolecules, such as proteins and nucleic acids. This reactivity is the basis for its utility in research but also the source of its potential toxicity. All handling and disposal procedures must be predicated on the principle of minimizing exposure and ensuring complete containment.
Furthermore, as a cholinergic agent, it interacts with the nervous system. While its primary research use is as an antagonist that inactivates receptors, any exposure carries the risk of unintended physiological effects.[2] Therefore, it must be treated as a hazardous substance in all circumstances.
Key Hazard Considerations:
-
High Reactivity: The bromoacetyl moiety is a potent electrophile.
-
Biological Activity: As a cholinergic compound, it can have neurotoxic effects.
-
Physical Form: It is a water-soluble powder, which presents an inhalation risk.
All waste generated from procedures involving this compound must be considered hazardous waste. Disposal is strictly governed by federal, state, and local regulations.
The Regulatory Mandate: Compliance is Non-Negotiable
The disposal of this compound falls under the purview of the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[3][4][5] This federal law establishes a "cradle-to-grave" approach to hazardous waste management.[5]
Your responsibilities under RCRA include:
-
Identification: Correctly identifying BaCb waste as hazardous.[6]
-
Quantification: Tracking the amount of hazardous waste generated.[6]
-
Safe Storage: Storing the waste in appropriate, sealed, and clearly labeled containers in a designated accumulation area.[7][8]
-
Manifesting & Transport: Using a licensed hazardous waste transporter for off-site disposal.[6]
-
Treatment & Disposal: Ensuring the waste is sent to a permitted Treatment, Storage, and Disposal Facility (TSDF).[3][9]
It is critical to consult your institution's Environmental Health & Safety (EHS) department. They will provide specific guidance on waste container types, labeling protocols, and pickup schedules that are compliant with both federal and local regulations.[10] Never dispose of this compound, or solutions containing it, down the drain.[11][12]
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is essential for all tasks involving this compound, from initial handling to final waste packaging. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[11]
| Task | Minimum Required PPE | Recommended Additional PPE |
| Handling/Weighing Solid | Nitrile Gloves, Safety Goggles, Lab Coat | Double Gloving, Face Shield, N95 Respirator |
| Preparing/Using Solutions | Nitrile Gloves, Safety Goggles, Lab Coat | Double Gloving, Face Shield |
| Chemical Deactivation | Chemical-Resistant Gloves (e.g., Neoprene), Chemical Splash Goggles, Lab Coat | Face Shield, Chemical-Resistant Apron |
| Packaging Waste | Nitrile Gloves, Safety Goggles, Lab Coat | --- |
| Spill Cleanup | Chemical-Resistant Gloves, Chemical Splash Goggles, Lab Coat, N95 Respirator | Chemical-Resistant Apron, Shoe Covers |
Always work within a certified chemical fume hood when handling solid this compound or performing the chemical deactivation procedure.[8] Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.[13]
Disposal Workflow: A Two-Pathway Approach
The appropriate disposal method depends on the nature and quantity of the waste. The following decision tree outlines the primary pathways.
References
- 1. scbt.com [scbt.com]
- 2. Desensitization of the nicotinic acetylcholine receptor: Molecular mechanisms and effect of modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonator.com [axonator.com]
- 4. epa.gov [epa.gov]
- 5. youtube.com [youtube.com]
- 6. Hazardous Material Disposal - EPA Specific - JJ Safety [jjsafetyllc.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 10. nj.gov [nj.gov]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Bromoacetylcholine Bromide
Navigating the complexities of novel chemical agents is the cornerstone of innovation in drug development. Bromoacetylcholine bromide, a potent affinity alkylating agent for nicotinic receptors, is one such compound that demands meticulous handling.[1] This guide moves beyond a simple checklist to provide a comprehensive operational framework for its safe use. Our focus is on establishing self-validating protocols that protect researchers while ensuring the integrity of their work.
A critical point of clarification is the distinction between This compound (a solid powder) and the similarly named Bromoacetyl bromide (a corrosive, water-reactive liquid).[1][2] This guide is exclusively focused on the former, a cholinergic agonist whose primary risks stem from its powdered form and pharmacological activity.
Core Hazard Profile & Risk Assessment
Understanding the "why" behind a safety protocol is paramount. The hazards of this compound are twofold: the physical nature of the compound and its biological activity.
-
Physical Hazard : As a fine powder, the primary risk is the generation of airborne dust during handling (e.g., weighing, transferring).[1] This dust can be easily inhaled or come into contact with the eyes and skin.
-
Pharmacological Hazard : this compound is a cholinergic agonist, meaning it mimics the action of the neurotransmitter acetylcholine.[3] Systemic absorption through inhalation, ingestion, or skin contact can potentially trigger a cholinergic crisis . This condition is characterized by overstimulation of the parasympathetic nervous system, leading to symptoms that can be remembered by the mnemonic DUMBELS: Diarrhea, Urination, Miosis (pinpoint pupils), Bradycardia (slow heart rate), Emesis (vomiting), Lacrimation (tearing), and Salivation.[4]
Given these risks, all handling procedures must be designed to rigorously prevent aerosolization and direct contact.
Personal Protective Equipment (PPE): The First Line of Defense
The selection of PPE is not merely a requirement but a critical component of risk mitigation. Each element is chosen to counter a specific hazard associated with this compound. All PPE should be donned before handling the compound and removed in a manner that avoids cross-contamination.
| PPE Category | Specification | Rationale for Use |
| Respiratory Protection | NIOSH-approved N95 (or higher) filtering facepiece respirator. | Prevents the inhalation of fine airborne particles of this compound, mitigating the most direct route for systemic exposure and potential cholinergic effects.[1][5] |
| Eye Protection | Chemical safety goggles with side shields (ANSI Z87.1 standard). | Provides a complete seal around the eyes to protect against airborne powder. Standard safety glasses do not offer sufficient protection from fine dust.[6] |
| Hand Protection | Nitrile gloves (ensure they are powder-free to avoid sample contamination). | Creates a barrier to prevent dermal absorption. Gloves should be inspected for integrity before use and changed immediately if contamination is suspected or after handling is complete.[1][5] |
| Body Protection | A fully-fastened laboratory coat with elastic cuffs. | Protects skin and personal clothing from contamination by the powder. Elastic cuffs provide a better seal around gloves.[7] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol establishes a self-validating workflow, ensuring that safety is integrated into the experimental process itself.
Location: All procedures must be performed within a certified chemical fume hood or a similar ventilated enclosure to control airborne particulates.[8]
Step 1: Preparation and Pre-Handling Check
-
Ensure the work area within the fume hood is clean and uncluttered.
-
Gather all necessary equipment (spatulas, weigh boats, solvent, vortexer, etc.) and place them inside the fume hood.
-
Don all required PPE as specified in the table above.
-
Allow the this compound container to equilibrate to room temperature before opening to prevent moisture condensation. The compound is typically stored at -20°C.[5]
Step 2: Weighing the Compound
-
Place an analytical balance inside the fume hood if possible. If not, use a dedicated, contained balance space with minimal airflow disturbance.
-
Carefully open the container. Avoid any sudden movements that could aerosolize the powder.
-
Use a clean spatula to gently transfer the desired amount of powder to a weigh boat. Do not tap the spatula against the container opening.
-
Securely close the primary container immediately after weighing.
Step 3: Solubilization
-
This compound is soluble in water.[1]
-
Place the weigh boat containing the powder into your destination vessel (e.g., a conical tube).
-
Slowly add the required volume of solvent, directing the stream to the side of the vessel to avoid splashing.
-
Secure the vessel cap and mix gently by inversion or vortexing until the solid is fully dissolved.
Step 4: Post-Handling Decontamination
-
Carefully dispose of all single-use items (e.g., weigh boat, pipette tips, gloves) into a designated hazardous waste container located within the fume hood.
-
Wipe down the spatula and any non-disposable equipment with a suitable decontamination solution (e.g., 70% ethanol), followed by distilled water.
-
Wipe down the work surface of the fume hood.
-
Remove PPE in the correct order (gloves first, followed by lab coat, then eye protection, and finally the respirator) to prevent self-contamination.
-
Wash hands thoroughly with soap and water.[9]
Spill Management Protocol
In the event of a spill, a calm and systematic response is crucial. The following workflow outlines the immediate steps to be taken.
Caption: Workflow for managing a solid this compound spill.
Disposal Plan
Proper disposal is a critical final step to ensure environmental safety and regulatory compliance.
-
Solid Waste : All contaminated solid materials, including gloves, absorbent pads, and disposable labware, must be collected in a clearly labeled, sealed hazardous waste container.
-
Unused Compound : Unused or expired this compound must be disposed of as hazardous chemical waste. Do not mix it with other waste streams.
-
Waste Handler : All waste must be disposed of through a licensed hazardous waste management company, following all local, state, and federal regulations.[7]
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring personal safety while advancing their vital work in the field of drug development.
References
- 1. This compound 22004-27-9 [sigmaaldrich.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Cholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. litfl.com [litfl.com]
- 5. This compound 22004-27-9 [sigmaaldrich.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. benchchem.com [benchchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
